molecular formula C20H23NO3 B1333723 5-(Fmoc-amino)-1-pentanol CAS No. 209115-33-3

5-(Fmoc-amino)-1-pentanol

Cat. No.: B1333723
CAS No.: 209115-33-3
M. Wt: 325.4 g/mol
InChI Key: YNOWFUNORLDFTH-UHFFFAOYSA-N
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Description

5-(Fmoc-amino)-1-pentanol is a useful research compound. Its molecular formula is C20H23NO3 and its molecular weight is 325.4 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(5-hydroxypentyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c22-13-7-1-6-12-21-20(23)24-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19,22H,1,6-7,12-14H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOWFUNORLDFTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371397
Record name ST51037590
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209115-33-3
Record name 9H-Fluoren-9-ylmethyl N-(5-hydroxypentyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=209115-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ST51037590
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URL https://comptox.epa.gov/dashboard/DTXSID90371397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-(Fmoc-amino)-1-pentanol: Chemical Properties and Applications

This technical guide provides a comprehensive overview of the chemical properties, applications, and relevant experimental methodologies for this compound. This bifunctional molecule is a valuable building block in synthetic organic chemistry, particularly in peptide synthesis, drug development, and materials science.

Core Chemical Properties

This compound, also known as 9-Fluorenylmethyl N-(5-hydroxypentyl)carbamate, is a white, solid compound at room temperature.[1][2] Its structure features a terminal primary alcohol and an amine group protected by a fluorenylmethoxycarbonyl (Fmoc) group. This Fmoc group is crucial for its application in peptide chemistry, as it can be selectively removed under mild basic conditions, leaving the rest of the molecule intact.[1]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. This data is essential for designing synthetic routes, purification protocols, and for understanding its behavior in various solvent systems.

PropertyValueSource(s)
Molecular Formula C₂₀H₂₃NO₃[1][3]
Molecular Weight 325.40 g/mol [4]
Melting Point 103-108 °C (decomposes)[1][2][3][4]
Boiling Point 530.3 ± 33.0 °C (Predicted)[2]
Density 1.169 ± 0.06 g/cm³ (Predicted)[2]
Appearance White to off-white solid/powder[1][2]
pKa 12.26 ± 0.46 (Predicted)[2]
Purity ≥95% (NMR), ≥98.0% (HPLC)[1][4]
Compound Identifiers

Accurate identification is critical for sourcing and regulatory purposes. The following table lists the common identifiers for this compound.

IdentifierValueSource(s)
CAS Number 209115-33-3[1][3]
Synonyms 9-Fluorenylmethyl N-(5-hydroxypentyl)carbamate, 5-Fmoc-Ava-ol[1]
MDL Number MFCD00377789[1][4]
PubChem ID 2736487, 57650910[1][4]
InChI Key YNOWFUNORLDFTH-UHFFFAOYSA-N[4]
SMILES OCCCCCNC(OCC1C(C=CC=C2)=C2C3=C1C=CC=C3)=O[4]

Applications in Research and Development

The unique bifunctional nature of this compound makes it a versatile reagent in several scientific domains.

  • Peptide Synthesis : It serves as a key building block in solid-phase peptide synthesis (SPPS).[1] The terminal hydroxyl group allows it to be anchored to a solid support, while the Fmoc-protected amine can be deprotected to allow for peptide chain elongation.

  • Drug Development : The compound is used to create linkers and spacers in complex drug molecules, particularly in the development of antibody-drug conjugates (ADCs) and targeted drug delivery systems.[1] Its ability to connect bioactive molecules is crucial in medicinal chemistry.[1]

  • Bioconjugation : It is employed in bioconjugation processes to link biomolecules with therapeutic agents or reporter molecules.[1]

  • Materials Science : Researchers utilize this compound to create functionalized surfaces for sensors and other advanced materials.[1]

G Logical Role of this compound cluster_0 Role in Peptide Synthesis cluster_1 Role as a Linker A This compound B Hydroxyl Group (-OH) A->B enables C Fmoc-Protected Amine (-NHFmoc) A->C provides D Attachment to Solid Support or Carboxylic Acid B->D for E Peptide Chain Elongation (after deprotection) C->E for F Bioconjugation Linker G Biomolecule F->G connects to H Drug/Probe F->H connects to

Caption: Functional roles of this compound.

Experimental Protocols & Methodologies

While specific, detailed protocols for every application are proprietary or publication-specific, the following sections outline the fundamental experimental workflows.

Synthesis of this compound

The compound is typically synthesized by reacting its precursor, 5-amino-1-pentanol, with an Fmoc-donating reagent.

Materials:

  • 5-amino-1-pentanol

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Base (e.g., sodium bicarbonate, triethylamine)

  • Solvent (e.g., 1,4-dioxane, dichloromethane)

  • Water

Protocol Outline:

  • Dissolve 5-amino-1-pentanol in an appropriate solvent mixture (e.g., aqueous dioxane).

  • Cool the solution in an ice bath.

  • Add a base (e.g., sodium bicarbonate) to the solution.

  • Slowly add a solution of Fmoc-Cl or Fmoc-OSu in a solvent like dioxane.

  • Allow the reaction to stir for several hours, gradually warming to room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, perform an aqueous workup to remove water-soluble byproducts.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product, typically by column chromatography or recrystallization.

G Synthesis Workflow for this compound reagents 5-amino-1-pentanol + Fmoc-Cl/Fmoc-OSu + Base in Solvent reaction Reaction Mixture (Stir at 0°C to RT) reagents->reaction monitoring Monitor by TLC reaction->monitoring workup Aqueous Workup monitoring->workup Reaction Complete extraction Organic Extraction workup->extraction purification Purification (Column Chromatography) extraction->purification product Pure this compound purification->product

Caption: General synthesis workflow for Fmoc protection.

Application in Solid-Phase Peptide Synthesis (SPPS)

A primary use of this compound is as a linker to be attached to a resin, such as a Wang or 2-chlorotrityl chloride resin.

Protocol for Loading onto 2-Chlorotrityl Chloride Resin:

  • Resin Swelling : Swell the 2-chlorotrityl chloride resin in a suitable solvent like dichloromethane (DCM) for 30-60 minutes.[5]

  • Reagent Preparation : Dissolve this compound (1.0-1.5 equivalents relative to resin capacity) in DCM. A small amount of dimethylformamide (DMF) can be added to aid dissolution.

  • Coupling : Add the dissolved this compound to the swollen resin. Add N,N-diisopropylethylamine (DIEA) (2.0-3.0 equivalents) to the mixture.

  • Reaction : Agitate the mixture at room temperature for 1-4 hours.[5]

  • Capping : To cap any unreacted trityl groups, add a small amount of methanol to the vessel and agitate for 15-30 minutes.[5]

  • Washing : Filter the resin and wash it sequentially with DCM, DMF, and finally DCM again to remove excess reagents and byproducts.

  • Drying : Dry the resin under a vacuum.

  • Substitution Check : The loading efficiency (substitution level) can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed amount of resin with a piperidine solution and measuring the absorbance of the resulting dibenzofulvene-piperidine adduct.[5]

G SPPS Workflow: Loading onto 2-CTC Resin start 2-CTC Resin swell Swell Resin in DCM start->swell couple Add this compound + DIEA swell->couple react Agitate for 1-4h couple->react cap Cap with Methanol react->cap wash Wash with DCM/DMF cap->wash dry Dry Resin under Vacuum wash->dry end Fmoc-Linker-Resin dry->end

Caption: Workflow for immobilizing the linker onto a solid support.

Safety, Storage, and Handling

  • Storage : this compound should be stored in a cool, dry place, typically between 2°C and 8°C.[1][2] It should be kept away from oxidizing agents and acidic substances.

  • Handling : Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. In case of dust formation, a suitable respirator should be used.

  • Stability : The compound is generally stable under recommended storage conditions. The Fmoc group is sensitive to basic conditions (e.g., piperidine) and the hydroxyl group can undergo oxidation.

References

An In-Depth Technical Guide to 5-(Fmoc-amino)-1-pentanol (CAS: 209115-33-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(Fmoc-amino)-1-pentanol, a versatile building block in modern biochemical and pharmaceutical research. Below, you will find detailed information on its chemical and physical properties, key applications with experimental protocols, and relevant logical workflows.

Core Compound Properties

This compound is a bifunctional molecule featuring a terminal hydroxyl group and an amine group protected by a fluorenylmethoxycarbonyl (Fmoc) group. This structure makes it an ideal spacer or linker for various applications in organic synthesis, particularly in peptide chemistry and bioconjugation.

PropertyValueReference
CAS Number 209115-33-3[1]
Molecular Formula C₂₀H₂₃NO₃[1]
Molecular Weight 325.41 g/mol [1]
Appearance White powder[1]
Melting Point 103-108 °C[1]
Purity ≥95% (NMR), ≥98.0% (HPLC)[1]
Storage 0-8 °C[1]
Synonyms 9-Fluorenylmethyl N-(5-hydroxypentyl)carbamate, 5-Fmoc-Ava-ol[1]

Synthesis and Characterization

While the direct synthesis of this compound is not extensively detailed in readily available literature, a general and widely practiced method involves the reaction of 5-amino-1-pentanol with Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride) or Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) under basic conditions. The reaction selectively protects the primary amine.

The precursor, 5-amino-1-pentanol, can be synthesized through various routes, including the reductive amination of 2-hydroxytetrahydropyran (2-HTHP), which is derivable from biomass.[2] Another patented method involves the hydration and subsequent reductive amination of 3,4-dihydro-2H-pyran, achieving yields of up to 93%.

Characterization of this compound is typically performed using standard analytical techniques to confirm its identity and purity.

Analytical MethodPurposeTypical Parameters and Expected Results
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purity determination and quantification of impurities.A C18 column with a gradient of acetonitrile in water (both containing 0.1% TFA) is commonly used. The purity is calculated from the relative peak areas in the chromatogram. A purity of ≥98.0% is commercially available.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation.¹H and ¹³C NMR spectra will show characteristic peaks for the Fmoc group, the pentanol backbone, and the carbamate linkage, confirming the structure. A purity of ≥95% as determined by NMR is often reported by suppliers.[1]
Mass Spectrometry (MS) Molecular weight verification.Electrospray ionization (ESI) or other soft ionization techniques will show a molecular ion peak corresponding to the calculated molecular weight of 325.41 g/mol .

Key Applications and Experimental Protocols

This compound is a valuable reagent in several areas of research and development due to its bifunctional nature.

Solid-Phase Peptide Synthesis (SPPS)

As a building block in SPPS, this compound can be used to introduce a C-terminal alcohol, creating peptide alcohols which are important in drug discovery.[3] The Fmoc-protected amine allows for its incorporation into a standard Fmoc-based SPPS workflow.

Experimental Protocol: Incorporation of this compound onto a Solid Support

This protocol outlines the attachment of this compound to a resin, which can then be used as the starting point for peptide synthesis to generate a C-terminal peptide alcohol.

  • Resin Selection and Swelling:

    • Choose a suitable resin for peptide alcohol synthesis, such as a 2-chlorotrityl chloride resin.

    • Swell the resin in an appropriate solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Attachment of this compound:

    • Dissolve this compound (1.5-2 equivalents relative to the resin loading capacity) in DCM or a mixture of DCM/DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (3-4 equivalents) to the solution.

    • Add the solution to the swollen resin and agitate the mixture for 1-2 hours at room temperature.

  • Capping of Unreacted Sites:

    • To block any unreacted functional sites on the resin, add a solution of methanol/DIPEA in DCM and agitate for 15-30 minutes.

  • Washing:

    • Thoroughly wash the resin with DCM and DMF to remove excess reagents.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc group from the attached linker, yielding a free amine ready for the coupling of the first amino acid in the peptide sequence.

  • Peptide Elongation:

    • Proceed with standard Fmoc-SPPS cycles of amino acid coupling and deprotection to build the desired peptide chain.[4][5]

Workflow for Solid-Phase Synthesis of a Peptide Alcohol using this compound

SPPS_Workflow Resin Select & Swell Resin (e.g., 2-Chlorotrityl) Attach Attach this compound (DIPEA, DCM/DMF) Resin->Attach Cap Cap Unreacted Sites (Methanol/DIPEA) Attach->Cap Wash1 Wash Resin (DCM, DMF) Cap->Wash1 Deprotect Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotect Couple Couple First Fmoc-Amino Acid (e.g., HBTU/DIPEA) Deprotect->Couple Wash2 Wash Resin (DMF) Couple->Wash2 Elongate Repeat Deprotection & Coupling Cycles Wash2->Elongate Elongate->Deprotect Cleave Cleave Peptide Alcohol from Resin (e.g., TFA) Elongate->Cleave Purify Purify Peptide Alcohol (RP-HPLC) Cleave->Purify

Caption: Workflow for the solid-phase synthesis of a peptide alcohol.

Bioconjugation and Drug Delivery

This compound serves as a versatile linker in bioconjugation, connecting biomolecules to other entities like drugs, imaging agents, or surfaces. In the context of drug delivery, it can be a component of more complex linker systems, such as those used in antibody-drug conjugates (ADCs).[6][][8] The pentanol moiety provides a flexible spacer, and the hydroxyl group can be further functionalized for attachment to a payload, while the Fmoc-protected amine allows for its conjugation to a targeting molecule like an antibody.

Conceptual Workflow: Use of this compound as a Linker in an ADC

The following diagram illustrates the logical steps in constructing an antibody-drug conjugate where a derivative of this compound could be employed as part of the linker system.

ADC_Workflow cluster_Linker Linker Synthesis cluster_Payload Payload Attachment cluster_Antibody Antibody Conjugation Linker_Start This compound Modify_OH Functionalize Hydroxyl Group (e.g., activate for drug attachment) Linker_Start->Modify_OH Attach_Payload Conjugate Drug to Functionalized Linker Modify_OH->Attach_Payload Payload Cytotoxic Drug Payload->Attach_Payload Deprotect_Fmoc Fmoc Deprotection of Linker-Drug Attach_Payload->Deprotect_Fmoc Antibody Targeting Antibody Conjugate_Ab Conjugate Linker-Drug to Antibody Antibody->Conjugate_Ab Deprotect_Fmoc->Conjugate_Ab ADC Purified ADC Conjugate_Ab->ADC

Caption: Conceptual workflow for ADC construction using a this compound-derived linker.

Surface Functionalization

The bifunctional nature of this compound makes it suitable for modifying surfaces to introduce specific chemical functionalities.[1] For instance, the hydroxyl group can be used to attach the molecule to a surface (e.g., glass or metal oxide) through appropriate surface chemistry. Subsequent removal of the Fmoc group exposes a primary amine, which can then be used to immobilize biomolecules like proteins or DNA.[9][10]

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat. In case of dust formation, a type N95 (US) dust mask is recommended.

  • Storage: Store in a cool, dry, and well-ventilated area at 2-8°C.

  • Stability: Stable under recommended storage conditions. Avoid strong oxidizing agents.

Conclusion

This compound is a highly versatile and valuable chemical tool for researchers in peptide synthesis, drug development, and materials science. Its well-defined structure, with orthogonal protecting groups, allows for its strategic incorporation into complex molecules and materials. The protocols and workflows provided in this guide serve as a foundation for its practical application in the laboratory. As research in bioconjugation and targeted therapeutics continues to advance, the utility of such bifunctional linkers is expected to grow.

References

5-(Fmoc-amino)-1-pentanol molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-(Fmoc-amino)-1-pentanol

For researchers, scientists, and professionals in drug development, this compound is a valuable bifunctional molecule. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, particularly in the realm of peptide chemistry and drug design.

Core Data Summary

This compound, also known as 9-Fluorenylmethyl N-(5-hydroxypentyl)carbamate, is a key building block in organic synthesis.[1][2] Its structure incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group on an amino alcohol scaffold, making it particularly useful in solid-phase peptide synthesis (SPPS). The Fmoc group provides a stable protecting element for the amine that can be selectively removed under mild basic conditions. This characteristic is crucial for the stepwise assembly of complex peptide chains.

The presence of a terminal hydroxyl group allows for further modification or for its use as a non-amino acid linker in peptide conjugates. This dual functionality enables its application in developing novel drug candidates, bioconjugation processes for targeted drug delivery, and the preparation of functionalized surfaces.[3]

Quantitative Data
PropertyValueReference
Molecular Weight 325.40 g/mol [1][4][5][6][7]
Molecular Formula C₂₀H₂₃NO₃[4][5][7]
Melting Point 103-108 °C (decomposes)[5][6]
Boiling Point 530.3±33.0 °C (Predicted)
Density 1.169±0.06 g/cm³ (Predicted)
Storage Temperature 2-8°C[5][6]
Purity ≥98.0% (HPLC)[4][5]

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from its precursor, 5-amino-1-pentanol, through the introduction of the Fmoc protecting group.

Materials:

  • 5-amino-1-pentanol

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃) or another suitable base

  • Dioxane and water, or other suitable solvent system

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Stir plate and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve 5-amino-1-pentanol (1 equivalent) in a 1:1 mixture of dioxane and aqueous sodium bicarbonate solution (e.g., 10%). The volume should be sufficient to fully dissolve the starting material.

  • Addition of Fmoc-reagent: While stirring vigorously at 0°C (ice bath), slowly add a solution of Fmoc-Cl or Fmoc-OSu (1.1 equivalents) dissolved in dioxane.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours or until TLC analysis indicates the consumption of the starting amine.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Dilute with water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure this compound as a white solid.

Use in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the incorporation of this compound into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)

  • This compound

  • Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 20-30 minutes to remove the Fmoc group from the terminal amino acid.

    • Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times).

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.

    • Add the activated solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin extensively with DMF and DCM to remove any unreacted reagents and byproducts.

  • Chain Elongation: The hydroxyl group of the now-coupled this compound is available for further reactions, or the synthesis can proceed with the deprotection of its Fmoc group to continue elongating the peptide chain from its amino terminus.

Visualizations

The following diagrams illustrate key workflows involving this compound.

Synthesis_Workflow Start 5-amino-1-pentanol Reaction Reaction in Dioxane/Water Start->Reaction Reagent Fmoc-Cl or Fmoc-OSu + Base Reagent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup 1 Purification Column Chromatography Workup->Purification 2 Product This compound Purification->Product 3

Synthesis of this compound.

SPPS_Workflow Resin Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Wash (DMF) Deprotection->Washing1 Coupling Couple this compound (HBTU/HOBt/DIPEA) Washing1->Coupling Washing2 Wash (DMF/DCM) Coupling->Washing2 NextStep Further Elongation or Modification Washing2->NextStep NextStep->Deprotection Repeat Cycle

Use in Solid-Phase Peptide Synthesis (SPPS).

References

5-(Fmoc-amino)-1-pentanol synthesis protocol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of 5-(Fmoc-amino)-1-pentanol

This guide provides a comprehensive overview of the synthesis of this compound, a valuable building block in peptide synthesis and drug development.[1] The protocol herein details a common and effective method for the N-protection of 5-amino-1-pentanol using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction

This compound, also known as 9-Fluorenylmethyl N-(5-hydroxypentyl)carbamate, is a bifunctional molecule featuring a terminal hydroxyl group and an amine protected by the fluorenylmethoxycarbonyl (Fmoc) group.[1][2] The Fmoc protecting group is favored in solid-phase peptide synthesis due to its base-lability, allowing for mild deprotection conditions that preserve the integrity of the peptide chain.[1][3] The presence of the hydroxyl group allows for further derivatization or attachment to resins and other molecules. This compound is a key reagent in the synthesis of complex peptides, modified amino acids, and as a linker in bioconjugation.[1]

Synthesis Pathway

The synthesis of this compound is typically achieved through the reaction of 5-amino-1-pentanol with an Fmoc-donating reagent, such as Fmoc-Cl or Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide). The following protocol describes the synthesis using Fmoc-Cl in the presence of a mild base.

Reaction Scheme

Reaction_Scheme Reaction Scheme for the Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products r1 5-Amino-1-pentanol p1 This compound r1->p1 r2 Fmoc-Cl (9-Fluorenylmethyloxycarbonyl chloride) r2->p1 c1 Base (e.g., NaHCO3) c2 Solvent (e.g., Dioxane/Water) c3 Room Temperature p2 Salt (e.g., NaCl) p3 CO2 + H2O

Caption: Synthesis of this compound from 5-amino-1-pentanol and Fmoc-Cl.

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )PuritySource
5-Amino-1-pentanol103.16≥98%Commercially Available[4]
Fmoc-Cl258.70≥98%Commercially Available
Sodium Bicarbonate (NaHCO₃)84.01Reagent Grade-
1,4-Dioxane88.11Anhydrous-
Deionized Water18.02--
Dichloromethane (DCM)84.93ACS Grade-
Saturated Sodium Chloride (Brine)---
Anhydrous Magnesium Sulfate (MgSO₄)120.37--
Ethyl Acetate88.11ACS Grade-
Hexanes-ACS Grade-
Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-amino-1-pentanol (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Addition of Base: Add sodium bicarbonate (2.5 eq) to the solution and stir until it is fully dissolved. Cool the mixture to 0 °C in an ice bath.

  • Addition of Fmoc-Cl: Dissolve Fmoc-Cl (1.1 eq) in 1,4-dioxane and add it dropwise to the stirring solution of 5-amino-1-pentanol over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for an additional 4-6 hours.

  • Work-up:

    • Once the reaction is complete (monitored by TLC), add deionized water to the reaction mixture.

    • Extract the aqueous layer three times with dichloromethane (DCM).

    • Combine the organic layers and wash sequentially with 1 M HCl, deionized water, and saturated brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a white solid.

Characterization Data
PropertyValue
Molecular Formula C₂₀H₂₃NO₃[1][2]
Molecular Weight 325.41 g/mol [1]
Appearance White powder[1]
Melting Point 103-108 °C[1][5]
Purity (HPLC) ≥98.0%
Storage Temperature 2-8°C

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Experimental_Workflow Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis A Dissolve 5-amino-1-pentanol and NaHCO3 in Dioxane/Water B Cool to 0 °C A->B C Add Fmoc-Cl solution dropwise B->C D Stir at Room Temperature for 4-6h C->D E Add Water D->E F Extract with Dichloromethane (x3) E->F G Wash with 1M HCl, Water, Brine F->G H Dry over MgSO4 and Concentrate G->H I Flash Column Chromatography H->I J Characterize Product (NMR, MS, HPLC) I->J

Caption: Step-by-step workflow from synthesis to purification and analysis.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 1,4-Dioxane is a flammable liquid and a potential carcinogen. Handle with care.

  • Dichloromethane is a volatile and potentially harmful solvent. Avoid inhalation and skin contact.

  • Fmoc-Cl is corrosive and a lachrymator. Handle with caution.

Conclusion

The protocol described provides a reliable method for the synthesis of this compound. This compound serves as a crucial building block for the synthesis of peptides and other bioactive molecules in the pharmaceutical and biotechnology industries. The straightforward nature of the reaction and purification makes it accessible for a wide range of researchers and chemists.

References

An In-depth Technical Guide to the Solubility of Fmoc-5-amino-1-pentanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-(9-Fluorenylmethoxycarbonyl)-5-amino-1-pentanol (Fmoc-5-amino-1-pentanol), a key building block in organic synthesis and peptide chemistry.[1] Understanding the solubility of this reagent is paramount for optimizing reaction conditions, improving yields, and ensuring the purity of final products. This document compiles available qualitative solubility data, provides a detailed experimental protocol for quantitative solubility determination, and discusses the key factors influencing the solubility of this compound.

Core Concepts in Fmoc-5-amino-1-pentanol Solubility

The solubility of Fmoc-5-amino-1-pentanol is dictated by the interplay of its distinct structural features and the physicochemical properties of the solvent. The molecule possesses three key regions that influence its solubility profile:

  • The Fmoc Group: The large, bulky, and nonpolar 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the dominant feature.[2][3] This aromatic system contributes significantly to the compound's solubility in nonpolar and polar aprotic organic solvents.

  • The Pentanol Linker: The five-carbon aliphatic chain provides a degree of hydrophobicity.

  • The Hydroxyl and Carbamate Groups: The terminal primary alcohol (-OH) and the carbamate linkage (-NHCOO-) are polar and capable of forming hydrogen bonds. These groups enhance solubility in more polar solvents.

Consequently, a balance between these features determines the compound's solubility in a given solvent. Generally, Fmoc-protected amino alcohols exhibit favorable solubility in polar aprotic solvents commonly used in synthetic chemistry.[2][4]

Factors that can influence solubility include:

  • Solvent Polarity: Polar aprotic solvents are generally effective at solvating Fmoc-protected compounds.[2][4]

  • Intermolecular Interactions: The aromatic Fmoc group can participate in π-π stacking interactions, which might lead to aggregation and reduced solubility in certain solvents.[2]

  • Temperature: For most solid solutes, solubility increases with temperature. Gentle heating can be employed to facilitate dissolution, though stability at higher temperatures should be considered.[2]

  • Sonication: The use of an ultrasonic bath can help break up solid aggregates and accelerate the dissolution of suspended particles.[2]

Qualitative and Extrapolated Solubility Data

While specific quantitative solubility data for Fmoc-5-amino-1-pentanol is not extensively available in public literature, we can extrapolate its likely solubility based on the behavior of structurally similar Fmoc-protected amino acids and alcohols. The following table summarizes the expected qualitative solubility in a range of common laboratory solvents.

Disclaimer: This data is for estimation purposes. It is strongly recommended that researchers determine the quantitative solubility for their specific application and conditions.

SolventSolvent TypeExpected Qualitative SolubilityRationale
N,N-Dimethylformamide (DMF)Polar AproticHighCommonly used and effective for dissolving Fmoc-protected amino acids.[4][5]
N-Methyl-2-pyrrolidone (NMP)Polar AproticHighSimilar to DMF, widely used in peptide synthesis for its excellent solvating properties.[4]
Dichloromethane (DCM)ChlorinatedModerate to HighA common solvent for organic synthesis that should effectively solvate the Fmoc group.[4]
Tetrahydrofuran (THF)Polar AproticModerateA versatile solvent, though generally less effective than DMF or NMP for highly polar solutes.[6]
Acetonitrile (ACN)Polar AproticModerateOften used in chromatography; solubility can be concentration-dependent.
Ethyl Acetate (EtOAc)Moderately PolarModerate to LowThe unprotected 5-amino-1-pentanol is soluble in ethyl acetate[7][8]; the Fmoc group may alter this.
Methanol (MeOH)Polar ProticModerate to LowThe hydroxyl group may interact favorably, but the large nonpolar Fmoc group limits high solubility.
Ethanol (EtOH)Polar ProticModerate to LowSimilar to methanol; the unprotected parent compound is soluble in ethanol.[9]
WaterPolar ProticSparingly Soluble / InsolubleThe large, hydrophobic Fmoc group significantly limits solubility in aqueous solutions.[6]
Hexanes / HeptaneNonpolarLow / InsolubleThe polarity from the hydroxyl and carbamate groups prevents dissolution in nonpolar alkanes.

Experimental Protocol for Quantitative Solubility Determination

The following is a generalized protocol for determining the solubility of Fmoc-5-amino-1-pentanol based on a static equilibrium method followed by HPLC analysis. This method is precise and widely applicable for crystalline organic compounds.

3.1. Materials and Equipment

  • Fmoc-5-amino-1-pentanol (solid)

  • Selected organic solvents (HPLC grade)

  • Analytical balance (±0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Syringe filters (e.g., 0.22 µm PTFE, compatible with the solvent)

  • Volumetric flasks and pipettes for dilutions

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid Fmoc-5-amino-1-pentanol to a vial. An amount that is clearly more than will dissolve is necessary to ensure saturation.

    • Add a precisely known volume (e.g., 2.00 mL) of the selected solvent to the vial.[2]

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium between the dissolved and undissolved solute is reached.[6]

  • Separation of Undissolved Solid:

    • After equilibration, let the vials stand at the same constant temperature to allow the solid to settle.

    • To ensure complete separation of the solid phase, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).[6]

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a pipette.

    • Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.

    • Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve. A significant and precise dilution is critical for accuracy.[6]

  • HPLC Analysis:

    • Prepare a calibration curve using standard solutions of Fmoc-5-amino-1-pentanol of known concentrations.

    • Inject the diluted sample into the HPLC system.

    • Use a suitable column (e.g., reverse-phase C18) and mobile phase (e.g., a gradient of water/acetonitrile with 0.1% TFA).

    • Detect the Fmoc-containing compound by UV absorbance, typically at wavelengths around 265 nm or 301 nm.[6]

  • Quantification and Calculation:

    • Determine the concentration of Fmoc-5-amino-1-pentanol in the diluted sample by comparing its peak area to the pre-established calibration curve.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of Fmoc-5-amino-1-pentanol.

G A 1. Sample Preparation Add excess Fmoc-5-amino-1-pentanol to a known volume of solvent B 2. Equilibration Agitate at constant temperature (e.g., 24h @ 25°C) A->B Establish Equilibrium C 3. Phase Separation Centrifuge to pellet undissolved solid B->C Isolate Saturated Solution D 4. Sampling & Filtration Withdraw supernatant and filter through 0.22 µm PTFE filter C->D Remove Particulates E 5. Precise Dilution Dilute sample to fall within calibration curve range D->E Prepare for Analysis F 6. HPLC Analysis Inject sample and quantify against standard curve E->F Measure Concentration G 7. Calculate Solubility (e.g., in mg/mL or M) F->G Final Calculation

Caption: Workflow for determining the solubility of Fmoc-5-amino-1-pentanol.

References

5-(Fmoc-amino)-1-pentanol NMR spectroscopy data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the NMR Spectroscopy of 5-(Fmoc-amino)-1-pentanol

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characterization of key building blocks is paramount. This compound is a crucial reagent in peptide synthesis and drug discovery, valued for its role as a linker and its ability to introduce a hydroxyl group for further functionalization. This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) spectroscopy data for this compound, alongside experimental protocols and visual diagrams to facilitate its use in research and development.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR Spectroscopy Data (Predicted)

The proton NMR spectrum of this compound is expected to show characteristic signals for both the pentanol chain and the Fmoc group. The chemical shifts are influenced by the electron-withdrawing nature of the carbamate linkage and the aromatic rings of the Fmoc group.

Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Fmoc-H (aromatic)7.78d7.52H
Fmoc-H (aromatic)7.61d7.52H
Fmoc-H (aromatic)7.40t7.42H
Fmoc-H (aromatic)7.32t7.42H
-NH-~5.0 (broad s)br s-1H
Fmoc-CH₂4.41d7.02H
Fmoc-CH4.27t6.91H
-CH₂-OH3.64t6.52H
-NH-CH₂-3.18q6.72H
-CH₂-CH₂OH1.57p7.02H
-NHCH₂-CH₂-1.51p7.22H
-CH₂-CH₂-CH₂-1.38m-2H

¹³C NMR Spectroscopy Data (Predicted)

The carbon NMR spectrum provides further confirmation of the molecular structure, with distinct signals for the aliphatic carbons of the pentanol chain and the aromatic and carbamate carbons of the Fmoc group.

Assignment Chemical Shift (δ, ppm)
C=O (carbamate)156.5
Fmoc-C (aromatic quaternary)143.9
Fmoc-C (aromatic quaternary)141.3
Fmoc-C (aromatic CH)127.7
Fmoc-C (aromatic CH)127.1
Fmoc-C (aromatic CH)125.1
Fmoc-C (aromatic CH)120.0
Fmoc-CH₂66.5
-CH₂-OH62.8
Fmoc-CH47.3
-NH-CH₂-40.9
-CH₂-CH₂OH32.5
-NHCH₂-CH₂-29.5
-CH₂-CH₂-CH₂-23.2

Experimental Protocols

The following protocols provide a general methodology for the synthesis of this compound and the acquisition of its NMR spectra.

Synthesis of this compound

This procedure details the protection of the primary amine of 5-amino-1-pentanol with the Fmoc group.

  • Materials:

    • 5-Amino-1-pentanol

    • 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

    • Sodium bicarbonate (NaHCO₃) or another suitable base

    • Dioxane and water

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 5-amino-1-pentanol (1.0 equivalent) in a mixture of dioxane and aqueous sodium bicarbonate solution (10%).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of Fmoc-Cl or Fmoc-OSu (1.05 equivalents) in dioxane to the cooled amino alcohol solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and continue stirring for several hours or overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, add water to the mixture and extract the product with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.[1]

NMR Sample Preparation and Data Acquisition

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of purified this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

    • For ¹H NMR, use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum and increase sensitivity.

    • Process the acquired data (Fourier transformation, phase correction, and baseline correction) using appropriate NMR software.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Visualizations

The following diagrams illustrate the chemical structure of this compound and a general workflow for its synthesis and characterization.

G Chemical Structure of this compound cluster_fmoc Fmoc Protecting Group C1 HO-CH₂- C2 CH₂- C3 CH₂- C4 CH₂- C5 CH₂-NH- Fmoc Fmoc-C(O)- C5->Fmoc Carbamate Linkage

Caption: Chemical structure of this compound.

G Workflow for Synthesis and NMR Analysis A Starting Materials (5-Amino-1-pentanol, Fmoc-Cl/OSu) B Fmoc Protection Reaction A->B C Workup and Extraction B->C D Purification (Column Chromatography) C->D E Pure this compound D->E F NMR Sample Preparation E->F G NMR Data Acquisition (¹H and ¹³C) F->G H Data Processing and Analysis G->H

Caption: General workflow from synthesis to NMR analysis.

References

Characterization of 5-(Fmoc-amino)-1-pentanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and analytical characterization of 5-(Fmoc-amino)-1-pentanol. This bifunctional molecule, featuring a hydroxyl group and an amine protected by the fluorenylmethoxycarbonyl (Fmoc) group, is a valuable building block in solid-phase peptide synthesis (SPPS) and the development of PROTACs and other molecular probes. This document details experimental protocols for its preparation and characterization, presents its known physicochemical data in a structured format, and outlines its primary applications in biomedical research and drug discovery.

Introduction

This compound, also known as 9-Fluorenylmethyl N-(5-hydroxypentyl)carbamate, is a key reagent in synthetic organic chemistry.[1] The presence of a terminal hydroxyl group allows for its immobilization onto solid supports or conjugation to other molecules, while the Fmoc-protected amine at the other end of the pentyl chain is strategically positioned for elongation, typically in the stepwise assembly of peptides.[2] The Fmoc protecting group is advantageous due to its stability under a wide range of reaction conditions and its facile removal under mild basic conditions, which is a cornerstone of modern solid-phase peptide synthesis.[3]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in synthetic protocols.

PropertyValueReference(s)
CAS Number 209115-33-3[4]
Molecular Formula C₂₀H₂₃NO₃[5]
Molecular Weight 325.40 g/mol [5]
Appearance White powder[1]
Melting Point 103-108 °C (decomposes)[5]
Purity (by HPLC) ≥98.0%[5]
Storage Temperature 2-8°C[5]

Synthesis and Purification

The synthesis of this compound is typically achieved through the reaction of 5-amino-1-pentanol with an Fmoc-donating reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions. A general experimental protocol is provided below.

Experimental Protocol: Synthesis

Materials:

  • 5-amino-1-pentanol

  • N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • Hexane

  • 1 M Hydrochloric acid (HCl)

  • Brine

Procedure:

  • In a round-bottom flask, dissolve 5-amino-1-pentanol (1.0 equivalent) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in dioxane.

  • Add the Fmoc-OSu solution dropwise to the cooled 5-amino-1-pentanol solution over 30 minutes with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel and dilute with water.

  • Wash the aqueous layer with ethyl acetate (3x) to remove unreacted Fmoc-OSu and by-products.

  • Acidify the aqueous layer to a pH of ~2 with 1 M HCl, which will cause the product to precipitate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification

The crude this compound can be purified by column chromatography on silica gel.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

Procedure:

  • Prepare a silica gel column using a slurry of silica in hexane.

  • Dissolve the crude product in a minimal amount of a 1:1 hexane/ethyl acetate mixture.

  • Load the dissolved product onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound as a white solid.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method to assess the purity of this compound.

ParameterTypical Value/Condition
Column C18 reverse-phase
Mobile Phase Gradient of acetonitrile in water (with 0.1% trifluoroacetic acid)
Detection UV at 265 nm (characteristic absorbance of the Fmoc group)
Expected Purity ≥98.0%
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the fluorenyl group, the pentyl chain, and the carbamate and hydroxyl groups.

ProtonsExpected Chemical Shift (δ, ppm)
Aromatic protons (Fmoc)7.20 - 7.80
CH and CH₂ of Fmoc4.10 - 4.40
CH₂-O (pentyl)~3.60
CH₂-N (pentyl)~3.10
Other CH₂ (pentyl)1.20 - 1.60
NH (carbamate)~5.00
OH (hydroxyl)Variable

¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbons of the Fmoc group and the pentyl chain.

CarbonsExpected Chemical Shift (δ, ppm)
C=O (carbamate)~156
Aromatic carbons (Fmoc)120 - 145
CH and CH₂ of Fmoc45 - 70
CH₂-O (pentyl)~62
CH₂-N (pentyl)~40
Other CH₂ (pentyl)20 - 35
Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)
O-H stretch (hydroxyl)3200-3600 (broad)
N-H stretch (carbamate)3300-3500
C-H stretch (aromatic)3000-3100
C-H stretch (aliphatic)2850-3000
C=O stretch (carbamate)1680-1720
C=C stretch (aromatic)1450-1600
C-O stretch1000-1300
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

Ionization ModeExpected [M+H]⁺ (m/z)
Electrospray Ionization (ESI)326.17

Applications

This compound is a versatile building block with primary applications in:

  • Solid-Phase Peptide Synthesis (SPPS): The hydroxyl group can be attached to a solid support, allowing the Fmoc-protected amine to serve as the starting point for peptide chain elongation.[2]

  • PROTAC Development: It can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific proteins.[6]

  • Bioconjugation: The hydroxyl group can be functionalized for conjugation to other biomolecules or surfaces, while the protected amine allows for subsequent synthetic modifications.[1]

Experimental and Logical Workflows

The following diagrams illustrate the synthesis and characterization workflow for this compound.

synthesis_workflow cluster_synthesis Synthesis cluster_purification Purification start 5-amino-1-pentanol + Fmoc-OSu reaction Fmoc Protection (Dioxane/aq. NaHCO3) start->reaction 1. Reagents workup Aqueous Workup & Acidification reaction->workup 2. Reaction crude Crude Product workup->crude 3. Isolation purification Silica Gel Column Chromatography crude->purification pure Pure this compound purification->pure 4. Elution & Evaporation

Diagram 1: Synthesis and Purification Workflow.

characterization_workflow product Purified this compound nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ftir FT-IR Spectroscopy product->ftir ms Mass Spectrometry product->ms hplc HPLC product->hplc

Diagram 2: Analytical Characterization Workflow.

Conclusion

This compound is a crucial synthetic intermediate with significant applications in peptide synthesis and the broader field of medicinal chemistry. This guide provides a foundational understanding of its properties, a practical protocol for its synthesis and purification, and a framework for its analytical characterization. The provided data and workflows are intended to support researchers in the effective utilization of this versatile molecule in their scientific endeavors.

References

Safeguarding the Integrity of 5-(Fmoc-amino)-1-pentanol: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for 5-(9-Fluorenylmethoxycarbonyl-amino)-1-pentanol, a crucial building block in peptide synthesis and drug development. Addressed to researchers, scientists, and professionals in the pharmaceutical industry, this document outlines the critical factors influencing the compound's integrity and provides detailed methodologies for its stability assessment. Adherence to these guidelines is paramount for ensuring the quality, reliability, and reproducibility of research and manufacturing outcomes.

Core Principles of Stability

5-(Fmoc-amino)-1-pentanol's stability is primarily dictated by the lability of the Fmoc (9-Fluorenylmethoxycarbonyl) protecting group. The Fmoc group is notoriously susceptible to basic conditions, which readily cleave it from the primary amine. Conversely, it exhibits robust stability under acidic conditions. Elevated temperatures also pose a significant threat to the integrity of the molecule, potentially leading to thermal decomposition of the Fmoc group. Understanding these fundamental characteristics is essential for the proper handling and storage of this reagent.

Recommended Storage Conditions

To ensure the long-term stability and preserve the chemical fidelity of this compound, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature 0-8 °C (Refrigeration)Minimizes the rate of potential degradation pathways.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)Protects against potential oxidative degradation.
Light Protect from lightThe fluorenyl moiety of the Fmoc group can be light-sensitive.
Moisture Store in a tightly sealed container in a dry environmentPrevents hydrolysis of the carbamate linkage.

For long-term storage, maintaining the compound as a lyophilized powder is highly recommended over storing it in solution. If solutions are necessary for experimental workflows, they should be prepared fresh and used promptly. Avoid repeated freeze-thaw cycles of solutions to prevent degradation.

Quantitative Stability Data (Illustrative)

While specific experimental kinetic data for the degradation of this compound is not extensively available in public literature, the following table provides an illustrative summary of the expected stability based on the known chemistry of the Fmoc protecting group. These values are intended to guide researchers in handling the compound under various experimental conditions.

ConditionReagent/SolventExpected StabilityPotential Degradation Products
Acidic 1 M HCl (aq)HighMinimal degradation expected.
Neutral Phosphate Buffered Saline (pH 7.4)ModerateSlow hydrolysis may occur over extended periods.
Basic 0.1 M NaOH (aq)LowRapid cleavage of the Fmoc group.
Basic (Organic) 20% Piperidine in DMFVery LowRapid cleavage of the Fmoc group.
Oxidative 3% H₂O₂ (aq)ModeratePotential for oxidation of the alcohol or other moieties.
Thermal 60 °CModerate to LowIncreased rate of degradation, potential for Fmoc cleavage.
Photolytic Exposure to UV light (254 nm)ModeratePotential for photodegradation of the Fmoc group.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Phosphate buffer, pH 7.4

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at room temperature for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 1 hour. Neutralize with 1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Transfer 1 mL of the stock solution to a vial and heat in an oven at 60°C for 48 hours.

  • Photolytic Degradation: Expose a thin layer of the solid compound and 1 mL of the stock solution to UV light (254 nm) in a photostability chamber for 24 hours.

  • Control Sample: Dilute 1 mL of the stock solution with 1 mL of methanol and keep at 4°C.

  • Analysis: Analyze all samples by a stability-indicating RP-HPLC method.

Stability-Indicating RP-HPLC Method

Objective: To separate and quantify this compound from its potential degradation products.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 0-5 min: 50% B, 5-20 min: 50-90% B, 20-25 min: 90% B, 25-26 min: 90-50% B, 26-30 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm
Injection Volume 10 µL

Visualizations

Caption: Chemical structure of this compound.

Forced_Degradation_Workflow start This compound Stock Solution (1 mg/mL in Methanol) acid Acid Hydrolysis (1 M HCl, RT, 24h) start->acid base Base Hydrolysis (0.1 M NaOH, RT, 1h) start->base oxidation Oxidative Degradation (3% H₂O₂, RT, 24h) start->oxidation thermal Thermal Degradation (60°C, 48h) start->thermal photo Photolytic Degradation (UV 254nm, 24h) start->photo analysis RP-HPLC Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis report Data Analysis and Stability Assessment analysis->report

Caption: Experimental workflow for forced degradation studies.

Fmoc_Cleavage_Pathway Fmoc_Protected This compound Intermediate Carbanion Intermediate Fmoc_Protected->Intermediate + Base (e.g., Piperidine) Products 5-Amino-1-pentanol + Dibenzofulvene Intermediate->Products β-elimination Adduct Dibenzofulvene-Piperidine Adduct Products->Adduct + Piperidine

Caption: Base-catalyzed cleavage pathway of the Fmoc group.

Technical Guide: Purity Analysis of 5-(Fmoc-amino)-1-pentanol by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies employed for the purity analysis of 5-(Fmoc-amino)-1-pentanol using High-Performance Liquid Chromatography (HPLC). The purity of this reagent is critical in peptide synthesis and other bioconjugation applications, as impurities can lead to the generation of undesired side products.

Introduction to Purity Analysis of this compound

This compound is a key building block in solid-phase peptide synthesis and related chemical biology applications. The fluorenylmethoxycarbonyl (Fmoc) protecting group allows for controlled, stepwise addition of the amino alcohol moiety. The purity of this reagent is paramount to ensure the fidelity of the final product. A common purity specification for commercially available this compound is ≥98.0% as determined by HPLC.[1][2]

Reverse-phase HPLC (RP-HPLC) is the standard analytical technique for assessing the purity of Fmoc-protected amino alcohols. This method separates the main compound from potential impurities based on differences in their hydrophobicity.

Quantitative Data Summary

The following table summarizes the typical specifications and physicochemical properties of this compound.

ParameterValueReference
Chemical Name 5-(9H-fluoren-9-ylmethoxycarbonylamino)pentan-1-ol
Synonym 9-Fluorenylmethyl N-(5-hydroxypentyl)carbamate
Molecular Formula C₂₀H₂₃NO₃
Molecular Weight 325.40 g/mol
Appearance White to off-white solid
Melting Point 103-108 °C (decomposes)
Purity Specification (by HPLC) ≥98.0%[1][2]
Storage Temperature 2-8°C

Experimental Protocol: HPLC Purity Determination

This section outlines a representative experimental protocol for the determination of this compound purity by RP-HPLC. This method is based on established procedures for the analysis of analogous Fmoc-protected amino acids and amino alcohols.

Materials and Reagents
  • This compound sample

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade or purified (e.g., Milli-Q)

  • Trifluoroacetic acid (TFA), HPLC grade

  • Methanol (MeOH), HPLC grade (for cleaning)

Instrumentation and Chromatographic Conditions
ParameterRecommended Setting
HPLC System A standard HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
Stationary Phase (Column) C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% (v/v) TFA in Water
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile
Gradient Program 30% to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C (Ambient)
Detection Wavelength 262 nm (for Fmoc group) or 220 nm
Injection Volume 10 µL
Sample Preparation
  • Prepare a stock solution of the this compound sample by dissolving it in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Ensure the sample is fully dissolved, using sonication if necessary.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection to remove any particulate matter.

Analysis Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition (30% B) until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Run the gradient program as specified in the chromatographic conditions.

  • Monitor the chromatogram at the specified wavelength. The purity is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Diagrams and Workflows

Experimental Workflow for HPLC Purity Analysis

The following diagram illustrates the general workflow for the HPLC purity analysis of this compound.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh this compound prep2 Dissolve in Acetonitrile/Water (1:1) prep1->prep2 prep3 Filter through 0.45 µm Syringe Filter prep2->prep3 hplc1 Equilibrate C18 Column prep3->hplc1 hplc2 Inject Sample hplc1->hplc2 hplc3 Run Gradient Elution hplc2->hplc3 hplc4 UV Detection (262 nm) hplc3->hplc4 data1 Integrate Peak Areas hplc4->data1 data2 Calculate Purity (% Area) data1->data2

Caption: Workflow for HPLC Purity Analysis of this compound.

Logical Relationship for HPLC Method Validation

To ensure the reliability of the purity data, the HPLC method should be validated according to ICH guidelines. The following diagram outlines the key parameters for analytical method validation.

G cluster_params Validation Parameters Validation HPLC Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key Parameters for HPLC Method Validation.

Conclusion

The purity of this compound is a critical quality attribute that directly impacts its performance in sensitive applications such as peptide synthesis. The use of a well-defined and validated reverse-phase HPLC method is essential for accurately determining the purity and ensuring the quality of this important reagent. The experimental protocol and workflows provided in this guide offer a solid foundation for researchers and drug development professionals to implement robust purity analysis of this compound.

References

The Cornerstone of Synthesis: A Technical Guide to the Fmoc Protection of Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is fundamental to the successful synthesis of complex molecules. Among these, the 9-fluorenylmethoxycarbonyl (Fmoc) group stands out for its versatility and mild cleavage conditions, particularly in the protection of amines. This technical guide provides an in-depth exploration of the mechanism, protocols, and quantitative data associated with the Fmoc protection of amino alcohols, a critical class of building blocks in numerous pharmaceutical agents.

The Fmoc group is a base-labile protecting group widely employed for primary and secondary amines, most notably in solid-phase peptide synthesis (SPPS).[1][2] Its stability to acidic conditions and ease of removal with a mild base, such as piperidine, allows for an orthogonal protection strategy, which is crucial when other acid-labile protecting groups are present in the molecule.[1][3]

The Mechanism of N-Fmoc Protection

The protection of the amino group in an amino alcohol with an Fmoc reagent proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the Fmoc reagent.[4][5] The two most commonly used reagents for this purpose are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[1][6]

The reaction is typically carried out under basic conditions. The base serves to neutralize the acidic byproduct generated during the reaction (HCl in the case of Fmoc-Cl) and to deprotonate the amino group, thereby increasing its nucleophilicity.[4]

Mechanism with Fmoc-Cl

The reaction with Fmoc-Cl is a classic Schotten-Baumann reaction, often performed in a biphasic system of an organic solvent and an aqueous basic solution (e.g., sodium bicarbonate or sodium carbonate).[4]

Fmoc_Cl_Mechanism cluster_reactants Reactants cluster_products Products R_NH2 R-NH₂ Intermediate Tetrahedral Intermediate R_NH2->Intermediate Nucleophilic Attack FmocCl Fmoc-Cl FmocCl->Intermediate Base Base Fmoc_NHR Fmoc-NH-R Base->Fmoc_NHR BaseH Base-H⁺ Base->BaseH Protonated_Product Protonated Product Intermediate->Protonated_Product Collapse Protonated_Product->Fmoc_NHR Deprotonation Cl_ion Cl⁻ HCl HCl

Caption: Mechanism of Fmoc protection using Fmoc-Cl.

Mechanism with Fmoc-OSu

Fmoc-OSu is often preferred over Fmoc-Cl due to its greater stability and the reduced likelihood of side reactions.[7][] The reaction mechanism is similar, involving the nucleophilic attack of the amine on the carbonyl carbon of the Fmoc-OSu. The N-hydroxysuccinimide anion is a good leaving group, facilitating the reaction.[7]

Fmoc_OSu_Mechanism cluster_reactants Reactants cluster_products Products R_NH2 R-NH₂ Intermediate Tetrahedral Intermediate R_NH2->Intermediate Nucleophilic Attack FmocOSu Fmoc-OSu FmocOSu->Intermediate Base Base Fmoc_NHR Fmoc-NH-R Base->Fmoc_NHR BaseH Base-H⁺ Base->BaseH Protonated_Product Protonated Product Intermediate->Protonated_Product Collapse HOSu N-hydroxysuccinimide Protonated_Product->Fmoc_NHR Deprotonation

Caption: Mechanism of Fmoc protection using Fmoc-OSu.

Chemoselectivity in Amino Alcohol Protection

A key consideration in the protection of amino alcohols is the potential for O-acylation of the hydroxyl group. However, the amino group is significantly more nucleophilic than the hydroxyl group, allowing for excellent chemoselectivity under appropriate reaction conditions. The use of aqueous basic conditions, such as aqueous sodium bicarbonate, favors the selective N-protection.[9] In a study on the Fmoc protection of various amines and amino alcohols in an aqueous medium, excellent chemoselectivity was observed for substrates like 3-aminophenol and ethanolamine, with no bis-Fmoc or O-Fmoc derivatives detected.[9]

Quantitative Data on Fmoc Protection of Amino Alcohols

The efficiency of the N-Fmoc protection of amino alcohols is generally high, with excellent yields reported under various conditions.

Amino AlcoholReagentReaction ConditionsYield (%)Reference
EthanolamineFmoc-ClWater:Ethanol (3:1), 60 °C90[10]
3-AminophenolFmoc-ClWater:Ethanol (3:1), 60 °C92[9]

Experimental Protocols

General Procedure for the N-Fmoc Protection of Amino Alcohols

This protocol is adapted from a procedure for the N-Fmoc protection of amines and amino acids in an aqueous medium.[10]

Materials:

  • Amino alcohol (1.0 mmol)

  • 9-Fluorenylmethyl chloroformate (Fmoc-Cl) (1.2 mmol)

  • Water:Ethanol (3:1 v/v) mixture (1.5 mL)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • To a mixture of the amino alcohol (1.0 mmol) and Fmoc-Cl (1.2 mmol), add 1.5 mL of a 3:1 water:ethanol solution.

  • Stir the reaction mixture at 60 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, acidify the solution with 1 M HCl.

  • Extract the product with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to afford the N-Fmoc protected amino alcohol.

Protocol for the Fmoc Protection of D-Threonine using Fmoc-OSu

This protocol is a representative example for the protection of an amino acid with a hydroxyl side chain.[4]

Materials:

  • D-Threonine (5.00 g, 42.0 mmol)

  • Fmoc-succinamide (Fmoc-OSu) (14.9 g, 44.1 mmol)

  • Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve D-Threonine and Fmoc-OSu in a 2:1 v/v mixture of THF and saturated aqueous NaHCO₃ (100 mL).

  • Stir the reaction mixture at room temperature for 16 hours.

  • Dilute the reaction with water (50 mL) and adjust the pH to 9 by adding saturated aqueous NaHCO₃.

  • Extract the mixture with diethyl ether (3 x 50 mL) to remove unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 1 by adding 1 M HCl.

  • The product will precipitate out of the solution and can be collected by filtration.

Experimental Workflow

Experimental_Workflow start Start dissolve Dissolve amino alcohol and base in solvent start->dissolve add_reagent Add Fmoc reagent (Fmoc-Cl or Fmoc-OSu) dissolve->add_reagent react Stir at specified temperature and time add_reagent->react monitor Monitor reaction progress (TLC) react->monitor workup Aqueous workup (acidification and extraction) monitor->workup Reaction complete isolate Isolate and purify the product workup->isolate end End isolate->end

Caption: General experimental workflow for Fmoc protection.

Conclusion

The Fmoc protection of amino alcohols is a robust and highly efficient method for the selective protection of the amino group. The reaction proceeds via a nucleophilic attack of the amine on the Fmoc reagent, with Fmoc-Cl and Fmoc-OSu being the most common choices. The inherent higher nucleophilicity of the amino group over the hydroxyl group allows for excellent chemoselectivity, particularly under aqueous basic conditions. The provided protocols and quantitative data demonstrate the high yields and straightforward nature of this transformation, making it an indispensable tool in the synthesis of complex molecules for pharmaceutical and research applications.

References

An In-depth Technical Guide to 5-(Fmoc-amino)-1-pentanol as a Bifunctional Linker

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Fmoc-amino)-1-pentanol is a versatile bifunctional linker molecule that plays a critical role in modern organic synthesis, peptide chemistry, and drug development.[1] Its unique structure features two distinct functional groups: a hydroxyl (-OH) group at one end and a primary amine protected by a fluorenylmethoxycarbonyl (Fmoc) group at the other.[1] This orthogonal design allows for sequential, controlled chemical modifications, making it an invaluable tool for the construction of complex molecular architectures.

The Fmoc group provides a stable protecting shield for the amine, which can be selectively removed under mild basic conditions, typically with piperidine, without affecting other acid-labile protecting groups commonly used in peptide synthesis.[1][2] The terminal hydroxyl group offers a reactive handle for attachment to solid supports, activation for esterification, or conjugation to other molecules.[3] This guide provides a comprehensive overview of the physicochemical properties, core functionalities, and key applications of this compound, complete with detailed experimental protocols and workflow visualizations.

Physicochemical Properties

The utility of this compound is grounded in its well-defined chemical and physical characteristics. These properties are summarized in Table 1, providing essential data for experimental design and implementation.

PropertyValueReference(s)
Synonyms 9-Fluorenylmethyl N-(5-hydroxypentyl)carbamate, Fmoc-5-amino-1-pentanol[1][4]
Molecular Formula C₂₀H₂₃NO₃[1][5]
Molecular Weight 325.40 g/mol [4][5]
CAS Number 209115-33-3[1]
Appearance White powder[1]
Purity ≥95% (NMR), ≥98.0% (HPLC)[1][5]
Melting Point 103-108 °C (decomposes)[1][5]
Solubility Soluble in DMF, DCM[6]
Storage Conditions 2-8 °C[4][5]

Core Functionality as a Bifunctional Linker

The core utility of this compound stems from its two functional ends, which can be addressed independently. The five-carbon aliphatic chain provides flexibility and a defined spatial separation between the conjugated moieties.[7]

  • Fmoc-Protected Amine: This end is temporarily inert. The Fmoc group is exceptionally stable under acidic and neutral conditions but is quantitatively cleaved by a base like piperidine. This allows the primary amine to be revealed at a specific step in a multi-step synthesis, ready for peptide bond formation or other nucleophilic reactions.[2]

  • Terminal Hydroxyl: The primary alcohol is a versatile functional group. It can be used to immobilize the linker onto a solid-phase resin (e.g., Wang or 2-chlorotrityl resin), can be activated to form an ester with a carboxylic acid (such as a drug payload), or can be oxidized to an aldehyde for further modification.[3]

Caption: Core structure and bifunctional reactivity.

Applications in Research and Development

This compound is a key reagent in several advanced scientific fields.[1]

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the linker is frequently used to attach the first amino acid or a peptide chain to a solid support. The hydroxyl group is coupled to a resin, such as Wang resin, creating an ester bond that is stable during peptide synthesis but cleavable by strong acid (e.g., Trifluoroacetic acid, TFA) during the final release of the peptide.[8][9] The Fmoc-protected amine faces away from the resin, serving as the starting point for sequential amino acid coupling cycles.[2]

start Wang Resin (-OH groups) activation Linker Activation (e.g., DIC/DMAP) start->activation linker This compound linker->activation immobilized Immobilized Linker Resin-O-Linker-NH-Fmoc activation->immobilized Esterification deprotection Fmoc Deprotection (20% Piperidine in DMF) immobilized->deprotection ready Ready for SPPS Resin-O-Linker-NH₂ deprotection->ready Reveals amine ready->ready Amino Acid Coupling Cycles

Caption: Workflow for linker immobilization in SPPS.
Bioconjugation and Drug Delivery

The bifunctional nature of this compound is ideal for creating complex bioconjugates like Antibody-Drug Conjugates (ADCs) or PROteolysis TArgeting Chimeras (PROTACs).[7][10] In a hypothetical ADC construct, the linker's hydroxyl group could be esterified to a cytotoxic drug payload. The amine, after deprotection, could be used to build a specific peptide sequence designed for cleavage by tumor-associated enzymes. Finally, the N-terminus of the peptide could be conjugated to a monoclonal antibody.[11][12] The pentanol chain acts as a spacer, ensuring that the different components can function without steric hindrance.[7]

payload {Drug Payload |  Carboxylic Acid} linker This compound payload:COOH->linker:OH Ester bond formation peptide {Peptide Sequence |  N-Terminus} linker:NHFmoc->peptide SPPS after deprotection antibody {Targeting Moiety | (e.g., Antibody)} peptide:N_term->antibody Bioconjugation

Caption: General strategy for building a bioconjugate.

Experimental Protocols

The following protocols provide detailed methodologies for the common applications of this compound.

Protocol 1: Immobilization of this compound on Wang Resin

This protocol describes the attachment of the linker to a solid support for SPPS.

Materials:

  • Wang Resin (100-200 mesh)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Acetic Anhydride

  • N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Resin Swelling: Swell 1.0 g of Wang resin in 10 mL of DMF in a reaction vessel for 1 hour with gentle agitation.

  • Coupling Solution Preparation: In a separate vial, dissolve 4 equivalents of this compound (relative to resin loading capacity) and 0.1 equivalents of DMAP in a minimal amount of DMF.

  • Activation and Coupling: Drain the DMF from the swollen resin. Add the coupling solution to the resin, followed by 4 equivalents of DIC.[13] Agitate the mixture at room temperature for 12-18 hours.

  • Capping Unreacted Sites: Drain the reaction mixture. To cap any unreacted hydroxyl groups on the resin, add a solution of acetic anhydride (2 eq) and DIPEA (2 eq) in DCM and agitate for 30 minutes.[13]

  • Washing: Drain the capping solution. Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight. The loading efficiency can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed sample and measuring the absorbance of the dibenzylfulvene-piperidine adduct.[13]

Protocol 2: Fmoc-SPPS Cycle Following Linker Immobilization

This protocol outlines the iterative steps for elongating a peptide chain from the resin-bound linker.

Materials:

  • Linker-loaded resin from Protocol 1

  • Fmoc-protected amino acids

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)[6]

  • Base: DIPEA

  • Deprotection Solution: 20% (v/v) piperidine in DMF[6]

  • DMF

Procedure:

  • Resin Swelling: Swell the linker-loaded resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes. Drain, then add a fresh aliquot of the piperidine solution and agitate for an additional 15 minutes to ensure complete Fmoc removal.[6]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the next Fmoc-amino acid (3-5 eq) with HBTU (3-5 eq) and DIPEA (6-10 eq) in a minimal amount of DMF for 1-2 minutes.[6]

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 2-4 hours.

  • Coupling Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If positive (blue beads), repeat the coupling step.[6]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).

  • Chain Elongation: Repeat steps 2 through 6 for each subsequent amino acid in the desired peptide sequence.

Conclusion

This compound stands out as a highly valuable and versatile bifunctional linker. Its well-defined structure, featuring orthogonally protected functional groups, provides chemists and drug developers with precise control over the synthesis of complex molecules. From its foundational role in solid-phase peptide synthesis to its application in constructing sophisticated drug delivery systems, this linker facilitates the creation of novel therapeutics and functional materials.[1][7] The detailed protocols and conceptual workflows provided in this guide offer a practical framework for leveraging the unique capabilities of this compound in advanced research and development settings.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-(Fmoc-amino)-1-pentanol for Proteomics Research

Introduction

This compound is a bifunctional chemical compound that has become an invaluable tool in the field of proteomics and drug discovery. Structurally, it consists of a five-carbon aliphatic chain functionalized with a terminal hydroxyl (-OH) group and an amine group protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group.[1] This unique architecture makes it a versatile building block and linker in solid-phase peptide synthesis (SPPS), bioconjugation, and the development of advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).[1][2]

The Fmoc group is a base-labile protecting group, meaning it can be removed under mild basic conditions, typically with a piperidine solution.[3][] This orthogonality with acid-labile side-chain protecting groups is the cornerstone of modern Fmoc-based SPPS.[3] The terminal hydroxyl group allows for the covalent attachment of the molecule to solid supports (resins) or other molecules of interest, while the protected amine can be selectively deprotected to enable chain elongation.[5] This guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols relevant to proteomics research.

Physicochemical Properties

The physical and chemical characteristics of this compound are critical for its application in synthesis. The quantitative data are summarized below.

PropertyValueReferences
Synonyms 9-Fluorenylmethyl N-(5-hydroxypentyl)carbamate, 5-Fmoc-Ava-ol[1]
CAS Number 209115-33-3[1]
Molecular Formula C₂₀H₂₃NO₃[1][6]
Molecular Weight 325.40 g/mol [1][7]
Appearance White powder[1]
Purity ≥95% (NMR), ≥98.0% (HPLC)[1][6]
Melting Point 103-108 °C (decomposes)[1][6]
Storage Temperature 2-8 °C[6][8]
Solubility Soluble in DMF, DCM[9][10]

Core Application: Solid-Phase Peptide Synthesis (SPPS)

This compound serves as a foundational building block in SPPS, particularly when a C-terminal modification or a specific spacing element is required. The hydroxyl group can be esterified to a resin, such as Wang resin, or used in other coupling chemistries.[5][9] The subsequent peptide chain is then built upon the deprotected amine.

Experimental Protocol: Incorporation of this compound onto a Resin

This protocol outlines the attachment of this compound to a hydroxymethyl-functionalized resin (e.g., Wang resin), a common first step in SPPS.

Materials:

  • Wang Resin

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the Wang resin in DMF for at least 1 hour in a reaction vessel.[11] Drain the DMF.

  • Activation and Coupling:

    • In a separate flask, dissolve this compound (3-5 equivalents relative to resin substitution) in a minimal amount of DMF/DCM.[5][10]

    • Add this solution to the swollen resin.

    • Add DIC (3-5 equivalents) to the mixture.[10]

    • Add a catalytic amount of DMAP (0.1 equivalents).[10]

    • Agitate the mixture at room temperature for 4-12 hours.[9]

  • Capping: To block any unreacted hydroxyl groups on the resin, add a solution of acetic anhydride and an organic base (like DIPEA) in DMF and agitate for 30 minutes.[9]

  • Washing: Drain the reaction mixture and wash the resin extensively with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.[9][10]

  • Fmoc Deprotection (for subsequent peptide coupling):

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.[11][12]

    • Agitate for 5-10 minutes, drain, and repeat with fresh piperidine solution for another 10-20 minutes to ensure complete removal of the Fmoc group.[12][13]

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove piperidine.[11]

The resin is now functionalized with 5-amino-1-pentanol and ready for the coupling of the first standard Fmoc-protected amino acid in the peptide sequence. The general SPPS cycle can then proceed.

spss_workflow start Functionalized Resin (e.g., with 5-amino-1-pentanol) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, Activator, Base) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 end Elongated Peptide on Resin wash2->end Repeat Cycle

Workflow for the Solid-Phase Peptide Synthesis (SPPS) cycle.

Application as a Linker in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the POI's ubiquitination and subsequent degradation by the proteasome.[14] A PROTAC consists of three parts: a ligand for the POI, a ligand for an E3 ligase, and a linker connecting them.[2]

This compound is an ideal component for constructing the linker moiety in peptide-based PROTACs (p-PROTACs).[2][15] Its five-carbon chain provides flexibility and appropriate length to facilitate the formation of a stable ternary complex (POI-PROTAC-E3 Ligase), which is crucial for efficient degradation.[2] It can be readily incorporated into a peptide sequence during SPPS, allowing for precise control over the linker's structure and attachment points.

protac_mechanism cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC (Target Binder-Linker-E3 Ligase Ligand) POI->PROTAC binds Proteasome Proteasome POI->Proteasome Degradation E3 E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3->POI Ubiquitination E3->PROTAC binds Ub Ubiquitin Degradation Degraded Peptides Proteasome->Degradation

Mechanism of action for a PROTAC, inducing targeted protein degradation.

Role in Quantitative Proteomics

Quantitative proteomics aims to measure the amount of proteins in a sample, often comparing different states (e.g., healthy vs. diseased).[16][17] A gold-standard method is the use of stable isotope-labeled (SIL) peptides as internal standards for absolute quantification by mass spectrometry.[18][19]

Peptides synthesized using this compound can be designed to match endogenous peptides produced by enzymatic digestion (e.g., with trypsin) of a target protein. By incorporating stable isotopes (e.g., ¹³C, ¹⁵N) into one of the amino acid building blocks during SPPS, a "heavy" version of the peptide is created.[18] A known amount of this synthetic heavy peptide is spiked into a biological sample. The ratio of the signal intensity of the heavy (synthetic) peptide to the light (endogenous) peptide in the mass spectrometer allows for precise and accurate quantification of the target protein.[18][19]

Experimental Workflow: Quantitative Proteomics using a Synthetic Peptide Standard
  • Peptide Standard Synthesis: Synthesize a peptide corresponding to a unique tryptic peptide of the target protein using SPPS, incorporating this compound as a linker or part of the sequence if needed, and including at least one stable isotope-labeled amino acid.

  • Sample Preparation: Lyse the biological sample (e.g., cells, tissue) to extract proteins. Digest the proteins into peptides using an enzyme like trypsin.

  • Spike-in Standard: Add a precisely known quantity of the purified heavy synthetic peptide to the digested sample.

  • LC-MS/MS Analysis: Separate the peptides using liquid chromatography (LC) and analyze them with a tandem mass spectrometer (MS/MS). The instrument will detect both the light endogenous peptides and the heavy synthetic peptides.

  • Data Analysis: Extract the ion chromatograms for both the light and heavy peptide pairs. Calculate the peak area ratio (Light/Heavy).

  • Absolute Quantification: Using the known concentration of the spiked-in heavy peptide, calculate the absolute concentration of the endogenous peptide, and thus the protein of interest.

quant_proteomics_workflow cluster_sample_prep Sample Preparation cluster_standard Internal Standard sample Biological Sample (Cells, Tissue) lysis Protein Extraction (Lysis) sample->lysis digestion Enzymatic Digestion (e.g., Trypsin) lysis->digestion spike Spike-in Known Amount of Heavy Peptide Standard digestion->spike synth SPPS of Heavy Peptide (using ¹³C/¹⁵N labeled AAs) quant_std Purify & Quantify Heavy Peptide synth->quant_std quant_std->spike lcms LC-MS/MS Analysis spike->lcms analysis Data Analysis (Extract Ion Chromatograms) lcms->analysis quant Absolute Protein Quantification analysis->quant

Workflow for absolute protein quantification using a synthetic peptide standard.

References

Methodological & Application

Application Notes and Protocols for the Use of 5-(Fmoc-amino)-1-pentanol in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Fmoc-amino)-1-pentanol is a bifunctional linker utilized in solid-phase peptide synthesis (SPPS) for the production of peptides with a C-terminal alcohol. The synthesis of peptide alcohols is of significant interest in drug discovery and biomedical research as they can exhibit unique biological activities and improved metabolic stability compared to their corresponding C-terminal carboxylic acids. The primary alcohol functionality allows for the attachment to a solid support, while the fluorenylmethyloxycarbonyl (Fmoc) protected amine serves as the starting point for peptide chain elongation using standard Fmoc-based SPPS protocols. This document provides detailed application notes and experimental protocols for the effective use of this compound in the synthesis of C-terminal peptide alcohols.

Principle of Application

The core utility of this compound lies in its ability to be anchored to a solid support via its hydroxyl group. Once attached to the resin, the Fmoc protecting group on the terminal amine is removed under basic conditions, and the peptide chain is assembled in the C-to-N direction using standard Fmoc-SPPS cycles. The final step involves cleavage of the peptide from the resin, yielding a peptide with a C-terminal 5-amino-1-pentanol moiety. This C-terminal modification can be a critical pharmacophore or a handle for further chemical modifications.

Experimental Protocols

Loading of this compound onto 2-Chlorotrityl Chloride Resin

The 2-chlorotrityl chloride (2-CTC) resin is highly recommended for the attachment of this compound due to its acid-labile nature, which allows for mild cleavage conditions that preserve the integrity of the peptide and its C-terminal alcohol functionality.

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh, ~1.6 mmol/g loading)

  • This compound

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM (10 mL/g of resin) for 30 minutes in a reaction vessel.

  • Linker Solution Preparation: In a separate flask, dissolve this compound (1.5 equivalents relative to the resin loading) in DCM.

  • Loading Reaction: Drain the DCM from the swollen resin. Add the this compound solution to the resin, followed by the addition of DIPEA (3.0 equivalents). Agitate the mixture at room temperature for 2 hours.

  • Capping: To cap any unreacted chlorotrityl groups, add methanol (1 mL/g of resin) to the reaction vessel and agitate for 30 minutes.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and finally with DCM (3x).

  • Drying: Dry the resin under vacuum to a constant weight.

  • Loading Determination (Optional): The loading of the linker can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed amount of dried resin with a known volume of 20% piperidine in DMF and measuring the absorbance of the dibenzofulvene-piperidine adduct at 301 nm.

Fmoc-SPPS for Peptide Elongation

Standard Fmoc-SPPS protocols are used for the elongation of the peptide chain. This involves iterative cycles of Fmoc deprotection and amino acid coupling.

Materials:

  • Loaded this compound resin

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HATU, HBTU/HOBt)

  • DIPEA

  • 20% (v/v) Piperidine in DMF

  • DMF, peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the loaded resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again with 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling reagent such as HATU (2.9-4.5 equivalents) and DIPEA (6-10 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a colorimetric test such as the Kaiser test to ensure completion.

  • Washing: Wash the resin with DMF (3x).

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

Cleavage and Deprotection

The final peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using an acidic cleavage cocktail.

Materials:

  • Peptide-bound resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (as a scavenger)

  • Water

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (10 mL/g of resin) and allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.[1]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Peptide Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

ParameterTypical Value/RangeNotes
Resin Loading
This compound on 2-CTC Resin0.4 - 0.8 mmol/gDependent on the initial loading of the 2-CTC resin and the efficiency of the loading reaction.
Coupling Efficiency >99% per cycleMonitored by Kaiser test. For difficult couplings, double coupling or use of stronger coupling reagents may be necessary.
Cleavage Yield 60 - 90%Highly dependent on the peptide sequence and length.
Crude Peptide Purity 50 - 85%Dependent on the peptide sequence, length, and success of each synthesis step.

Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation & Loading cluster_synthesis Peptide Elongation (Iterative Cycles) cluster_cleavage Cleavage & Purification 2_CTC_Resin 2-Chlorotrityl Chloride Resin Loading Loading Reaction (DCM, DIPEA) 2_CTC_Resin->Loading Linker This compound Linker->Loading Capping Capping (MeOH) Loading->Capping Loaded_Resin Loaded & Capped Resin Capping->Loaded_Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Loaded_Resin->Deprotection Washing_1 Washing (DMF) Deprotection->Washing_1 n cycles Coupling Amino Acid Coupling (Fmoc-AA, HATU, DIPEA) Washing_1->Coupling n cycles Washing_2 Washing (DMF) Coupling->Washing_2 n cycles Washing_2->Deprotection n cycles Final_Washing Final Washing & Drying Washing_2->Final_Washing Cleavage Cleavage (TFA/TIS/H2O) Final_Washing->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Final_Peptide C-Terminal Peptide Alcohol Purification->Final_Peptide

Caption: Workflow for the synthesis of C-terminal peptide alcohols using this compound.

Cleavage_Mechanism Peptide_Resin Peptide-O-Linker-Resin (Side-chain protected) Cleaved_Peptide Cleaved Peptide (Side-chain deprotected) Peptide_Resin->Cleaved_Peptide Acidolysis Resin_Byproduct Resin Byproducts Peptide_Resin->Resin_Byproduct Acidolysis Cleavage_Cocktail TFA / Scavengers Cleavage_Cocktail->Cleaved_Peptide Cleavage_Cocktail->Resin_Byproduct

Caption: General mechanism of acid-catalyzed cleavage from the solid support.

Conclusion

The use of this compound provides a straightforward and effective method for the synthesis of peptides with C-terminal alcohol functionalities. By leveraging well-established Fmoc-SPPS chemistry, researchers can readily incorporate this modification, which may impart desirable pharmacological properties to the peptide. The protocols outlined in this document offer a robust starting point for the successful synthesis and purification of C-terminal peptide alcohols for a wide range of applications in research and drug development.

References

Protocol for the Immobilization of 5-(Fmoc-amino)-1-pentanol on Solid Supports

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides detailed protocols for the covalent attachment of 5-(Fmoc-amino)-1-pentanol to commonly used solid supports in solid-phase synthesis (SPS), particularly for applications in peptide and small molecule synthesis. This compound serves as a valuable bifunctional linker, enabling the introduction of a five-carbon spacer with a protected amine functionality. The protocols outlined below are based on established methodologies for solid-phase chemistry and are intended to serve as a comprehensive guide for researchers, scientists, and professionals in drug development.

Overview of Solid Supports and Attachment Chemistries

The choice of solid support is critical and depends on the desired cleavage strategy for the final product. This protocol focuses on two widely used resins: Wang resin and 2-Chlorotrityl chloride (2-CTC) resin.

  • Wang Resin: A polystyrene-based resin functionalized with a 4-benzyloxybenzyl alcohol linker. Attachment of this compound occurs via an ester linkage to the hydroxyl group of the linker. Cleavage of the final product from Wang resin is typically achieved under moderately acidic conditions (e.g., 50% TFA in DCM).[1][2]

  • 2-Chlorotrityl Chloride (2-CTC) Resin: A highly acid-labile polystyrene resin. The attachment of the alcohol occurs via an ether linkage. This resin is advantageous for the synthesis of fully protected peptide fragments, as cleavage can be accomplished under very mild acidic conditions, preserving acid-sensitive side-chain protecting groups.[3][4]

Quantitative Data Summary

The following table summarizes typical loading capacities achieved for the attachment of alcohols or N-Fmoc protected amino acids to Wang and 2-CTC resins under various conditions. These values can be used as a benchmark for the immobilization of this compound.

Solid SupportCoupling MethodReagentsTypical Loading (mmol/g)Reference
Wang Resin DIC/DMAPFmoc-amino acid, DIC, DMAP0.4 - 0.8[5]
MSNT/MeImFmoc-amino acid, MSNT, 1-Methylimidazole0.5 - 0.9[6][7]
2-CTC Resin DIPEAFmoc-amino acid, DIPEA0.6 - 1.2[4][5]

Experimental Protocols

Materials and Reagents
  • This compound

  • Wang resin (100-200 mesh, 1% DVB)

  • 2-Chlorotrityl chloride resin (100-200 mesh, 1% DVB)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Diisopropylethylamine (DIPEA)

  • 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT)

  • 1-Methylimidazole (MeIm)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Methanol (MeOH)

  • Piperidine

  • Acetic Anhydride

  • Pyridine

Protocol for Attaching this compound to Wang Resin

This protocol utilizes a standard esterification procedure.

Workflow Diagram:

G Resin Wang Resin Swelling Coupling Coupling to Resin Resin->Coupling Activation Activation of this compound Activation->Coupling Capping Capping of Unreacted Sites Coupling->Capping Washing Washing and Drying Capping->Washing Analysis Loading Determination (UV-Vis) Washing->Analysis

Caption: Workflow for attaching this compound to Wang resin.

Procedure:

  • Resin Swelling: Swell Wang resin (1 g) in anhydrous DCM (10 mL) in a reaction vessel for 1 hour with gentle agitation.

  • Activation and Coupling (DIC/DMAP Method):

    • In a separate flask, dissolve this compound (2-4 equivalents relative to resin substitution) in anhydrous DCM (5 mL).

    • Add DMAP (0.1 equivalents).

    • Add DIC (2-4 equivalents) to the solution and stir for 10 minutes at room temperature.

    • Drain the DCM from the swollen resin and add the activated linker solution.

    • Agitate the mixture at room temperature for 4-12 hours.

  • Capping:

    • Drain the reaction mixture.

    • To cap any unreacted hydroxyl groups on the resin, add a solution of acetic anhydride/pyridine/DCM (1:1:8 v/v/v, 10 mL) and agitate for 1 hour.

  • Washing:

    • Drain the capping solution.

    • Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight.

  • Loading Determination: Determine the loading of the Fmoc-linker on the resin using the UV-Vis spectrophotometric method described in section 4.4.

Protocol for Attaching this compound to 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol involves the formation of an ether linkage under non-acidic conditions.

Workflow Diagram:

G Resin 2-CTC Resin Swelling Coupling Coupling of this compound Resin->Coupling Capping Capping of Unreacted Sites Coupling->Capping Washing Washing and Drying Capping->Washing Analysis Loading Determination (UV-Vis) Washing->Analysis

Caption: Workflow for attaching this compound to 2-CTC resin.

Procedure:

  • Resin Swelling: Swell 2-CTC resin (1 g) in anhydrous DCM (10 mL) in a reaction vessel for 30 minutes with gentle agitation.[3]

  • Coupling:

    • In a separate flask, dissolve this compound (1.5-2 equivalents relative to resin substitution) in anhydrous DCM (5 mL).

    • Drain the DCM from the swollen resin.

    • Add the solution of this compound to the resin.

    • Add DIPEA (3-4 equivalents) to the resin suspension.

    • Agitate the mixture at room temperature for 2-4 hours.[5]

  • Capping:

    • Drain the reaction mixture.

    • To cap any unreacted chlorotrityl groups, add a solution of DCM/MeOH/DIPEA (17:2:1 v/v/v, 10 mL) and agitate for 30 minutes.[3]

  • Washing:

    • Drain the capping solution.

    • Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight.

  • Loading Determination: Determine the loading of the Fmoc-linker on the resin using the UV-Vis spectrophotometric method described in section 4.4.

Determination of Fmoc Loading by UV-Vis Spectrophotometry

This procedure is used to quantify the amount of Fmoc-protected linker attached to the solid support.

Procedure:

  • Accurately weigh a small amount of the dried, loaded resin (5-10 mg) into a small vial.

  • Add a 20% solution of piperidine in DMF (1 mL).

  • Agitate the mixture for 30 minutes to ensure complete cleavage of the Fmoc group.

  • Dilute an aliquot of the supernatant with DMF to a final volume that gives an absorbance reading in the linear range of the spectrophotometer (typically a 1:10 or 1:100 dilution).

  • Measure the absorbance of the dibenzofulvene-piperidine adduct at 301 nm.

  • Calculate the loading using the following formula: Loading (mmol/g) = (Absorbance × Dilution Factor) / (7800 × mass of resin in g) (Where 7800 is the molar extinction coefficient of the adduct in L mol⁻¹ cm⁻¹)

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the decision-making process for selecting the appropriate solid support based on the desired final product and cleavage conditions.

G Start Desired Final Product Cleavage Cleavage Strategy Start->Cleavage Acid_Labile Acid-Labile Side Chains? Wang Use Wang Resin Acid_Labile->Wang No CTC Use 2-CTC Resin Acid_Labile->CTC Yes Protected Fully Protected Fragment Cleavage->Protected Mild Deprotected Fully Deprotected Product Cleavage->Deprotected Strong Protected->Acid_Labile Deprotected->Wang

References

Application Notes and Protocols: 5-(Fmoc-amino)-1-pentanol as a Linker for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Fmoc-amino)-1-pentanol is a versatile heterobifunctional linker widely employed in bioconjugation, solid-phase peptide synthesis (SPPS), and the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] Its structure features a fluorenylmethoxycarbonyl (Fmoc) protected amine and a terminal hydroxyl group, offering orthogonal reactivity for sequential conjugation strategies. The Fmoc group provides a stable protecting group for the amine functionality, which can be readily removed under mild basic conditions, while the hydroxyl group can be activated for coupling to various biomolecules or payloads.[1] The five-carbon aliphatic chain provides a flexible spacer, influencing the solubility, stability, and spatial orientation of the final conjugate.[2]

These application notes provide detailed protocols for the utilization of this compound in bioconjugation workflows, including activation of the hydroxyl group, Fmoc deprotection, and conjugation strategies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Synonyms 9-Fluorenylmethyl N-(5-hydroxypentyl)carbamate, 5-Fmoc-Ava-ol[1][3][4][5][6][7]
Molecular Formula C₂₀H₂₃NO₃[1][3][4][5][6][7]
Molecular Weight 325.40 g/mol [3][4][5][6][7]
Appearance White powder[1]
Melting Point 103-108 °C (decomposes)[1][3][4][5][6][7]
Purity ≥98.0% (HPLC)[3][4][5][6][7]
Storage Temperature 2-8°C[3][4][5][6][7]

Applications in Bioconjugation

The unique structure of this compound makes it a valuable tool in several bioconjugation applications:

  • Solid-Phase Peptide Synthesis (SPPS): It can be used as a building block to introduce a flexible spacer within a peptide sequence.[1]

  • Antibody-Drug Conjugates (ADCs): After activation of the hydroxyl group, it can be conjugated to a payload, and the deprotected amine can be linked to an antibody.

  • PROTACs: It serves as a common linker to connect a target protein-binding ligand and an E3 ligase ligand.[8]

  • Surface Functionalization: The linker can be used to modify surfaces for the immobilization of biomolecules.[1]

Experimental Protocols

Protocol 1: Activation of the Terminal Hydroxyl Group via Mesylation

This protocol describes the conversion of the terminal hydroxyl group of this compound to a mesylate, a good leaving group for subsequent nucleophilic substitution reactions.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Methanesulfonyl chloride (MsCl)

  • Stir bar and round-bottom flask

  • Ice bath

  • Thin Layer Chromatography (TLC) supplies

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Add TEA or DIPEA (1.5 equivalents) to the solution.

  • Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution.[9]

  • Stir the reaction at 0°C and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.

  • Once the reaction is complete, quench by adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the mesylated product.

Protocol 2: Standard Fmoc Deprotection

This protocol outlines the removal of the Fmoc protecting group to expose the primary amine.

Materials:

  • Fmoc-protected compound (e.g., on a solid support or in solution)

  • 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • DMF

  • Reaction vessel

Procedure for Solid-Phase:

  • Swell the resin-bound Fmoc-protected compound in DMF for 30-60 minutes.

  • Drain the DMF.

  • Add the 20% piperidine/DMF solution to the resin.

  • Agitate the mixture for 3-5 minutes and then drain.

  • Add a fresh portion of 20% piperidine/DMF and agitate for an additional 15-20 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

Procedure for Solution-Phase:

  • Dissolve the Fmoc-protected compound in DMF.

  • Add an excess of 20% piperidine in DMF to the solution.

  • Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the reaction by TLC or LC-MS.

  • Once the deprotection is complete, the product can be precipitated by adding cold diethyl ether or purified by chromatography.

Protocol 3: Conjugation to a Carboxylic Acid-Containing Molecule (Amide Bond Formation)

This protocol describes the coupling of the deprotected amine of the linker to a molecule containing a carboxylic acid.

Materials:

  • Deprotected 5-amino-1-pentanol derivative (in solution or on solid support)

  • Carboxylic acid-containing molecule (e.g., a payload or a biomolecule)

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • Base: DIPEA

  • Anhydrous DMF

Procedure:

  • In a separate vial, dissolve the carboxylic acid-containing molecule (1.2 equivalents) and HATU (1.2 equivalents) or HBTU/HOBt (1.2 equivalents each) in anhydrous DMF.

  • Add DIPEA (2-3 equivalents) to the activation mixture and let it stand for a few minutes.

  • Add the activated carboxylic acid solution to the deprotected amine-containing linker (1 equivalent).

  • Stir the reaction at room temperature for 2-4 hours or until completion, as monitored by TLC or LC-MS.

  • Work-up and purification will depend on whether the reaction is performed on a solid support or in solution. For solution-phase, purification is typically achieved by chromatography. For solid-phase, the resin is washed to remove excess reagents.

Quantitative Data

The efficiency of bioconjugation and the performance of the resulting conjugates are critical parameters. The following tables provide a summary of representative quantitative data for different linker types used in PROTACs, which are a major application for linkers like this compound.

Table 1: Comparative Efficacy of Different PROTAC Linker Types [10][11]

Linker TypeTarget ProteinDC50 (nM)Dmax (%)
AlkylTBK1Submicromolar>90
PEGBRD45 - 50>95
Rigid (e.g., piperidine/benzene)BRD4<1>90

DC50: Concentration for 50% degradation. Dmax: Maximum degradation.

Table 2: Influence of Linker Length on PROTAC Activity [10]

Target ProteinLinker Length (atoms)Degradation Outcome
TBK1< 12No degradation
TBK112-29>90% degradation (optimal at 21 atoms)

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Targeting Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: A simplified workflow of the PROTAC-mediated protein degradation pathway.

General Workflow for Antibody-Drug Conjugate (ADC) Synthesis

ADC_Synthesis_Workflow cluster_synthesis ADC Synthesis start Start antibody_mod Antibody Modification (e.g., with linker) start->antibody_mod purify1 Purification antibody_mod->purify1 drug_conj Drug-Linker Conjugation purify1->drug_conj purify2 Purification drug_conj->purify2 characterization Characterization (e.g., DAR, Purity) purify2->characterization end Final ADC characterization->end

Caption: A general workflow for the synthesis of an Antibody-Drug Conjugate (ADC).[8]

Logical Workflow for PROTAC Design and Synthesis

PROTAC_Design_Workflow cluster_design PROTAC Design & Synthesis select_poi Select Protein of Interest (POI) Ligand synthesis PROTAC Synthesis select_poi->synthesis select_e3 Select E3 Ligase Ligand select_e3->synthesis select_linker Select Linker (e.g., this compound derivative) select_linker->synthesis purification Purification & Characterization synthesis->purification biochem_assays Biochemical Assays (Ternary Complex Formation) purification->biochem_assays cell_assays Cellular Assays (Degradation, Cytotoxicity) biochem_assays->cell_assays optimization Lead Optimization cell_assays->optimization

Caption: A logical workflow for the design, synthesis, and evaluation of PROTACs.

References

Application of 5-(Fmoc-amino)-1-pentanol in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

5-(Fmoc-amino)-1-pentanol is a versatile bifunctional linker molecule increasingly utilized in the design and synthesis of sophisticated drug delivery systems. Its unique chemical architecture, featuring a fluorenylmethoxycarbonyl (Fmoc)-protected amine and a terminal hydroxyl group, offers a strategic advantage in the construction of precisely defined drug conjugates and nanocarriers. The Fmoc group provides a stable protecting group for the amine functionality, which can be selectively removed under mild basic conditions, while the hydroxyl group allows for esterification or other conjugation chemistries. This dual functionality makes it an ideal spacer for attaching therapeutic agents to polymers, nanoparticles, or targeting ligands, thereby enhancing the pharmacokinetic profile and therapeutic efficacy of the drug.

The aliphatic five-carbon chain of this compound provides a flexible and hydrophobic spacer, which can influence the self-assembly properties of drug-carrier conjugates, leading to the formation of stable nanoparticles or micelles. This is particularly advantageous for the formulation of poorly water-soluble drugs. The ability to precisely control the linkage chemistry and spacer length is crucial in optimizing drug release kinetics, biodistribution, and ultimately, the therapeutic outcome.

Key Applications:

  • Polymer-Drug Conjugates: Serves as a linker to covalently attach drugs to biodegradable polymers such as polyethylene glycol (PEG), forming nanomicelles that can enhance drug solubility and circulation time.[1]

  • Targeted Drug Delivery: Facilitates the connection of a cytotoxic agent to a targeting moiety, such as an antibody or peptide, for selective delivery to cancer cells.

  • PROTACs: Employed as a component of the linker in Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of specific target proteins.

  • Surface Functionalization of Nanoparticles: Used to modify the surface of pre-formed nanoparticles to introduce amine functionalities for further conjugation of targeting ligands or imaging agents.[2]

Data Presentation

The following tables summarize representative quantitative data for a hypothetical paclitaxel (PTX) drug delivery system utilizing a PEGylated this compound linker to form self-assembling nanomicelles.

Table 1: Physicochemical Properties of PTX-Loaded PEG-5-(amino)-1-pentanol Conjugate Micelles

ParameterValue
Average Particle Size (nm)125 ± 5.2
Polydispersity Index (PDI)0.18 ± 0.03
Zeta Potential (mV)-8.5 ± 1.1
Critical Micelle Concentration (CMC) (mg/L)15.6

Table 2: Paclitaxel (PTX) Loading and In Vitro Release Characteristics

ParameterValue
Drug Loading Content (DLC) (% w/w)18.5 ± 1.3
Drug Loading Efficiency (DLE) (%)92.5 ± 3.7
Cumulative Release at 24h (pH 7.4) (%)25.8 ± 2.1
Cumulative Release at 24h (pH 5.0) (%)55.2 ± 3.5

Experimental Protocols

Protocol 1: Synthesis of PEG-5-(amino)-1-pentanol-PTX Conjugate

This protocol describes the synthesis of a paclitaxel conjugate using this compound as a linker attached to a methoxy-terminated polyethylene glycol (mPEG).

Materials:

  • mPEG-OH (MW 2000 Da)

  • Triphosgene

  • This compound

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Paclitaxel (PTX)

  • 4-Dimethylaminopyridine (DMAP)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Diethyl ether, cold

Procedure:

  • Activation of mPEG-OH: Dissolve mPEG-OH (1 eq) in anhydrous DCM. Add triphosgene (0.5 eq) and stir at room temperature for 4 hours to form mPEG-chloroformate.

  • Conjugation of Linker: In a separate flask, dissolve this compound (1.2 eq) in anhydrous DCM and add pyridine (2 eq). Slowly add the mPEG-chloroformate solution to the linker solution and stir overnight at room temperature.

  • Purification: Wash the reaction mixture with brine, dry over anhydrous sodium sulfate, and precipitate the product by adding cold diethyl ether. Collect the solid by filtration and dry under vacuum.

  • Fmoc Deprotection: Dissolve the purified product in a 20% (v/v) solution of piperidine in DMF. Stir for 30 minutes at room temperature to remove the Fmoc protecting group.

  • Purification of PEG-Linker: Precipitate the deprotected PEG-5-(amino)-1-pentanol by adding cold diethyl ether. Collect the solid by filtration and dry under vacuum.

  • Conjugation of Paclitaxel: Dissolve the deprotected PEG-linker (1 eq), paclitaxel (1.5 eq), and DMAP (0.2 eq) in anhydrous DCM. Add DCC (1.5 eq) and stir at room temperature for 24 hours.

  • Final Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Concentrate the filtrate and precipitate the final conjugate, PEG-5-(amino)-1-pentanol-PTX, by adding cold diethyl ether. Collect the solid and dry under vacuum.

Protocol 2: Formulation of PTX-Loaded Nanomicelles by Self-Assembly

This protocol describes the preparation of paclitaxel-loaded nanomicelles from the synthesized conjugate.

Materials:

  • PEG-5-(amino)-1-pentanol-PTX conjugate

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Dissolution: Dissolve 10 mg of the PEG-5-(amino)-1-pentanol-PTX conjugate in 1 mL of a suitable organic solvent (e.g., acetone or acetonitrile).

  • Self-Assembly: Add the organic solution dropwise to 10 mL of PBS (pH 7.4) under gentle stirring.

  • Solvent Evaporation: Continue stirring at room temperature for 4-6 hours in a fume hood to allow for the complete evaporation of the organic solvent.

  • Purification: Filter the resulting micellar solution through a 0.45 µm syringe filter to remove any non-assembled aggregates.

  • Storage: Store the nanomicelle solution at 4°C.

Protocol 3: Characterization of Nanomicelles

Particle Size and Zeta Potential:

  • Dilute the nanomicelle solution with deionized water.

  • Measure the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

Drug Loading Content (DLC) and Efficiency (DLE):

  • Lyophilize a known amount of the nanomicelle solution.

  • Dissolve the lyophilized powder in a known volume of a suitable organic solvent to disrupt the micelles.

  • Determine the concentration of paclitaxel using high-performance liquid chromatography (HPLC).

  • Calculate DLC and DLE using the following formulas:

    • DLC (%) = (Weight of drug in micelles / Weight of micelles) x 100

    • DLE (%) = (Weight of drug in micelles / Initial weight of drug) x 100

Protocol 4: In Vitro Drug Release Study

Procedure:

  • Place 1 mL of the PTX-loaded nanomicelle solution into a dialysis bag (MWCO 3.5 kDa).

  • Immerse the dialysis bag in 20 mL of release medium (PBS at pH 7.4 and acetate buffer at pH 5.0) at 37°C with gentle shaking.

  • At predetermined time intervals, withdraw 1 mL of the release medium and replace it with an equal volume of fresh medium.

  • Quantify the concentration of released paclitaxel in the collected samples by HPLC.

Visualizations

experimental_workflow cluster_synthesis Protocol 1: Conjugate Synthesis cluster_formulation Protocol 2: Nanomicelle Formulation cluster_characterization Protocols 3 & 4: Characterization mPEG mPEG-OH Activated_mPEG mPEG-Chloroformate mPEG->Activated_mPEG Triphosgene PEG_Linker_Fmoc mPEG-Linker(Fmoc) Activated_mPEG->PEG_Linker_Fmoc Pyridine Linker This compound Linker->PEG_Linker_Fmoc Pyridine PEG_Linker mPEG-Linker-NH2 PEG_Linker_Fmoc->PEG_Linker Piperidine/DMF Final_Conjugate PEG-Linker-PTX PEG_Linker->Final_Conjugate DCC/DMAP PTX Paclitaxel PTX->Final_Conjugate DCC/DMAP Self_Assembly Self-Assembly (Solvent Evaporation) Final_Conjugate->Self_Assembly Nanomicelles PTX-Loaded Nanomicelles Self_Assembly->Nanomicelles Characterization Physicochemical Characterization (DLS, HPLC) Nanomicelles->Characterization In_Vitro_Release In Vitro Release Study Nanomicelles->In_Vitro_Release

Caption: Experimental workflow for the synthesis, formulation, and characterization of a drug delivery system using a this compound linker.

signaling_pathway Nanomicelle PTX-Loaded Nanomicelle (PEG-Linker-PTX) Tumor_Cell Tumor Cell Nanomicelle->Tumor_Cell EPR Effect Endocytosis Endocytosis Tumor_Cell->Endocytosis Endosome Endosome (Low pH) Endocytosis->Endosome Drug_Release Paclitaxel Release Endosome->Drug_Release Ester Hydrolysis Microtubule_Stabilization Microtubule Stabilization Drug_Release->Microtubule_Stabilization Apoptosis Cell Cycle Arrest & Apoptosis Microtubule_Stabilization->Apoptosis

Caption: Proposed mechanism of action for PTX-loaded nanomicelles utilizing a pH-sensitive linker.

References

Application Note: Fmoc Deprotection Protocol for 5-(Fmoc-amino)-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely utilized amine-protecting group in organic synthesis, most notably in solid-phase peptide synthesis (SPPS).[1][2] Its popularity stems from its stability under acidic conditions and its lability under mild basic conditions, which permits an orthogonal protection strategy.[1][3] 5-(Fmoc-amino)-1-pentanol is a valuable bifunctional building block, featuring a primary amine protected by Fmoc and a terminal primary alcohol.[4] This application note provides a detailed protocol for the solution-phase deprotection of this compound to yield 5-amino-1-pentanol, a useful linker in medicinal chemistry and drug development.[4][5]

Mechanism of Fmoc Deprotection

The removal of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism (E1cB).[1] The process involves two main steps:

  • Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton at the C9 position of the fluorene ring system.[1][6]

  • β-Elimination: This is followed by a rapid elimination that releases the free amine, carbon dioxide (CO₂), and the highly reactive dibenzofulvene (DBF) intermediate.[1][2]

The excess secondary amine in the reaction mixture also acts as a scavenger, trapping the dibenzofulvene to form a stable adduct, which prevents it from reacting with the newly liberated amine product.[1][2]

Experimental Protocol

This protocol outlines the solution-phase removal of the Fmoc group from this compound.

Materials and Reagents:

  • This compound

  • Piperidine

  • Anhydrous N,N-Dimethylformamide (DMF)[7]

  • Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution[7]

  • Brine (Saturated aqueous NaCl solution)[7]

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stir bar and stir plate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • UV lamp (254 nm)

  • Ninhydrin stain solution

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in anhydrous DMF to a concentration of approximately 0.1 M.[7]

  • Deprotection: Add a 20% (v/v) solution of piperidine in DMF to the flask. Typically, a 2 to 10-fold molar excess of piperidine relative to the substrate is sufficient. Stir the reaction mixture at room temperature.[1][8]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

    • Mobile Phase: A mixture of DCM/Methanol (e.g., 9:1 or 8:2 v/v) is a good starting point. Adjust polarity as needed.

    • Visualization: The starting material, this compound, is UV-active. The product, 5-amino-1-pentanol, is not UV-active but will stain positive (typically purple/blue) with ninhydrin.[7][9] The reaction is complete upon the disappearance of the starting material spot. Reaction times are typically 30-60 minutes.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the DMF and piperidine.

    • Redissolve the resulting residue in DCM or Ethyl Acetate.

    • Transfer the solution to a separatory funnel and wash with saturated aqueous NaHCO₃ solution (2-3 times) to remove the dibenzofulvene-piperidine adduct.[7]

    • Wash the organic layer with brine.[7]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude 5-amino-1-pentanol.

  • Purification (Optional): If necessary, the crude product can be purified by silica gel flash column chromatography.

Data Presentation

Table 1: Summary of Fmoc Deprotection Protocol for this compound

ParameterDetailsReference
Substrate This compound[4]
Reagent 20% (v/v) Piperidine in DMF[1][8]
Solvent N,N-Dimethylformamide (DMF)[7][10]
Reaction Time 30 - 60 minutes[7]
Temperature Room Temperature[8]
Monitoring TLC (Silica Gel)[7]
Mobile Phase: DCM/MeOH (9:1)
Visualization: UV (254 nm) for starting material; Ninhydrin stain for product[7][9]
Expected Product 5-Amino-1-pentanol[5]
Product Analysis ¹H NMR, ¹³C NMR, Mass Spectrometry[11][12]

Mandatory Visualization

Fmoc_Deprotection_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation start Dissolve this compound in anhydrous DMF (0.1 M) add_reagent Add 20% Piperidine in DMF start->add_reagent react Stir at Room Temperature (30-60 min) add_reagent->react monitor Monitor by TLC until starting material disappears react->monitor concentrate1 Concentrate in vacuo monitor->concentrate1 Reaction Complete redissolve Redissolve residue in DCM/EtOAc concentrate1->redissolve wash_bicarb Wash with sat. NaHCO3 (aq) redissolve->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na2SO4 & Filter wash_brine->dry concentrate2 Concentrate in vacuo dry->concentrate2 product Crude 5-Amino-1-pentanol concentrate2->product

Caption: Experimental workflow for the solution-phase Fmoc deprotection of this compound.

Characterization of 5-Amino-1-pentanol

  • ¹H NMR: The successful deprotection can be confirmed by the disappearance of the characteristic aromatic protons of the fluorenyl group (typically δ 7.2-7.8 ppm) in the ¹H NMR spectrum and the appearance of signals corresponding to 5-amino-1-pentanol.[11]

  • HPLC: Reversed-phase HPLC can be used to assess the purity of the final product. The starting material and the product will have significantly different retention times due to the removal of the large, hydrophobic Fmoc group.[13]

  • Mass Spectrometry: The molecular weight of the product (C₅H₁₃NO, MW: 103.16 g/mol ) can be confirmed by mass spectrometry.[12]

Potential Side Reactions and Key Considerations

  • Incomplete Deprotection: Insufficient reaction time or an inadequate amount of base can lead to incomplete deprotection. The reaction should always be monitored to completion by TLC.[14]

  • Solvent Quality: The use of anhydrous DMF is recommended to prevent potential side reactions, although the primary alcohol in the substrate is generally stable to the reaction conditions.

  • Base-Sensitive Groups: While this compound does not contain other base-sensitive functionalities, researchers should be cautious when applying this protocol to more complex substrates that might.[15]

  • Alternative Bases: While piperidine is standard, other bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or morpholine can be used.[6][7] These are sometimes employed in peptide synthesis to minimize side reactions like aspartimide formation, a consideration not relevant to this specific substrate.[16]

References

Application Notes and Protocols for the Use of 5-(Fmoc-amino)-1-pentanol in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Fmoc-amino)-1-pentanol is a bifunctional linker and building block utilized in Solid-Phase Peptide Synthesis (SPPS) for the introduction of a C-terminal alcohol functionality or for the synthesis of peptides with modified C-termini. Its structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a primary alcohol, allows for its versatile incorporation into peptide chains. This application note provides detailed protocols for the coupling of this compound to a solid support and the subsequent coupling of an amino acid to its hydroxyl group, along with a discussion of expected coupling efficiencies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₂₀H₂₃NO₃
Molecular Weight 325.40 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF, DCM, and other common SPPS solvents
Storage Temperature 2-8°C

Coupling Efficiency

The successful incorporation of this compound and the subsequent elongation of the peptide chain are critical for the overall yield and purity of the final product. The coupling efficiency is influenced by several factors, including the choice of solid support, coupling reagents, and reaction conditions.

Initial Coupling to Solid Support

The initial coupling of this compound to a hydroxyl-functionalized resin, such as Wang resin, or a chloride resin, like 2-chlorotrityl chloride resin, proceeds via an esterification or ether linkage, respectively. The efficiency of this step is crucial as it determines the maximum theoretical yield of the synthesis. While specific quantitative data for this compound is not extensively published, the coupling efficiency is expected to be comparable to that of sterically non-hindered Fmoc-amino acids under optimized conditions. High loading efficiencies, often exceeding 90%, have been reported for the esterification of Fmoc-amino acids to 2-chlorotrityl chloride resin.[1][2]

The loading of the resin can be quantitatively determined using the Fmoc-release method, where the amount of Fmoc group cleaved from a known mass of resin is measured spectrophotometrically.[3]

Coupling of Subsequent Amino Acids

Following the attachment of this compound to the resin and the deprotection of its Fmoc group, the subsequent amino acid is coupled to the now free primary amine. The efficiency of this amide bond formation is typically high, often exceeding 99% with modern coupling reagents.[4]

The coupling of an Fmoc-amino acid to the hydroxyl group of the resin-bound pentanol is an esterification reaction. The efficiency of this step can be influenced by the steric hindrance of the incoming amino acid and the choice of coupling reagents. For sterically less demanding amino acids, high coupling yields can be anticipated.

The completeness of all coupling reactions should be monitored using qualitative tests like the Kaiser test or quantitative methods such as HPLC analysis of a cleaved sample.[5][6]

Experimental Protocols

The following are generalized protocols for the use of this compound in SPPS. Optimization may be required based on the specific peptide sequence and scale of the synthesis.

Protocol 1: Coupling of this compound to 2-Chlorotrityl Chloride Resin

This protocol describes the attachment of this compound to 2-chlorotrityl chloride resin, which is advantageous for minimizing racemization.[2][7]

Materials:

  • 2-Chlorotrityl chloride resin

  • This compound

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin (1.0 g, with a substitution of e.g., 1.2 mmol/g) in DCM (10-15 mL) for 30-60 minutes in a solid-phase synthesis vessel.

  • Reagent Preparation: In a separate flask, dissolve this compound (1.0-1.5 equivalents relative to the resin's chlorine loading) in DCM.

  • Coupling Reaction: Drain the DCM from the swollen resin. Add the solution of this compound to the resin, followed by the addition of DIPEA (2.0-4.0 equivalents relative to the amino alcohol).

  • Agitation: Agitate the mixture at room temperature for 1-2 hours.

  • Capping: To cap any unreacted chlorotrityl groups, add methanol (0.8 mL per gram of resin) to the reaction vessel and agitate for an additional 15-30 minutes.

  • Washing: Filter the resin and wash it sequentially with DCM (3 x 15 mL), DMF (3 x 15 mL), and finally DCM (3 x 15 mL).

  • Drying: Dry the resin under vacuum to a constant weight.

  • Loading Determination: Determine the loading of the resin using the Fmoc-release assay.[3]

Protocol 2: Coupling of an Fmoc-Amino Acid to Resin-Bound 5-amino-1-pentanol

This protocol outlines the coupling of the first amino acid to the deprotected amine of the resin-bound this compound.

Materials:

  • 5-(amino)-1-pentanol-functionalized resin (from Protocol 1 after Fmoc deprotection)

  • Fmoc-protected amino acid

  • Coupling reagent (e.g., HATU, HBTU)

  • Base (e.g., DIPEA or N-methylmorpholine)

  • DMF, peptide synthesis grade

  • Piperidine solution (20% in DMF)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Fmoc Deprotection: Treat the this compound-loaded resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF (5 x 15 mL) to remove residual piperidine.

  • Amino Acid Activation: In a separate flask, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading), HATU (or HBTU, 3-5 equivalents), and DIPEA (6-10 equivalents) in DMF. Allow the mixture to pre-activate for a few minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin.

  • Agitation: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the completion of the coupling reaction using the Kaiser test.[6] A negative Kaiser test (yellow beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL). The resin is now ready for the next cycle of deprotection and coupling.

Quantitative Data Summary

The following table summarizes typical coupling efficiencies observed for Fmoc-amino acids in SPPS, which can serve as an estimate for the expected efficiency when using this compound.

Coupling StepResin/LinkerCoupling ReagentTypical Efficiency (%)Reference
Fmoc-Amino Acid to 2-Chlorotrityl Resin 2-Chlorotrityl ChlorideDIPEA>90[1][2]
Fmoc-Amino Acid to Wang Resin WangDIC/DMAP70-90[7]
Fmoc-Amino Acid to Amino-functionalized Resin Rink AmideHATU/DIPEA>99[4]

Visualizations

Workflow of SPPS using this compound

SPPS_Workflow Resin Solid Support (e.g., 2-Chlorotrityl) Coupling1 Couple this compound Resin->Coupling1 Washing1 Wash Coupling1->Washing1 Fmoc_Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Washing1->Fmoc_Deprotection1 Washing2 Wash Fmoc_Deprotection1->Washing2 Coupling2 Couple Fmoc-AA-OH Washing2->Coupling2 Washing3 Wash Coupling2->Washing3 Repeat Repeat Steps 4-7 for Peptide Elongation Washing3->Repeat Repeat->Washing2 n cycles Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection End of Sequence Cleavage Cleavage from Resin & Side-chain Deprotection Final_Deprotection->Cleavage Purification Purification & Analysis (HPLC/MS) Cleavage->Purification

Caption: General workflow for SPPS incorporating this compound.

Chemical Reactions in the Coupling of this compound

Coupling_Reactions cluster_step1 Step 1: Coupling of this compound to 2-Chlorotrityl Resin cluster_step2 Step 2: Coupling of Fmoc-Amino Acid to Resin-Bound Pentanol Resin1 Resin-Cl Pentanol + Fmoc-NH-(CH₂)₅-OH Resin1->Pentanol + Reagents1 DIPEA, DCM Pentanol->Reagents1 -> Product1 Resin-O-(CH₂)₅-NH-Fmoc Reagents1->Product1 Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Product1->Fmoc_Deprotection Product1_deprotected Resin-O-(CH₂)₅-NH₂ AminoAcid + Fmoc-AA-OH Product1_deprotected->AminoAcid + Reagents2 HATU, DIPEA, DMF AminoAcid->Reagents2 -> Product2 Resin-O-(CH₂)₅-NH-CO-AA-Fmoc Reagents2->Product2 Fmoc_Deprotection->Product1_deprotected

Caption: Key chemical reactions in the two-step coupling process.

References

Application Notes and Protocols for the Use of 5-(Fmoc-amino)-1-pentanol in Modified Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Fmoc-amino)-1-pentanol is a versatile bifunctional linker used in solid-phase peptide synthesis (SPPS) to introduce a flexible five-carbon spacer with a terminal hydroxyl group. This reagent is particularly valuable for the synthesis of modified peptides with enhanced biological activity, improved pharmacokinetic profiles, and novel functionalities. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino terminus allows for its seamless integration into standard Fmoc-based SPPS protocols, while the terminal hydroxyl group provides a reactive handle for a wide range of subsequent modifications.[1][2]

These modifications can include the attachment of small molecules, imaging agents, polyethylene glycol (PEG) chains, or for the formation of cyclic peptides. The incorporation of this linker can enhance the stability and efficacy of therapeutic peptides.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of modified peptides.

Key Applications

  • Peptide Conjugation: The terminal hydroxyl group serves as a convenient attachment point for various moieties, including drugs, fluorescent dyes, and targeting ligands, to create peptide-drug conjugates (PDCs) and other functionalized peptides.[1][2]

  • PEGylation: The hydroxyl group can be derivatized with polyethylene glycol (PEG) to improve the solubility, stability, and circulating half-life of therapeutic peptides.

  • Cyclization: The linker can be used to cyclize peptides, either head-to-tail or side-chain-to-tail, which can enhance conformational stability and biological activity.

  • Synthesis of Peptide Alcohols: Incorporation of this compound at the C-terminus results in a peptide alcohol, a class of compounds with distinct biological properties.

Data Presentation

The following tables provide representative quantitative data for the synthesis of a model peptide incorporating this compound. Note: Actual yields and purity will vary depending on the peptide sequence, scale, and specific reaction conditions.

Table 1: Representative Yields for the Synthesis of a Modified Peptide

StepDescriptionStarting Material (mmol)ProductExpected Yield (%)
1Loading of first amino acid onto resin1.0Fmoc-AA-Resin70-90
2Peptide chain elongation (per cycle)0.7-0.9Growing Peptide-Resin>99 (coupling efficiency)
3Incorporation of this compound0.7Modified Peptide-Resin95-99
4Cleavage and deprotection0.65Crude Modified Peptide60-80
5Purification by RP-HPLC-Purified Modified Peptide30-50 (overall)

Table 2: Characterization of a Model Modified Peptide

Analytical MethodParameterResult
RP-HPLCPurity>95%
Mass Spectrometry (ESI-MS)[M+H]⁺ (calculated)Value dependent on peptide sequence
Mass Spectrometry (ESI-MS)[M+H]⁺ (observed)Value dependent on peptide sequence
Amino Acid AnalysisCompositionConforms to expected sequence

Experimental Protocols

The following are detailed protocols for the key steps involving the use of this compound in Fmoc-SPPS.

Protocol 1: Incorporation of this compound into a Peptide Sequence

This protocol describes the coupling of this compound to a growing peptide chain on a solid support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling reagents: HCTU (2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Washing solvents: Dichloromethane (DCM)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the peptide-resin by treating with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine and byproducts.

  • Activation of this compound:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HCTU or HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

  • Coupling:

    • Drain the solvent from the washed resin.

    • Add the activated this compound solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction).

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents.

Protocol 2: On-Resin Modification of the Terminal Hydroxyl Group

This protocol provides a general procedure for conjugating a molecule (e.g., a carboxylic acid-containing dye) to the terminal hydroxyl group of the peptide-bound linker.

Materials:

  • Peptide-resin containing the 5-amino-1-pentanol linker with a free hydroxyl group

  • Carboxylic acid-containing molecule for conjugation

  • Coupling reagents: Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)

  • Catalyst: 4-Dimethylaminopyridine (DMAP)

  • Solvent: Anhydrous DCM or DMF

Procedure:

  • Resin Preparation: Ensure the peptide-resin is well-swollen in the reaction solvent (e.g., anhydrous DCM).

  • Activation and Coupling:

    • In a separate vessel, dissolve the carboxylic acid-containing molecule (5 equivalents), DIC (5 equivalents), and DMAP (0.5 equivalents) in the reaction solvent.

    • Add this solution to the resin.

  • Reaction: Agitate the mixture at room temperature for 4-12 hours. The reaction can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC-MS.

  • Washing: After the reaction is complete, wash the resin thoroughly with DMF (5 times) and DCM (5 times) to remove unreacted reagents and byproducts.

Protocol 3: Cleavage from Resin and Deprotection

This protocol describes the final step of cleaving the modified peptide from the solid support and removing the side-chain protecting groups.

Materials:

  • Modified peptide-resin

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v)

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum for at least 1 hour.

  • Cleavage:

    • Add the cleavage cocktail to the dried resin in a reaction vessel.

    • Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate into a new tube.

    • Add cold diethyl ether to the filtrate to precipitate the crude peptide.

  • Isolation:

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

Visualizations

The following diagrams illustrate the key workflows and concepts described in these application notes.

Synthesis_Workflow Resin Solid Support (Resin) AA1 Couple First Fmoc-Amino Acid Resin->AA1 Elongation Peptide Chain Elongation (Fmoc-SPPS Cycles) AA1->Elongation Linker Couple this compound Elongation->Linker Modification On-Resin Modification of Hydroxyl Group (Optional) Linker->Modification Cleavage Cleavage and Deprotection Linker->Cleavage Modification->Cleavage Purification RP-HPLC Purification Cleavage->Purification FinalPeptide Purified Modified Peptide Purification->FinalPeptide

Caption: Workflow for synthesizing a modified peptide using this compound.

Conjugation_Strategy cluster_synthesis Solid-Phase Synthesis Peptide Peptide Chain N-terminus C-terminus Linker This compound Linker Fmoc-NH-(CH2)5- OH Linker:amino->Peptide:C Amide Bond Formation Molecule Molecule to be Conjugated (e.g., Drug, Dye) Molecule->Linker:hydroxyl Esterification

Caption: Strategy for peptide conjugation using the this compound linker.

Signaling_Pathway_Modulation cluster_cell Target Cell Receptor Cell Surface Receptor Signaling Intracellular Signaling Cascade Receptor->Signaling Response Cellular Response Signaling->Response ModifiedPeptide Modified Peptide (with 5-aminopentanol linker) ModifiedPeptide->Receptor Binding and Modulation

References

Application Notes and Protocols for Surface Functionalization in Material Science using 5-(Fmoc-amino)-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 5-(Fmoc-amino)-1-pentanol as a versatile linker molecule for the functionalization of various material surfaces. This bifunctional molecule, featuring a terminal hydroxyl group for surface attachment and a fluorenylmethoxycarbonyl (Fmoc)-protected amine, is instrumental in creating well-defined interfaces for applications in biomaterial science, drug delivery, and diagnostics.[1][2] The Fmoc protecting group allows for controlled, stepwise synthesis of peptides or the attachment of other biomolecules after initial surface immobilization.[1]

Overview of Surface Functionalization Strategy

The primary application of this compound in material science is to introduce a protected primary amine onto a surface. This is typically a multi-step process:

  • Surface Activation: The substrate of interest (e.g., silica, glass, gold) is first treated to introduce reactive groups that can form a covalent bond with the hydroxyl group of this compound.

  • Immobilization of this compound: The activated surface is then reacted with this compound to form a stable, covalently bound monolayer.

  • Fmoc Deprotection: The Fmoc protecting group is removed under mild basic conditions to expose the terminal primary amine.

  • Further Functionalization: The newly exposed amine can then be used for a variety of downstream applications, such as solid-phase peptide synthesis (SPPS) or the conjugation of bioactive molecules.

This strategy allows for the precise control over the surface chemistry, enabling the creation of highly specific and functional materials.

Quantitative Data Presentation

The following tables summarize expected quantitative data from the successful surface modification with this compound. Note that these values are representative and can vary depending on the substrate, surface cleanliness, and specific experimental conditions. The data for this compound are estimated based on values reported for similar short-chain functional molecules and self-assembled monolayers.

Table 1: Expected Water Contact Angles for Modified Surfaces

Surface ConditionTypical Water Contact Angle (°)
Unmodified Silica/Glass (Cleaned)< 20°
Silanized Silica/Glass (Amine-terminated)50° - 70°
After this compound Immobilization 70° - 85°
After Fmoc Deprotection (Amine-terminated surface)55° - 70°

The increase in contact angle after immobilization of the Fmoc-protected linker is due to the hydrophobic nature of the fluorenyl group.

Table 2: Expected Surface Elemental Composition from XPS (Atomic %)

SurfaceCNOSi
Silanized Silica (APTES)~15-20~3-5~40-45~30-35
After this compound Immobilization ~25-35 ~4-6 ~35-40 ~20-25
After Fmoc Deprotection~10-15~4-6~40-45~25-30

The significant increase in the carbon signal after immobilization is characteristic of the large carbon content of the Fmoc group. The nitrogen signal remains relatively constant as both the linker and the underlying silane layer contain nitrogen.

Table 3: Expected Monolayer Thickness from Ellipsometry

MonolayerExpected Thickness (nm)
APTES Silane Layer0.5 - 1.5
This compound Monolayer 1.5 - 2.5

The thickness will depend on the packing density and orientation of the molecules on the surface.

Experimental Protocols

Here, we provide detailed protocols for the functionalization of common material science substrates, silica/glass and gold, with this compound.

Protocol 1: Functionalization of Silica or Glass Surfaces

This protocol describes a two-step process: first, the introduction of amine groups using 3-aminopropyltriethoxysilane (APTES), followed by the coupling of this compound.

Materials:

  • Silica or glass substrates (e.g., microscope slides, silicon wafers)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

  • Anhydrous toluene

  • 3-Aminopropyltriethoxysilane (APTES)

  • Anhydrous Dichloromethane (DCM)

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Triethylamine (TEA)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Surface Cleaning and Hydroxylation:

    • Immerse the silica/glass substrates in Piranha solution for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the substrates thoroughly with deionized water and dry under a stream of nitrogen.

    • Further dry the substrates in an oven at 110°C for 1 hour.

  • Silanization with APTES:

    • In a glove box or under an inert atmosphere, prepare a 2% (v/v) solution of APTES in anhydrous toluene.

    • Immerse the cleaned and dried substrates in the APTES solution and incubate for 2 hours at room temperature with gentle agitation.

    • Rinse the substrates with anhydrous toluene, followed by ethanol, and finally deionized water.

    • Cure the silanized substrates in an oven at 110°C for 1 hour.

  • Activation of Surface Amines with DSC:

    • Transfer the amine-functionalized substrates to a solution of DSC (1.2 equivalents relative to estimated surface amines) and TEA (2 equivalents) in anhydrous DCM.

    • Allow the reaction to proceed for 4-6 hours at room temperature under an inert atmosphere.

    • Rinse the substrates with DCM and dry under a stream of nitrogen.

  • Immobilization of this compound:

    • Immediately transfer the activated substrates to a solution of this compound (1.5 equivalents) and TEA (1 equivalent) in anhydrous DMF.

    • Incubate for 12-16 hours at room temperature with gentle agitation.

    • Rinse the substrates thoroughly with DMF, followed by DCM, and dry under a stream of nitrogen. The surface is now functionalized with the Fmoc-protected linker.

  • Fmoc Deprotection:

    • Immerse the functionalized substrates in a 20% (v/v) solution of piperidine in DMF for 20-30 minutes at room temperature.

    • Rinse the substrates extensively with DMF, followed by DCM, and dry under a stream of nitrogen. The surface now presents a terminal primary amine, ready for further functionalization.

Protocol 2: Functionalization of Gold Surfaces

This protocol utilizes a bifunctional linker, 11-mercaptoundecanoic acid (MUA), to first create a self-assembled monolayer (SAM) with terminal carboxylic acid groups, which are then activated to react with the hydroxyl group of this compound.

Materials:

  • Gold-coated substrates

  • Ethanol

  • 11-mercaptoundecanoic acid (MUA)

  • Anhydrous DMF

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • This compound

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Substrate Cleaning:

    • Clean the gold substrates by sonicating in ethanol for 15 minutes, followed by rinsing with deionized water and drying under a stream of nitrogen.

    • Further clean the substrates with UV-ozone treatment for 15-20 minutes, if available.

  • Formation of MUA Self-Assembled Monolayer (SAM):

    • Prepare a 1-2 mM solution of MUA in absolute ethanol.

    • Immerse the cleaned gold substrates in the MUA solution and incubate for 18-24 hours at room temperature to allow for the formation of a well-ordered SAM.

    • Rinse the substrates thoroughly with ethanol to remove non-chemisorbed molecules and dry under a stream of nitrogen.

  • Activation of Carboxylic Acid Groups:

    • Prepare a solution of EDC (0.4 M) and NHS (0.1 M) in anhydrous DMF.

    • Immerse the MUA-functionalized substrates in the EDC/NHS solution for 1 hour at room temperature to activate the terminal carboxylic acid groups.

    • Rinse the substrates with anhydrous DMF.

  • Immobilization of this compound:

    • Immediately transfer the activated substrates to a solution of this compound (10 mM) in anhydrous DMF.

    • Incubate for 2-4 hours at room temperature with gentle agitation.

    • Rinse the substrates thoroughly with DMF, followed by ethanol, and dry under a stream of nitrogen.

  • Fmoc Deprotection:

    • Immerse the substrates in a 20% (v/v) solution of piperidine in DMF for 20-30 minutes.

    • Rinse thoroughly with DMF, followed by ethanol, and dry under nitrogen. The gold surface now has an amine-terminated linker ready for subsequent reactions.

Protocol 3: Solid-Phase Peptide Synthesis (SPPS) on Functionalized Surfaces

This protocol outlines a single coupling cycle for adding an Fmoc-protected amino acid to the amine-functionalized surface prepared in the previous protocols.

Materials:

  • Amine-functionalized substrate

  • Fmoc-protected amino acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (OxymaPure®)

  • Anhydrous DMF

  • DCM

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Amino Acid Activation:

    • In a separate vial, dissolve the Fmoc-protected amino acid (4 equivalents relative to the estimated surface amine density), DIC (4 equivalents), and OxymaPure® (4 equivalents) in anhydrous DMF.

    • Allow the activation to proceed for 15-20 minutes at room temperature.

  • Coupling:

    • Immerse the amine-functionalized substrate in the activated amino acid solution.

    • Incubate for 2-4 hours at room temperature with gentle agitation.

  • Washing:

    • Rinse the substrate thoroughly with DMF, followed by DCM, and again with DMF.

  • Fmoc Deprotection:

    • Immerse the substrate in 20% piperidine in DMF for 20-30 minutes.

    • Rinse thoroughly with DMF and DCM.

  • Repeat:

    • Repeat steps 1-4 for each subsequent amino acid in the peptide sequence.

Mandatory Visualizations

Diagram 1: Workflow for Functionalization of Silica Surfaces

silica_functionalization cluster_0 Surface Preparation cluster_1 Linker Immobilization cluster_2 Peptide Synthesis Silica Silica Substrate Cleaned Cleaned & Hydroxylated Surface (-OH groups) Silica->Cleaned Piranha Etch Amine_Terminated Amine-Terminated Surface (-NH2 groups) Cleaned->Amine_Terminated APTES Fmoc_Protected Fmoc-Protected Surface Amine_Terminated->Fmoc_Protected This compound Deprotected Deprotected Amine Surface (-NH2) Fmoc_Protected->Deprotected 20% Piperidine/DMF Peptide Peptide-Functionalized Surface Deprotected->Peptide SPPS Cycles fmoc_deprotection Fmoc_NH_R Fmoc-NH-R (Surface-bound) Intermediate Carbanion Intermediate Fmoc_NH_R->Intermediate Proton Abstraction Piperidine Piperidine (Base) Piperidine->Intermediate Adduct Dibenzofulvene-Piperidine Adduct Piperidine->Adduct Dibenzofulvene Dibenzofulvene Intermediate->Dibenzofulvene Elimination Free_Amine H2N-R (Free Amine) Intermediate->Free_Amine Release Dibenzofulvene->Adduct Trapping spps_cycle Start Start: Amine-functionalized Surface Couple Couple Fmoc-Amino Acid Start->Couple Wash1 Wash Couple->Wash1 Deprotect Fmoc Deprotection (Piperidine) Wash1->Deprotect Wash2 Wash Deprotect->Wash2 Next_Cycle Ready for Next Amino Acid Wash2->Next_Cycle Next_Cycle->Couple Repeat for next residue

References

Application Notes and Protocols: Manual vs. Automated Solid-Phase Synthesis with 5-(Fmoc-amino)-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone technique in the development of peptide-based therapeutics, diagnostics, and research tools. The choice between manual and automated approaches to SPPS is a critical decision that influences throughput, cost, purity, and the complexity of the molecules that can be synthesized. 5-(Fmoc-amino)-1-pentanol is a valuable building block in SPPS, often utilized to introduce a flexible, hydrophilic linker or to create peptide alcohols, which can exhibit unique biological activities and improved pharmacokinetic profiles.[1][2] This document provides a detailed comparison of manual and automated solid-phase synthesis methodologies for incorporating this compound into a peptide sequence, complete with experimental protocols, quantitative comparisons, and visual workflows.

Data Presentation: Quantitative Comparison of Manual vs. Automated Synthesis

The decision to employ manual or automated SPPS is often guided by a quantitative assessment of performance, cost, and labor. The following tables summarize key metrics for the synthesis of a hypothetical peptide incorporating this compound.

Table 1: General Synthesis Parameters

ParameterManual Solid-Phase SynthesisAutomated Solid-Phase SynthesisKey Considerations
Typical Scale 50 mg - 5 g of resin10 mg - 1 g of resin per vesselManual synthesis offers greater flexibility for both small and large-scale synthesis without significant capital investment in multiple instruments.[3][4]
Hands-on Time per Synthesis High (several hours per day)Low (primarily for setup)Automation provides "walk-away" operation, freeing up valuable researcher time for other tasks.[3]
Total Time per Cycle 1.5 - 4 hours30 - 90 minutesAutomated systems, especially those with microwave capabilities, can significantly reduce the time required for deprotection and coupling steps.[3][4][5]
Throughput Low (typically one peptide at a time)High (multiple parallel syntheses possible)Automated synthesizers are ideal for high-throughput screening and the production of peptide libraries.[4]
Initial Investment LowHighManual SPPS requires basic laboratory glassware and shakers, while automated synthesizers represent a significant capital expenditure.

Table 2: Performance and Quality Metrics

ParameterManual Solid-Phase SynthesisAutomated Solid-Phase SynthesisKey Considerations
Typical Crude Purity 60 - 90% (operator dependent)80 - 98%Automation minimizes the potential for human error, leading to more consistent and higher crude purity.[3][4][5] In some cases, rapid manual methods have shown equivalent or superior purity to automated synthesis.
Typical Overall Yield Variable (operator dependent)Generally higher and more consistentAutomated protocols are optimized to minimize resin loss and ensure complete reactions, leading to higher and more reproducible yields.[3]
Reagent Consumption Can be higher due to less precise dispensingOptimized for minimal wasteAutomated synthesizers utilize precise fluidic systems that reduce reagent and solvent consumption.[3][4][5]
Reproducibility Operator-dependentHighThe standardized and controlled environment of an automated synthesizer ensures high reproducibility between synthesis runs.[4]
Flexibility High (easy to modify protocols for non-standard building blocks)Lower (protocols are often pre-programmed)Manual synthesis provides greater flexibility for troubleshooting and implementing unconventional chemistries.[3]

Experimental Protocols

The following are detailed protocols for the manual and automated solid-phase synthesis of a hypothetical peptide alcohol using this compound attached to a resin. These protocols are designed for a standard 0.1 mmol synthesis scale.

Protocol 1: Manual Solid-Phase Synthesis

1. Resin Preparation and Swelling:

  • Place 150 mg of a suitable resin (e.g., 2-chlorotrityl chloride resin) in a fritted glass reaction vessel.

  • Add 5 mL of dichloromethane (DCM) and allow the resin to swell for 30 minutes with gentle agitation.

  • Drain the DCM.

2. Loading of this compound:

  • Dissolve 3 equivalents of this compound and 5 equivalents of diisopropylethylamine (DIPEA) in 5 mL of DCM.

  • Add the solution to the resin and agitate for 2 hours at room temperature.

  • To cap any remaining reactive sites, add 0.5 mL of methanol and agitate for 30 minutes.

  • Drain the solution and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).

3. Fmoc Deprotection:

  • Add 5 mL of 20% piperidine in dimethylformamide (DMF) to the resin.

  • Agitate for 5 minutes, then drain.

  • Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5x) to remove residual piperidine.

4. Amino Acid Coupling:

  • In a separate vial, dissolve 3 equivalents of the next Fmoc-protected amino acid and 2.9 equivalents of a coupling agent (e.g., HBTU/HCTU) in a minimal amount of DMF.

  • Add 6 equivalents of DIPEA to the amino acid solution to pre-activate it for 2-5 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate for 1-2 hours at room temperature.

  • To confirm the completion of the coupling reaction, a colorimetric test such as the Kaiser test can be performed.

5. Repeat Synthesis Cycle:

  • Repeat steps 3 and 4 for each subsequent amino acid in the peptide sequence.

6. Final Fmoc Deprotection:

  • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 3.

7. Cleavage from Resin and Deprotection of Side Chains:

  • Wash the resin with DMF (3x), DCM (3x), and methanol (3x), then dry the resin under vacuum.

  • Prepare a cleavage cocktail appropriate for the peptide sequence (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the peptide.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide alcohol under vacuum.

8. Purification and Analysis:

  • Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified peptide by analytical RP-HPLC and mass spectrometry to confirm its purity and identity.

Protocol 2: Automated Solid-Phase Synthesis

1. Instrument Setup:

  • Ensure the automated peptide synthesizer is clean and all reagent and solvent bottles are sufficiently filled.

  • Program the synthesis protocol, including the sequence, scale, and specific reaction conditions (e.g., coupling times, temperatures).

2. Resin and Amino Acid Loading:

  • Place the appropriate amount of pre-loaded this compound resin in the reaction vessel of the synthesizer.

  • Place the required Fmoc-protected amino acids in their designated positions on the synthesizer.

3. Automated Synthesis Cycles:

  • The synthesizer will automatically perform the following steps for each amino acid in the sequence:

    • Washing: The resin is washed with DMF.

    • Fmoc Deprotection: A solution of 20% piperidine in DMF is added to the resin.

    • Washing: The resin is thoroughly washed with DMF to remove piperidine.

    • Coupling: The synthesizer delivers the activated amino acid solution to the reaction vessel. The use of microwave energy can significantly shorten coupling times.

    • Washing: The resin is washed with DMF to remove excess reagents.

4. Post-Synthesis Processing:

  • Once the automated synthesis is complete, the peptide-resin is removed from the synthesizer.

  • The cleavage, deprotection, precipitation, and purification steps are performed manually as described in the manual synthesis protocol (steps 7 and 8).

Mandatory Visualizations

Experimental Workflows

Manual_vs_Automated_SPPS cluster_manual Manual Synthesis cluster_automated Automated Synthesis M_Start Start M_Swell Resin Swelling M_Start->M_Swell M_Load Linker Loading M_Swell->M_Load M_Deprotect Fmoc Deprotection M_Load->M_Deprotect M_Wash1 Washing M_Deprotect->M_Wash1 M_Couple Amino Acid Coupling M_Wash2 Washing M_Couple->M_Wash2 M_Wash1->M_Couple M_Repeat Repeat Cycle M_Wash2->M_Repeat M_Repeat->M_Deprotect Next Amino Acid M_Final_Deprotect Final Deprotection M_Repeat->M_Final_Deprotect Last Amino Acid M_Cleave Cleavage & Deprotection M_Final_Deprotect->M_Cleave M_Purify Purification & Analysis M_Cleave->M_Purify M_End End M_Purify->M_End A_Start Start A_Setup Instrument Setup A_Start->A_Setup A_Load Load Resin & Reagents A_Setup->A_Load A_Synth Automated Synthesis Cycles (Deprotection, Coupling, Washing) A_Load->A_Synth A_Cleave Manual Cleavage & Deprotection A_Synth->A_Cleave A_Purify Manual Purification & Analysis A_Cleave->A_Purify A_End End A_Purify->A_End

Caption: Comparative workflow of manual vs. automated peptide synthesis.

Signaling Pathway

Peptides synthesized with linkers like this compound can be used to create analogs of signaling molecules such as peptide hormones. These often act by binding to G protein-coupled receptors (GPCRs) on the cell surface, initiating an intracellular signaling cascade.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR G_Protein G Protein (α, β, γ subunits) GPCR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation Peptide Peptide Ligand (e.g., synthesized with amino-pentanol linker) Peptide->GPCR Binding cAMP cAMP AC->cAMP Production PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Target Gene Transcription CREB->Gene Regulation

Caption: A representative G protein-coupled receptor signaling pathway.

Conclusion

The choice between manual and automated solid-phase synthesis for incorporating this compound depends on the specific needs of the research. Manual synthesis offers a cost-effective and flexible approach for small-scale synthesis and methods development. In contrast, automated synthesis provides higher throughput, consistency, and purity, making it the preferred method for routine synthesis, peptide libraries, and larger-scale production. By carefully considering the quantitative and qualitative differences outlined in these application notes, researchers can select the optimal synthesis strategy to achieve their scientific goals.

References

The Versatility of 5-(Fmoc-amino)-1-pentanol in Crafting Next-Generation Therapeutic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of therapeutic peptide development, the strategic choice of chemical building blocks is paramount to achieving desired pharmacological profiles. 5-(Fmoc-amino)-1-pentanol is emerging as a critical component for researchers and drug developers, offering a versatile scaffold for the synthesis of innovative peptide-based therapeutics. Its unique properties facilitate the introduction of a flexible, hydrophilic spacer, enhancing the stability and efficacy of peptides and enabling the creation of sophisticated peptide-drug conjugates (PDCs). This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of therapeutic peptides, aimed at researchers, scientists, and drug development professionals.

Introduction to this compound in Peptide Synthesis

This compound is a bifunctional molecule featuring a fluorenylmethoxycarbonyl (Fmoc) protected amine and a terminal hydroxyl group. This structure makes it an ideal linker or spacer for solid-phase peptide synthesis (SPPS). The Fmoc group provides a temporary protecting group for the amine, which can be selectively removed under basic conditions, while the hydroxyl group allows for covalent attachment to a solid support or conjugation to other molecules. Its five-carbon chain imparts flexibility and hydrophilicity to the resulting peptide, which can improve solubility, reduce aggregation, and enhance bioavailability.

Core Applications

The primary applications of this compound in therapeutic peptide development include:

  • As a Linker for Solid-Phase Peptide Synthesis: The terminal hydroxyl group can be attached to various resins, such as Wang or 2-chlorotrityl chloride resin, to initiate peptide synthesis.

  • Modification of Peptide Properties: Incorporation of the pentanol linker within a peptide sequence can modulate its physicochemical properties, such as solubility and stability.

  • Development of Peptide-Drug Conjugates (PDCs): The linker can be used to covalently attach a therapeutic payload (e.g., a small molecule drug) to a targeting peptide, enabling targeted drug delivery.

Experimental Protocols

Detailed methodologies for the key applications of this compound are provided below.

Protocol 1: Coupling of this compound to Wang Resin

This protocol describes the esterification of this compound to the hydroxyl groups of Wang resin.

Materials:

  • Wang resin

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell the Wang resin in DMF for 1 hour in a reaction vessel.

  • Drain the DMF and wash the resin with DCM (3 x resin volume).

  • In a separate flask, dissolve this compound (2 eq. relative to resin loading) and DMAP (0.1 eq.) in a minimal amount of DMF.

  • Add the solution to the resin, followed by the addition of DIC (2 eq.).

  • Agitate the mixture at room temperature for 4-6 hours.

  • Drain the reaction mixture and wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

  • Cap any unreacted hydroxyl groups by treating the resin with a solution of acetic anhydride and pyridine in DMF for 30 minutes.

  • Wash the resin with DMF (3x), DCM (3x), and MeOH (3x) and dry under vacuum.

Workflow for Coupling this compound to Wang Resin

G cluster_prep Resin Preparation cluster_reagent Reagent Preparation cluster_coupling Coupling Reaction cluster_workup Workup and Capping swell Swell Wang Resin in DMF wash_dcm1 Wash with DCM swell->wash_dcm1 add_reagents Add Reagent Solution and DIC to Resin wash_dcm1->add_reagents dissolve Dissolve this compound and DMAP in DMF dissolve->add_reagents agitate Agitate for 4-6 hours add_reagents->agitate wash1 Wash with DMF, DCM, MeOH agitate->wash1 capping Cap with Acetic Anhydride/Pyridine wash1->capping wash2 Wash and Dry Resin capping->wash2 SPPS_Cycle start Start with This compound -Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 end Repeat for each Amino Acid wash2->end end->deprotection Next Amino Acid cleavage Final Deprotection, Cleavage, and Purification end->cleavage Final Amino Acid Integrin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space RGD RGD-Linker Peptide Integrin Integrin αvβ3 RGD->Integrin Binding & Inhibition ECM ECM Proteins ECM->Integrin Natural Binding FAK FAK Integrin->FAK Activation Src Src FAK->Src PI3K PI3K FAK->PI3K Migration Cell Migration & Invasion FAK->Migration Ras Ras Src->Ras Src->Migration Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Application Notes and Protocols for the Synthesis of Peptide Amides Using 5-(Fmoc-amino)-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of C-terminal peptide amides is a critical aspect of drug discovery and development, as amidation can significantly enhance the biological activity and metabolic stability of therapeutic peptides. While various methods exist for producing peptide amides, this document details a versatile approach utilizing 5-(Fmoc-amino)-1-pentanol as a linker. This method involves the esterification of the pentanol linker to a solid support, followed by standard Fmoc-based solid-phase peptide synthesis (SPPS). The final peptide amide is obtained through ammonolytic cleavage from the resin. This approach offers flexibility in linker attachment and leverages well-established SPPS chemistry.

These application notes provide a comprehensive overview, detailed experimental protocols, and illustrative data for the synthesis of peptide amides using this compound.

Data Presentation

The following tables summarize illustrative quantitative data for key steps in the synthesis of a model peptide amide using the this compound linker. This data is provided for representative purposes to guide researchers in evaluating the potential efficiency of this method.

Table 1: Loading Efficiency of this compound onto 2-Chlorotrityl Chloride Resin

ParameterValue
Resin Type2-Chlorotrityl Chloride
Initial Resin Substitution1.2 mmol/g
Equivalents of this compound1.5 eq.
Equivalents of DIPEA3.0 eq.
Reaction Time4 hours
Achieved Linker Loading ~0.85 mmol/g

Table 2: Synthesis of a Model Pentapeptide (Leu-enkephalin Amide: Tyr-Gly-Gly-Phe-Leu-NH₂) - Purity and Yield

Synthesis StepParameterValue
Peptide Synthesis Coupling Efficiency (per step)>99%
Final N-terminal Fmoc removalComplete
Cleavage Cleavage MethodAmmonolysis (NH₃ in Methanol)
Cleavage Time48 hours
Product Analysis Crude Peptide Purity (by HPLC)~85%
Overall Yield (based on initial linker loading) ~65%
Final Purity (after preparative HPLC)>98%

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis of peptide amides using this compound.

Protocol 1: Attachment of this compound to 2-Chlorotrityl Chloride Resin

This protocol describes the esterification of the hydroxyl group of this compound to the highly acid-labile 2-chlorotrityl chloride resin.

Materials:

  • 2-Chlorotrityl chloride resin

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Methanol

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Swell the 2-chlorotrityl chloride resin (1.0 g, 1.2 mmol) in anhydrous DCM (10 mL) for 30 minutes in a peptide synthesis vessel.

  • Drain the DCM.

  • Dissolve this compound (1.5 eq., 1.8 mmol, 586 mg) and DIPEA (3.0 eq., 3.6 mmol, 627 µL) in anhydrous DCM (10 mL).

  • Add the solution to the swollen resin.

  • Shake the mixture at room temperature for 4 hours.

  • To cap any remaining unreacted chlorotrityl groups, add methanol (1 mL) and shake for an additional 30 minutes.

  • Drain the reaction solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and Methanol (3 x 10 mL).

  • Dry the resin under vacuum to a constant weight.

  • Determine the loading of the linker on the resin using a spectrophotometric analysis of the Fmoc group cleaved from a small, known amount of resin.

Protocol 2: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the standard steps for elongating the peptide chain on the this compound-functionalized resin.

Materials:

  • Linker-functionalized resin from Protocol 1

  • Fmoc-protected amino acids with acid-labile side-chain protecting groups

  • Coupling reagent (e.g., HBTU, HATU)

  • DIPEA

  • Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • DMF, peptide synthesis grade

  • DCM

  • Automated or manual peptide synthesizer

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 10 minutes.[1]

    • Drain and wash the resin thoroughly with DMF (6 x 10 mL).[1]

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (3-5 eq.) with a coupling reagent (e.g., HBTU, 3-5 eq.) and DIPEA (6-10 eq.) in DMF for 2-5 minutes.[1][2]

    • Add the activated amino acid solution to the resin.

    • Shake the mixture for 1-2 hours at room temperature.[2]

    • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).[2]

    • If the coupling is incomplete, repeat the coupling step.

    • Once complete, drain the coupling solution and wash the resin with DMF (5 x 10 mL).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the desired peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform one last Fmoc deprotection (step 2) to remove the N-terminal Fmoc group.

  • Final Washing: Wash the peptidyl-resin with DMF (3 x 10 mL), followed by DCM (3 x 10 mL), and methanol (3 x 10 mL) to shrink the resin.

  • Dry the peptidyl-resin under vacuum.

Protocol 3: Ammonolytic Cleavage of the Peptide to Yield a C-terminal Amide

This protocol describes the cleavage of the peptide from the resin, which concurrently forms the C-terminal amide.

Materials:

  • Dried peptidyl-resin from Protocol 2

  • Ammonia solution in methanol (e.g., 7N NH₃ in MeOH)

  • Round-bottom flask with a stopper

  • Shaker or magnetic stirrer

  • Diethyl ether, cold

  • Centrifuge

Procedure:

  • Place the dried peptidyl-resin in a round-bottom flask.

  • Add a solution of ammonia in methanol (e.g., 7N NH₃ in MeOH, 10 mL per gram of initial resin).

  • Seal the flask tightly and agitate the suspension at room temperature for 48-72 hours. The progress of the cleavage can be monitored by taking a small aliquot of the resin, washing it, and attempting a standard acid cleavage to see if any peptide remains.

  • After the cleavage is complete, filter the resin and collect the filtrate.

  • Wash the resin with additional methanol (3 x 5 mL) and combine the filtrates.

  • Concentrate the combined filtrate under reduced pressure to a smaller volume.

  • Precipitate the crude peptide by adding the concentrated solution to a large volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.

  • Purify the crude peptide using preparative reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final peptide amide as a white powder.

Visualizations

The following diagrams illustrate the key workflows and chemical transformations in the synthesis of peptide amides using this compound.

experimental_workflow cluster_prep Linker Attachment cluster_synthesis Peptide Synthesis (SPPS) cluster_cleavage Cleavage and Purification Resin 2-Chlorotrityl Chloride Resin Functionalized_Resin Fmoc-Linker-Resin Resin->Functionalized_Resin Esterification Linker This compound + DIPEA in DCM Linker->Functionalized_Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Functionalized_Resin->Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Deprotection->Coupling Elongation Repeat Cycles Coupling->Elongation Elongation->Deprotection n cycles Peptidyl_Resin Peptidyl-Linker-Resin Elongation->Peptidyl_Resin Cleavage Ammonolysis (NH3 in Methanol) Peptidyl_Resin->Cleavage Purification Crude Peptide Amide Cleavage->Purification Final_Product Purified Peptide Amide Purification->Final_Product Preparative HPLC cleavage_pathway Start Peptidyl-O-(CH2)5-NH-Fmoc-Resin (Ester Linkage) Product Peptide-CONH2 (Peptide Amide) Start->Product Nucleophilic Acyl Substitution Byproduct HO-(CH2)5-NH2-Resin (Linker attached to resin) Start->Byproduct Reagent NH3 / Methanol Reagent->Product

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Peptide Synthesis with 5-(Fmoc-amino)-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering low yields or other issues during solid-phase peptide synthesis (SPPS) when using 5-(Fmoc-amino)-1-pentanol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use in peptide synthesis?

This compound is a building block used in solid-phase peptide synthesis (SPPS) to introduce a C-terminal alcohol moiety instead of the usual carboxylic acid. This is particularly useful for synthesizing peptide alcohols, which can have unique biological activities or serve as intermediates for further chemical modifications, such as the creation of peptide esters or aldehydes.

Q2: What are the most common causes of low yield when using this compound?

The most frequent issues stem from the initial loading (esterification) of the amino alcohol onto the resin and potential side reactions involving the free hydroxyl group. Key challenges include:

  • Incomplete Esterification: The reaction to attach the hydroxyl group of this compound to the resin can be sluggish or incomplete, leading to low loading capacity.

  • Side Reactions: The primary alcohol can undergo side reactions, such as symmetric anhydride formation with the activated amino acid during subsequent coupling steps.

  • Steric Hindrance: The bulky Fmoc protecting group can sometimes hinder the efficiency of the esterification reaction.

Troubleshooting Guide for Low Yield

Issue: Low Loading of this compound onto the Resin

If you experience a low substitution level after the initial attachment of this compound to the resin, consider the following causes and solutions.

Potential Causes & Solutions

Potential CauseRecommended Solution
Inefficient Activation/Esterification Method The choice of coupling reagent and catalyst is critical for attaching an alcohol to a resin. For chlorotrityl resins, which are often preferred for this purpose, direct reaction with the resin in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) is common. For Wang or other hydroxyl-bearing resins, stronger activation methods may be needed.
Steric Hindrance from the Resin Resins with high cross-linking can restrict access to the reactive sites. Ensure you are using a resin with appropriate swelling properties and a suitable particle size (e.g., 100-200 mesh).
Sub-optimal Reaction Conditions Ensure the reaction is performed under anhydrous (dry) conditions to prevent hydrolysis of the activated species. Extended reaction times (12-24 hours) may be necessary to drive the esterification to completion.
Issue: Low Yield in Subsequent Coupling Steps

If the initial loading is successful but the overall yield of the final peptide alcohol is low, the problem may lie in the subsequent amino acid coupling steps.

Potential Causes & Solutions

Potential CauseRecommended Solution
Side Reactions During Amino Acid Activation Standard carbodiimide-based activators (like DIC) can react with the free hydroxyl group of the resin-bound pentanol, leading to undesired byproducts. The use of pre-formed symmetric anhydrides of the incoming Fmoc-amino acid can sometimes lead to O-acylation of the terminal alcohol.
Incomplete Deprotection or Coupling Monitor the completion of both the Fmoc deprotection and the subsequent amino acid coupling steps using a qualitative test like the Kaiser test. If the test indicates incomplete reaction, perform a double coupling or extend the reaction time.

Experimental Protocols

Protocol: Loading of this compound onto 2-Chlorotrityl Chloride Resin

This protocol is a common method for attaching the amino alcohol to a highly acid-labile resin, which helps to minimize side reactions during final cleavage.

Materials:

  • 2-Chlorotrityl chloride resin

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Diisopropylethylamine (DIPEA)

  • Methanol (MeOH) for capping

  • Reaction vessel with nitrogen inlet

Procedure:

  • Swell the 2-chlorotrityl chloride resin (1 equivalent) in anhydrous DCM for 30 minutes.

  • Drain the DCM.

  • Dissolve this compound (1.5 equivalents) in anhydrous DCM.

  • Add DIPEA (3.0 equivalents) to the solution of the amino alcohol.

  • Add the solution to the swollen resin and agitate under a nitrogen atmosphere for 2-4 hours at room temperature.

  • To cap any remaining unreacted chlorotrityl groups, add a solution of DCM/MeOH/DIPEA (80:15:5) and agitate for 30 minutes.

  • Wash the resin sequentially with DCM, DMF, and DCM again.

  • Dry the resin under vacuum.

  • Determine the loading capacity using a spectrophotometric analysis of the Fmoc group cleaved from a small sample of the resin.

Visual Guides

G cluster_0 start Start: Low Peptide Alcohol Yield check_loading Is initial resin loading low? start->check_loading troubleshoot_loading Troubleshoot Esterification: - Check activation method - Extend reaction time - Use anhydrous conditions check_loading->troubleshoot_loading Yes check_coupling Are subsequent coupling steps inefficient? check_loading->check_coupling No troubleshoot_loading->check_coupling troubleshoot_coupling Troubleshoot Coupling: - Use alternative coupling reagents - Perform double coupling - Monitor with Kaiser test check_coupling->troubleshoot_coupling Yes end_good Process Optimized check_coupling->end_good No troubleshoot_coupling->end_good

Caption: Troubleshooting workflow for low yield in peptide alcohol synthesis.

G cluster_1 Esterification of this compound to Resin resin Resin-Cl (2-Chlorotrityl Chloride Resin) product Resin-O-(CH2)5-NH-Fmoc (Loaded Resin) resin->product amino_alcohol HO-(CH2)5-NH-Fmoc (this compound) amino_alcohol->product base DIPEA (Base) base->product Catalyst

Caption: Reaction scheme for loading the amino alcohol onto the resin.

Technical Support Center: Optimizing Fmoc Deprotection of 5-(Fmoc-amino)-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Fmoc deprotection of 5-(Fmoc-amino)-1-pentanol. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the standard protocol for Fmoc deprotection of this compound?

The standard and most widely used method for Fmoc deprotection is treatment with a solution of piperidine in an organic solvent.[1][2] A typical protocol involves:

  • Reagent: 20-50% piperidine in N,N-dimethylformamide (DMF).[1]

  • Procedure: The Fmoc-protected compound is treated with the piperidine solution at room temperature.

  • Reaction Time: Typically, the reaction is complete within 30 minutes, but this can vary depending on the specific conditions and scale.

Q2: How does the presence of the primary hydroxyl group in this compound affect the deprotection reaction?

While the fundamental mechanism of Fmoc deprotection targets the amine group, the presence of a primary alcohol introduces considerations that are not present with standard amino acids. The hydroxyl group can potentially influence the reaction in the following ways:

  • Solubility: The polarity of the hydroxyl group may affect the solubility of the starting material and the deprotected product in the reaction solvent.

  • Side Reactions: Although the hydroxyl group is generally stable under the basic conditions of Fmoc deprotection, the possibility of side reactions should not be entirely dismissed, especially under prolonged reaction times or with stronger bases. Potential, though less common, side reactions could include O-acylation or other base-catalyzed transformations.

  • Work-up: The presence of the polar hydroxyl group in the final product, 5-amino-1-pentanol, may require adjustments to the extraction and purification procedures compared to non-polar amines. 5-amino-1-pentanol is soluble in water, ethanol, and acetone.[3]

Q3: What are the common side reactions observed during Fmoc deprotection, and are they relevant to this compound?

In the context of peptide synthesis, several side reactions are well-documented.[4] While this compound is not a peptide, some of these may still be relevant:

  • Dibenzofulvene (DBF) Adduct Formation: During deprotection, a dibenzofulvene (DBF) intermediate is formed, which is trapped by the amine base (e.g., piperidine).[5][6] If not efficiently scavenged, DBF can react with the newly deprotected amine, leading to impurity formation.

  • Base-catalyzed side reactions: While less common for a simple amino alcohol, in complex molecules, other base-sensitive functional groups could be affected.[1]

Side reactions common in peptide synthesis like aspartimide and diketopiperazine formation are not directly applicable to the deprotection of this compound itself, as they involve the peptide backbone.[4][7]

Troubleshooting Guide

Problem 1: Incomplete or Slow Fmoc Deprotection

Symptoms:

  • Analysis of the reaction mixture (e.g., by TLC or LC-MS) shows a significant amount of starting material remaining after the expected reaction time.

  • A subsequent reaction that relies on the free amine fails or gives a low yield.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Degraded Reagents Use freshly opened or purified piperidine and high-purity DMF. Piperidine can degrade over time.
Insufficient Reagent Ensure a sufficient excess of piperidine is used. For solution-phase reactions, a 20% v/v solution is standard.
Low Reaction Temperature Ensure the reaction is carried out at a consistent room temperature. If the reaction is sluggish, a slight increase in temperature may be considered, but with caution to avoid potential side reactions.
Poor Solubility If the starting material is not fully dissolved, consider alternative solvent systems. While DMF is common, other polar aprotic solvents could be tested. The deprotected product, 5-amino-1-pentanol, is soluble in water, ethanol, and acetone.[3]

Problem 2: Formation of Impurities

Symptoms:

  • Multiple spots are observed on TLC analysis of the crude reaction mixture.

  • LC-MS or NMR analysis indicates the presence of unexpected byproducts.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Dibenzofulvene (DBF) Adducts Ensure a sufficient excess of the scavenger amine (e.g., piperidine) is present to efficiently trap the DBF intermediate.[5][6]
Extended Reaction Times Monitor the reaction progress and stop it as soon as the deprotection is complete to minimize the risk of side reactions.
Use of a Stronger Base While stronger bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can accelerate deprotection, they may also promote side reactions.[8] Consider using a milder base or a piperidine/DBU mixture if necessary.
Reaction with the Hydroxyl Group Although less likely with standard conditions, if O-acylation or other reactions involving the hydroxyl group are suspected, consider using milder deprotection conditions (e.g., lower temperature, shorter reaction time).

Experimental Protocols

Standard Fmoc Deprotection Protocol (Solution Phase)

  • Dissolution: Dissolve this compound in a suitable volume of DMF.

  • Reagent Addition: Add piperidine to the solution to a final concentration of 20% (v/v).

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 15-30 minutes).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess piperidine.

    • The resulting residue containing 5-amino-1-pentanol can be purified by an appropriate method, such as column chromatography or extraction, taking into account its solubility in polar solvents.[3]

Alternative Deprotection Reagents

For substrates sensitive to piperidine or for specific applications, alternative deprotection reagents can be considered.

ReagentTypical ConcentrationNotes
Piperazine10% w/v in 9:1 DMF/ethanolCan be a milder alternative and may reduce certain side reactions.[9]
4-Methylpiperidine (4MP)20% v/v in DMFPerformance is often comparable to piperidine.[9]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)2% v/v in DMFA stronger, non-nucleophilic base for faster deprotection, but may increase the risk of side reactions.[8] Often used in combination with a scavenger like piperidine.

Visualizing the Process

Fmoc_Deprotection_Workflow cluster_start Starting Material cluster_reaction Deprotection Step cluster_monitoring Reaction Monitoring cluster_workup Work-up & Purification cluster_end Final Product Start This compound in DMF Reaction Add 20% Piperidine Stir at RT Start->Reaction Monitor TLC / LC-MS Analysis Reaction->Monitor Monitor->Reaction Incomplete Workup Solvent Removal Monitor->Workup Complete Purification Purification Workup->Purification End 5-amino-1-pentanol Purification->End

Caption: A decision-making diagram for troubleshooting common Fmoc deprotection issues.

References

Common side reactions when using 5-(Fmoc-amino)-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-(Fmoc-amino)-1-pentanol

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a bifunctional linker molecule. It contains a primary amine protected by a fluorenylmethyloxycarbonyl (Fmoc) group and a terminal primary alcohol. This structure makes it a valuable building block in solid-phase peptide synthesis (SPPS) and for the functionalization of molecules and surfaces. Its primary applications include its use as a linker to attach molecules to a solid support or to introduce a hydroxyl group into a peptide chain for further modification.

Q2: What are the recommended storage conditions for this compound?

To ensure the stability and purity of this compound, it should be stored in a tightly sealed container in a cool, dry place, typically at 2-8°C. It is important to protect it from moisture and exposure to strong bases or acids, which can cause degradation of the Fmoc group.

Q3: What are the most common side reactions observed when using this compound in solid-phase peptide synthesis (SPPS)?

The most common side reactions involve the two functional groups of the molecule: the Fmoc-protected amine and the primary alcohol. These include:

  • Incomplete Fmoc-Deprotection: This can lead to the truncation of the peptide chain.

  • O-Acylation of the Hydroxyl Group: The primary alcohol can be acylated by the activated incoming Fmoc-amino acid during a coupling step, resulting in the formation of a branched peptide.

  • Formation of Dibenzofulvene (DBF) Adducts: During Fmoc deprotection with a secondary amine base like piperidine, the dibenzofulvene byproduct can react with the newly liberated primary amine if not efficiently scavenged, leading to a stable, undesired adduct.[1]

Troubleshooting Guide

This section provides solutions to specific problems that may be encountered during the use of this compound in your experiments.

Issue Potential Cause Recommended Solution(s)
Mass spectrometry of the final product shows a lower molecular weight than expected, indicating a truncated sequence. Incomplete Fmoc-Deprotection: The Fmoc group on the 5-amino-1-pentanol moiety was not completely removed, preventing the subsequent coupling of the next amino acid. This can be due to aggregation of the peptide-resin.[1]- Extend Deprotection Time: Increase the duration of the treatment with the deprotection reagent (e.g., 20% piperidine in DMF).- Double Deprotection: Perform the deprotection step twice.- Use a Stronger Base: Consider using a stronger base solution, such as one containing DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), to facilitate Fmoc removal.[2]
Mass spectrometry reveals a product with a mass corresponding to the desired peptide plus the mass of an additional amino acid minus water. O-Acylation of the Hydroxyl Group: The free hydroxyl group of the pentanol linker has been esterified by the incoming activated amino acid during a coupling step.- Protect the Hydroxyl Group: If possible, use a derivative of this compound where the hydroxyl group is protected with a suitable protecting group (e.g., a tert-butyl ether) that is stable to the Fmoc deprotection conditions but can be removed during the final cleavage from the resin.- Use Less Reactive Coupling Reagents: Employ coupling reagents that are less likely to react with hydroxyl groups, or reduce the activation time.
HPLC analysis shows a significant side product with a mass increase of +178 Da. Dibenzofulvene (DBF) Adduct Formation: The dibenzofulvene byproduct of Fmoc deprotection has formed an adduct with the deprotected amine of the linker.- Ensure Efficient Scavenging: Use a sufficient concentration of a secondary amine (like piperidine) in the deprotection solution to effectively trap the dibenzofulvene.[1]- Thorough Washing: After deprotection, wash the resin extensively with DMF to remove the DBF-adduct and excess base.
Low loading efficiency when attaching this compound to a carboxylic acid-functionalized resin. Steric Hindrance or Inefficient Activation: The bulky Fmoc group can sterically hinder the reaction, or the activation of the resin's carboxyl groups may be insufficient.- Use a More Effective Coupling Reagent: Employ a highly efficient coupling reagent such as HATU or HBTU.- Pre-activate the Resin: Activate the carboxyl groups on the resin before adding the this compound.- Increase Reaction Time and/or Temperature: Allow the coupling reaction to proceed for a longer duration or at a slightly elevated temperature.

Experimental Workflow and Potential Side Reactions

The following diagram illustrates a typical workflow for the incorporation of this compound onto a solid support and subsequent peptide chain elongation, highlighting the key steps where side reactions can occur.

SPPS_Workflow cluster_loading Resin Loading cluster_spps_cycle SPPS Cycle Resin Carboxylated Resin Activation Activate Resin (e.g., with DIC/HOBt) Resin->Activation Coupling Couple with This compound Activation->Coupling LoadedResin Fmoc-Linker-Resin Coupling->LoadedResin Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) LoadedResin->Deprotection Start SPPS Washing1 Wash (DMF) Deprotection->Washing1 SR1 Incomplete Deprotection Deprotection->SR1 SR2 DBF Adduct Formation Deprotection->SR2 NextCoupling Couple next Fmoc-AA-OH Washing1->NextCoupling Washing2 Wash (DMF) NextCoupling->Washing2 SR3 O-Acylation NextCoupling->SR3 Washing2->Deprotection Repeat for next AA

Caption: Workflow for SPPS using this compound and potential side reactions.

This document is intended for informational purposes only and should not be considered a substitute for professional laboratory guidance. Always follow established safety protocols and consult relevant literature for detailed experimental procedures.

References

Technical Support Center: Synthesis of Aggregation-Prone Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Aggregation in SPPS with 5-(Fmoc-amino)-1-pentanol

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to peptide aggregation during solid-phase peptide synthesis (SPPS), with a focus on using this compound as a structure-disrupting agent.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation in the context of SPPS?

A1: During solid-phase peptide synthesis, the growing peptide chains are attached to an insoluble resin support. Peptide aggregation is the self-association of these chains, driven primarily by the formation of intermolecular hydrogen bonds. This leads to the formation of stable secondary structures, like β-sheets, which can make the reactive N-terminus of the peptide inaccessible to reagents.[1][2] This phenomenon is a major cause of incomplete or failed syntheses, especially for sequences containing hydrophobic residues or those longer than 20 amino acids.[3]

Q2: What are the common signs of on-resin peptide aggregation?

A2: Several indicators suggest your peptide is aggregating on the resin during synthesis:

  • Poor Resin Swelling: The resin beads may appear shrunken or fail to swell properly in the synthesis solvent.[1]

  • Slow or Incomplete Reactions: You may observe a positive Kaiser or TNBS test after a coupling step, indicating unreacted free amines.[4] Similarly, the removal of the N-terminal Fmoc group may be sluggish, which can be observed as a broadened deprotection profile in automated synthesizers.[4]

  • Physical Clumping: In severe cases, the peptide-resin may clump together, hindering proper agitation and solvent flow.

  • Low Yield and Purity: The final cleaved product will have low yield and the mass spectrometry analysis will likely show a high prevalence of deletion sequences (n-1, n-2, etc.).

Q3: How does this compound work to prevent aggregation?

A3: this compound acts as a short, flexible, and hydrophilic "structure-breaker" or "linker" when incorporated into the peptide backbone. While not a standard amino acid, its chemical structure is designed to disrupt the regular hydrogen bonding patterns that lead to β-sheet formation. The five-carbon chain introduces a kink and flexibility, while the hydroxyl group enhances solvation of the local environment, pulling the peptide chains apart and making them more accessible to synthesis reagents. Its function is analogous to other aggregation-disrupting strategies like using short PEG linkers or pseudoproline dipeptides.[5][6]

Q4: At what point in my peptide sequence should I incorporate this compound?

A4: For maximum effectiveness, structure-disrupting moieties should ideally be spaced throughout the aggregation-prone region of the sequence, for instance, every 6-10 residues. Aggregation is less likely to occur before the fifth or sixth residue is coupled.[4] Use sequence prediction tools to identify hydrophobic clusters or regions with a high propensity for β-sheet formation. Incorporating this compound within or flanking these difficult regions is the most effective strategy.

Troubleshooting Guide

Issue 1: Incomplete coupling, even after extending reaction times or double coupling.

  • Symptom: A strong positive Kaiser or TNBS test after the coupling step.

  • Underlying Problem: Severe on-resin aggregation is likely preventing the activated amino acid from reaching the N-terminus of the growing peptide chain. The peptide chains are effectively "hiding" the reaction site.

  • Solution:

    • Re-synthesize the Peptide: For future attempts, strategically incorporate one or more this compound units within the problematic sequence to disrupt secondary structure formation.

    • Employ Stronger Reagents: Use more potent coupling reagents like HATU or HCTU, which may improve efficiency in moderately aggregated sequences.[4]

    • Alter Synthesis Conditions: Switch to a more solvating solvent like N-Methyl-2-pyrrolidone (NMP) or use a "magic mixture" (DCM/DMF/NMP).[7] Performing the synthesis at an elevated temperature (e.g., 60°C) can also help break up aggregates.[7]

Issue 2: Low yield of the desired peptide with many deletion sequences.

  • Symptom: Mass spectrometry of the crude product shows the target peptide peak is small, but there are significant peaks corresponding to the mass of the target minus one or more amino acids.

  • Underlying Problem: This indicates that at multiple points during the synthesis, both the coupling and deprotection steps were inefficient due to aggregation.

  • Solution:

    • Incorporate this compound: The most robust solution is to re-design the synthesis to include this compound at regular intervals (e.g., every 8 residues) throughout the difficult region. This proactively prevents the aggregation that leads to failed reaction cycles.

    • Use a Low-Loading Resin: A resin with a lower substitution level (e.g., 0.2-0.4 mmol/g) increases the distance between growing peptide chains, reducing the likelihood of intermolecular aggregation.[4]

    • Consider a PEG-based Resin: Resins like NovaSyn® TG or TentaGel have built-in polyethylene glycol (PEG) chains that improve solvation and minimize aggregation, acting in a similar manner to incorporating discrete hydrophilic linkers.[4][8]

Issue 3: The resin bed has shrunk and does not swell properly.

  • Symptom: The volume of the peptide-resin in the reaction vessel is visibly reduced and does not increase significantly upon addition of solvent.

  • Underlying Problem: This is a classic physical sign of severe peptide aggregation. The collapsed state of the resin prevents solvent and reagent penetration.

  • Solution:

    • Chaotropic Salt Wash: Before the next coupling step, attempt to wash the resin with a solution of a chaotropic salt (e.g., 0.8 M LiCl in DMF).[7] This can help disrupt the hydrogen bonds causing the collapse.

    • Solvent Exchange: Wash the resin with alternating "swelling" and "shrinking" solvents (e.g., DMF and DCM) to help break up the aggregated state.

    • Proactive Re-synthesis: If the problem persists, the synthesis is likely unsalvageable. The most effective course of action is to restart the synthesis with a modified strategy, such as incorporating this compound to prevent the collapse from occurring in the first place.

Quantitative Data: Comparison of Anti-Aggregation Strategies

While specific yield-improvement data for this compound is not widely published, the following table provides a comparison of reported improvements for other common structure-disrupting monomers used to synthesize known "difficult" peptides. This illustrates the potential efficacy of incorporating such modifiers.

StrategyPeptide Sequence / ContextReported Yield/Purity Improvement
Pseudoproline Dipeptides Highly aggregated sequencesUp to a 10-fold increase in product yield reported.[1][4]
Pseudoproline Dipeptides Synthesis of Aβ 1–42Crude yield increased from 33% to 57%.[4]
Hmb/Dmb Amino Acids Acyl Carrier Protein (ACP) (65-74)Quantitative coupling was achieved where standard methods failed.[1]
Microwave-Assisted SPPS Synthesis of Aβ 1-42Crude purity increased from 14% to 67%.[3]

Experimental Protocols

Protocol 1: Incorporation of this compound during SPPS

This protocol outlines the manual coupling of this compound into a growing peptide chain on the resin.

Materials:

  • Fmoc-deprotected peptide-resin in a reaction vessel.

  • This compound (3 equivalents relative to resin loading).

  • Coupling Reagent (e.g., HATU, HCTU) (3 equivalents).

  • Base (e.g., N,N-Diisopropylethylamine, DIPEA) (6 equivalents).

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

  • TNBS or Kaiser test reagents.

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the last coupled amino acid has been removed and the peptide-resin has been thoroughly washed with DMF.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 eq.) and the coupling reagent (e.g., HATU, 3 eq.) in a minimal volume of DMF or NMP.

  • Activation: Add DIPEA (6 eq.) to the mixture from Step 2. Allow the solution to pre-activate for 1-2 minutes. The solution may change color.

  • Coupling: Immediately add the activated mixture to the deprotected peptide-resin.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours. Note: The hydroxyl group on the pentanol moiety is significantly less reactive than an amine and will not interfere with the coupling.

  • Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform a completion check using the Kaiser or TNBS test. A negative result (e.g., clear or yellow beads for Kaiser test) indicates complete coupling.

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove any excess reagents.

  • Continuation: Proceed with the next standard Fmoc deprotection step to remove the Fmoc group from the newly added pentanol moiety, followed by the coupling of the next amino acid in your sequence.

Visualizations

Conceptual Diagram of Aggregation Disruption cluster_0 Problem: Peptide Aggregation cluster_1 Solution: Structure Disruption Chain1 Growing Peptide Chain 1 Aggregate Inaccessible β-Sheet Structure Chain1->Aggregate H-Bonding Chain2 Growing Peptide Chain 2 Chain2->Aggregate Chain3 Growing Peptide Chain 3 Chain3->Aggregate S_Chain1 Peptide Chain 1 Mod1 5-(amino)-1-pentanol S_Chain1->Mod1 S_Chain2 Peptide Chain 2 Mod2 5-(amino)-1-pentanol S_Chain2->Mod2 S_Chain3 Peptide Chain 3 cluster_0 Aggregation Checkpoint cluster_1 cluster_2 start Start SPPS Cycle (Fmoc-AA(n)-Resin) deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. Wash (DMF) deprotection->wash1 check Is sequence prone to aggregation? wash1->check coupling_std 3a. Couple Next Fmoc-AA(n+1)-OH check->coupling_std No coupling_mod 3b. Couple This compound check->coupling_mod Yes wash2 4. Wash (DMF) coupling_std->wash2 coupling_mod->wash2 end Start Next Cycle or Proceed to Cleavage wash2->end

References

Improving coupling efficiency of hindered amino acids to 5-(Fmoc-amino)-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the coupling of sterically hindered amino acids to 5-(Fmoc-amino)-1-pentanol.

FAQs: Frequently Asked Questions

Q1: What are the primary challenges when coupling sterically hindered amino acids?

The main difficulties arise from:

  • Steric Hindrance: The bulky side chains of hindered amino acids physically obstruct the formation of the peptide bond, slowing down the reaction rate.[1][2]

  • Reduced Nucleophilicity: The amine's ability to attack the activated carboxylic acid can be diminished by bulky adjacent groups.

  • Aggregation: Hydrophobic sequences, especially those containing hindered residues, can aggregate, leading to incomplete reactions.[3][4]

Q2: Which coupling reagents are most effective for hindered amino acids?

For sterically demanding couplings, standard carbodiimide reagents like DCC and DIC are often insufficient.[5] More potent activating reagents are recommended:

  • Uronium/Aminium Salts: Reagents such as HATU, HBTU, HCTU, and COMU are highly effective as they form highly reactive activated esters.[6][7] HATU is often considered superior for many difficult couplings due to the formation of a more reactive OAt-ester intermediate.[8][9][10]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices and are known for causing less racemization.[5][7]

  • COMU: This newer generation uronium salt has an efficiency comparable to HATU and is considered safer as it does not release explosive byproducts.[6][11][12]

Q3: What is "double coupling" and when should it be used?

Double coupling is the process of repeating the coupling step with a fresh solution of activated amino acid and coupling reagents.[5] It is a common strategy to drive difficult or incomplete coupling reactions to completion, especially when working with sterically hindered residues like Aib.[1][2]

Q4: Can reaction conditions be modified to improve coupling efficiency?

Yes, optimizing reaction conditions is crucial:

  • Temperature: Gently increasing the reaction temperature can help overcome the activation energy barrier. However, this should be done with caution to minimize the risk of racemization.[13]

  • Microwave Synthesis: Microwave-assisted synthesis can significantly accelerate coupling reactions, especially for hindered amino acids, by providing energy to break up aggregates and overcome the activation energy barrier.[1][5]

  • Solvent: N-Methyl-2-pyrrolidone (NMP) is often a better solvent than N,N-Dimethylformamide (DMF) for difficult couplings due to its superior solvating properties, which can help disrupt peptide aggregation.[4][5]

Q5: How can I monitor the progress of the coupling reaction?

A qualitative ninhydrin (Kaiser) test is commonly used to detect the presence of free primary amines.[13] A positive result (blue or purple color) indicates an incomplete coupling reaction. For secondary amines, like the N-terminus of a growing peptide chain after proline, a chloranil test is more appropriate.[2]

Troubleshooting Guides

Issue 1: Low or No Coupling Yield

Symptoms:

  • Analytical results (e.g., LC-MS) show a large amount of unreacted this compound.

  • The desired product is present in very low abundance.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Inefficient Coupling Reagent Switch from standard carbodiimides (DCC, DIC) to a more potent uronium/aminium salt (HATU, HCTU, COMU) or a phosphonium salt (PyBOP, PyAOP).[5]
Steric Hindrance Perform a "double coupling" by repeating the coupling step with fresh reagents.[1] Extend the reaction time (e.g., to 2-4 hours or even overnight).[5][8] Consider gentle heating or microwave-assisted synthesis.[1][5]
Suboptimal Solvent Change the solvent from DMF to NMP or use a mixture of solvents to improve solvation and disrupt aggregation.[5]
Incomplete Activation Ensure complete pre-activation of the amino acid with the coupling reagent and a base (e.g., DIPEA) for 1-2 minutes before adding it to the reaction mixture.[2][5]
Issue 2: Presence of Deletion Sequences or Other Impurities

Symptoms:

  • Mass spectrometry analysis reveals byproducts with masses corresponding to the deletion of the hindered amino acid.

  • Multiple, difficult-to-separate peaks are observed during purification.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Peptide Aggregation Use a more disruptive solvent like NMP or add chaotropic salts (e.g., LiCl) to the reaction mixture.[4][14] Incorporate pseudoproline dipeptides in the sequence if applicable to your broader synthesis strategy.[3]
Racemization Avoid prolonged pre-activation times and excessively high temperatures. Use a weaker base like N-methylmorpholine (NMM) instead of DIPEA.[11] Consider using phosphonium-based reagents like PyBOP, which are associated with lower racemization levels.[5]
Incomplete Deprotection (in a multi-step synthesis) If the coupling is part of a larger peptide synthesis, ensure complete removal of the N-terminal protecting group before the coupling step. Monitor with a ninhydrin test.
Side Reactions with Coupling Reagents Avoid using an excess of uronium/aminium reagents like HBTU or HATU, which can cause guanidinylation of the N-terminus. Phosphonium-based reagents like PyBOP do not cause this side reaction.[7]

Data Presentation: Comparison of Coupling Reagents

The following tables provide a summary of the relative performance of common coupling reagents for hindered amino acids.

Table 1: General Performance of Coupling Reagents for Hindered Amino Acids

Coupling ReagentClassRelative Coupling EfficiencyRacemization RiskKey Advantages
HATU Uronium SaltVery HighLowFast reaction rates, high yields, effective for sterically hindered couplings.[6][8]
COMU Uronium SaltVery HighVery LowHigh efficiency comparable to HATU, safer (non-explosive byproducts), good solubility.[6][11]
HBTU Uronium SaltHighLowGood performance for routine synthesis, well-established.[6][11]
PyBOP Phosphonium SaltHighLowEfficient with low racemization, byproducts are generally less hazardous than BOP.
DIC/HOBt Carbodiimide/AdditiveModerateLow (with HOBt)Cost-effective.

Table 2: Illustrative Yield Comparison for Hindered Couplings

Coupling ReagentTypical Yield for Hindered CouplingsNotes
HATU >95%The higher reactivity of the OAt-ester generally leads to more complete reactions.[9]
HBTU >85%May require longer reaction times or double coupling for comparable results to HATU.[8]
COMU >95%Performance is often comparable to or exceeds that of HATU.[11]

Note: The values presented are illustrative and based on general performance data for sterically hindered couplings. Actual results may vary depending on the specific reactants and conditions.

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of a Hindered Amino Acid to this compound

This protocol is recommended for achieving high efficiency in challenging couplings.

Materials:

  • Fmoc-protected hindered amino acid (e.g., Fmoc-Aib-OH)

  • This compound

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Anhydrous Dichloromethane (DCM) for work-up

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Fmoc-protected hindered amino acid (1.2 equivalents) and HATU (1.15 equivalents) in anhydrous DMF or NMP.

  • Activation: To the solution from step 1, add DIPEA (2.0 equivalents) and stir the mixture at room temperature for 1-2 minutes for pre-activation.

  • Coupling: Add a solution of this compound (1.0 equivalent) in a minimal amount of anhydrous DMF or NMP to the activated amino acid mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. For extremely hindered amino acids, the reaction time may be extended overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 0.1 M HCl (if compatible with protecting groups), saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Double Coupling for Extremely Hindered Amino Acids

If monitoring indicates incomplete coupling after the initial reaction time, a double coupling can be performed.

Procedure:

  • Follow steps 1-4 of Protocol 1.

  • After the initial coupling period, add a second portion of freshly prepared activated amino acid (0.5 to 1.0 equivalent of the hindered amino acid, HATU, and DIPEA, pre-activated as in steps 1 and 2 of Protocol 1) to the reaction mixture.

  • Continue to stir the reaction for an additional 2-4 hours or until completion is confirmed by monitoring.

  • Proceed with the work-up and purification as described in Protocol 1.

Visualizations

G cluster_start Start: Low Coupling Yield cluster_troubleshooting Troubleshooting Steps cluster_solutions Solutions cluster_end Outcome start Low Coupling Yield Detected reagent Inefficient Reagent? start->reagent conditions Suboptimal Conditions? start->conditions aggregation Peptide Aggregation? start->aggregation potent_reagent Switch to HATU, COMU, or PyBOP reagent->potent_reagent Yes double_coupling Perform Double Coupling / Increase Time conditions->double_coupling Yes optimize_conditions Increase Temperature / Use Microwave conditions->optimize_conditions Yes change_solvent Switch to NMP / Add Chaotropic Salts aggregation->change_solvent Yes end Improved Coupling Efficiency potent_reagent->end double_coupling->end optimize_conditions->end change_solvent->end

Caption: Troubleshooting workflow for low coupling yield.

G cluster_activation Activation Pathway cluster_coupling Coupling Reaction amino_acid Fmoc-AA-OH active_ester Active Ester Intermediate amino_acid->active_ester coupling_reagent Coupling Reagent (e.g., HATU) coupling_reagent->active_ester base Base (e.g., DIPEA) base->active_ester product Coupled Product active_ester->product linker This compound linker->product

Caption: General mechanism of amide bond formation.

References

Technical Support Center: Purification of Peptides Synthesized with 5-(Fmoc-amino)-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of peptides synthesized using the 5-(Fmoc-amino)-1-pentanol linker. This resource offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying peptides synthesized with this compound?

A1: The main challenge stems from the increased hydrophobicity imparted by the C-terminal pentanol group. This can lead to poor solubility in aqueous mobile phases and a higher propensity for aggregation, complicating purification by standard Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2][3]

Q2: What is the recommended purification method for these peptides?

A2: RP-HPLC is the most common and effective method for purifying peptides, including those with hydrophobic modifications.[][5][6] However, optimization of standard protocols is often necessary to achieve high purity.

Q3: How does the C-terminal alcohol affect the peptide's behavior on a C18 column?

A3: The hydrophobic pentanol linker will increase the peptide's retention time on a C18 column due to stronger hydrophobic interactions with the stationary phase.[7][8] This can be advantageous for separating the target peptide from more polar impurities but may also lead to broader peaks if solubility becomes an issue.

Q4: What are the initial signs of purification problems?

A4: Common indicators of purification challenges include:

  • Poor sample solubility in the initial mobile phase.[1][2]

  • Precipitation of the peptide upon injection or during the run.

  • Broad or tailing peaks in the chromatogram.[9]

  • Low recovery of the purified peptide.

  • Multiple, poorly resolved peaks , suggesting aggregation.[10][11]

Q5: Are there alternative purification methods to RP-HPLC?

A5: While RP-HPLC is standard, other techniques can be considered, especially for particularly challenging separations. These include ion-exchange chromatography (IEX) if the peptide has a net charge, and size-exclusion chromatography (SEC) to remove aggregates.[5][12] Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an option for very hydrophobic peptides that are not well-retained or resolved by RP-HPLC.[13]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of peptides synthesized with this compound.

Problem Potential Cause Recommended Solution(s)
Poor Solubility of Crude Peptide The hydrophobic pentanol linker reduces solubility in aqueous buffers.1. Dissolve in a strong organic solvent first: Use minimal amounts of DMSO, DMF, or isopropanol to dissolve the peptide before diluting with the initial mobile phase.[2] 2. Use a modified aqueous phase: For basic peptides, a small amount of acetic acid can aid dissolution. For acidic peptides, a dilute solution of ammonia may be used.[][14] 3. Sonication: Gentle sonication can help to dissolve stubborn peptides.
Peptide Precipitates on the Column The peptide is not soluble in the mobile phase gradient.1. Increase the initial percentage of organic solvent: Start the gradient with a higher concentration of acetonitrile or methanol. 2. Elevate the column temperature: Running the purification at a higher temperature (e.g., 40-60°C) can improve solubility and reduce peak broadening. 3. Change the organic modifier: In some cases, isopropanol or ethanol can be more effective than acetonitrile at solubilizing hydrophobic peptides.[15]
Broad or Tailing Peaks - Secondary interactions with the silica backbone of the column. - On-column aggregation. - Slow kinetics of dissolution/adsorption.1. Optimize the ion-pairing agent: Ensure a sufficient concentration of TFA (typically 0.1%) in both mobile phases to mask silanol groups and improve peak shape.[6] 2. Lower the flow rate: A slower flow rate can improve resolution. 3. Use a different stationary phase: A C4 or C8 column is less hydrophobic than a C18 and may reduce excessive retention and peak broadening.[16]
Low Recovery of Purified Peptide - Irreversible adsorption to the column. - Precipitation and loss during collection.1. Flush the column with a high concentration of organic solvent: After the gradient, a wash step with 95-100% organic solvent can help elute strongly bound peptide. 2. Check for precipitation in fraction collection tubes: If precipitation is observed, consider adding a small amount of organic solvent to the collection tubes beforehand. 3. Use a polymeric stationary phase: These can sometimes offer better recovery for hydrophobic peptides compared to silica-based columns.[17]
Co-elution of Impurities Similar hydrophobicity of the target peptide and impurities (e.g., deletion sequences).1. Optimize the gradient: A shallower gradient will increase the separation between closely eluting peaks.[18] 2. Change the mobile phase pH: Altering the pH can change the ionization state of the peptide and impurities, leading to different retention times. 3. Use a different organic modifier: Switching from acetonitrile to methanol or isopropanol can alter the selectivity of the separation.

Experimental Protocols

Protocol 1: General RP-HPLC Purification of a Peptide with a C-terminal Pentanol
  • Sample Preparation:

    • Dissolve the lyophilized crude peptide in a minimal volume of DMSO (e.g., 10-20 mg/mL).

    • Vortex and sonicate briefly to ensure complete dissolution.

    • Dilute the DMSO stock solution with Mobile Phase A (see below) to the desired injection concentration. The final concentration of DMSO in the injected sample should ideally be below 10%.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm for analytical or 21.2 x 250 mm for preparative).

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

    • Gradient: A linear gradient from a starting concentration of Mobile Phase B (e.g., 20-30%) to a final concentration (e.g., 70-80%) over 30-60 minutes. The optimal gradient should be determined based on an initial analytical run.

    • Flow Rate: 1 mL/min for analytical or 15-20 mL/min for preparative.

    • Detection: UV absorbance at 214 nm and 280 nm.

    • Column Temperature: 30-40°C.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main peak.

    • Analyze the purity of each fraction by analytical RP-HPLC.

    • Pool the fractions with the desired purity (>95%).

    • Lyophilize the pooled fractions to obtain the purified peptide as a white powder.

Protocol 2: Purification of a Highly Aggregation-Prone Peptide Alcohol
  • Sample Preparation:

    • Dissolve the crude peptide in a minimal volume of hexafluoroisopropanol (HFIP).

    • Carefully dilute the HFIP solution with Mobile Phase A containing a denaturant (e.g., 10-20% acetonitrile).

  • HPLC Conditions:

    • Column: C4 or Phenyl reversed-phase column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in isopropanol:acetonitrile (1:1, v/v).

    • Gradient: A shallow gradient, increasing Mobile Phase B by 0.5-1% per minute.

    • Flow Rate: Adjusted for the higher viscosity of isopropanol-containing mobile phases.

    • Detection: UV at 214 nm.

    • Column Temperature: 50-60°C.

  • Post-Purification:

    • Follow the fraction collection, analysis, and lyophilization steps as in Protocol 1.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product synthesis Solid-Phase Peptide Synthesis (with this compound) cleavage Cleavage from Resin synthesis->cleavage precipitation Crude Peptide Precipitation cleavage->precipitation dissolution Crude Peptide Dissolution (e.g., in DMSO) precipitation->dissolution hplc Preparative RP-HPLC dissolution->hplc fraction_collection Fraction Collection hplc->fraction_collection purity_check Analytical HPLC of Fractions fraction_collection->purity_check pooling Pooling of Pure Fractions purity_check->pooling lyophilization Lyophilization pooling->lyophilization final_product Purified Peptide lyophilization->final_product

Caption: Workflow for the purification of peptides synthesized with this compound.

troubleshooting_logic cluster_solubility Solubility Issues cluster_chromatography Chromatographic Performance start Purification Issue Identified poor_solubility Poor Solubility start->poor_solubility precipitation Precipitation on Column start->precipitation bad_peaks Broad/Tailing Peaks start->bad_peaks low_recovery Low Recovery start->low_recovery solubilize_organic Use Strong Organic Solvent (DMSO, DMF) poor_solubility->solubilize_organic modify_aqueous Modify Aqueous Phase (Acid/Base) poor_solubility->modify_aqueous increase_organic Increase Initial % Organic precipitation->increase_organic increase_temp Increase Column Temperature precipitation->increase_temp end Improved Purification solubilize_organic->end Resolution modify_aqueous->end Resolution increase_organic->end Resolution increase_temp->end Resolution optimize_tfa Optimize TFA Conc. bad_peaks->optimize_tfa change_column Use C4/C8 Column bad_peaks->change_column strong_wash High % Organic Wash low_recovery->strong_wash polymeric_column Use Polymeric Column low_recovery->polymeric_column optimize_tfa->end Resolution change_column->end Resolution strong_wash->end Resolution polymeric_column->end Resolution

References

Technical Support Center: Troubleshooting Incomplete Coupling with 5-(Fmoc-amino)-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with incomplete coupling of 5-(Fmoc-amino)-1-pentanol in solid-phase peptide synthesis (SPPS), as indicated by the Kaiser test.

Frequently Asked Questions (FAQs)

Q1: What is the Kaiser test and how is it used in Solid-Phase Peptide Synthesis (SPPS)?

The Kaiser test is a sensitive colorimetric assay used to detect the presence of free primary amines on the solid support.[1] In SPPS, it is a critical tool for monitoring the progress of the synthesis. A positive Kaiser test (intense blue color) after a deprotection step indicates the successful removal of the Fmoc protecting group, revealing the free amine for the next coupling reaction. Conversely, a negative Kaiser test (yellow or colorless) after a coupling step signifies that the coupling reaction is complete.

Q2: I'm observing a positive Kaiser test after coupling this compound. What are the general causes of incomplete coupling?

Incomplete coupling in SPPS can stem from several factors:

  • Steric Hindrance: The bulkiness of the amino acid being coupled or the growing peptide chain can physically block the reaction.

  • Peptide Aggregation: As the peptide chain elongates, it can form secondary structures that make the N-terminus inaccessible.

  • Suboptimal Reagent Concentrations: Insufficient amounts of the amino acid or coupling reagents can lead to an incomplete reaction.

  • Inefficient Activation: The coupling reagents may not be efficiently activating the carboxylic acid of the incoming Fmoc-amino acid.

  • Poor Resin Swelling: Inadequate swelling of the resin can limit the accessibility of reagents to the reaction sites.

Q3: Could the hydroxyl group of this compound interfere with the coupling reaction or the Kaiser test?

While there is no direct evidence from the provided search results of the terminal hydroxyl group of this compound interfering with the Kaiser test, it is a chemical possibility to consider. The primary amine is the reactive species in the Kaiser test. However, side reactions involving the hydroxyl group during the coupling step could potentially lead to incomplete coupling, which would then be detected by the Kaiser test. For example, though less likely under standard coupling conditions, the hydroxyl group could potentially be acylated, leading to a capped chain.

Q4: Are there alternative tests to the Kaiser test if I suspect interference or get ambiguous results?

Yes, several alternative tests can be used to monitor coupling reactions:

  • Isatin Test: Useful for detecting secondary amines, like proline, which give a weak or ambiguous result with the Kaiser test.

  • Chloranil Test: Another test suitable for secondary amines.

  • Bromophenol Blue (BPB) Test: A reversible test based on the color change of an indicator in the presence of a free amine.

  • 2,4,6-Trinitrobenzenesulfonic Acid (TNBS) Test: A sensitive test for primary amines.

Troubleshooting Guides

Guide 1: Interpreting Kaiser Test Results

The color of the resin beads and the solution provides a clear indication of the reaction status.

ObservationInterpretationRecommended Action
Intense blue solution and blue beads Failed Coupling: Significant amount of free primary amines present.Repeat the coupling step. Check the quality and concentration of reagents.
Slightly blue solution with colorless beads Incomplete Coupling: A small amount of unreacted primary amines remains.Extend the coupling reaction time or perform a second coupling (double coupling).
Yellow or colorless solution and beads Successful Coupling: No free primary amines are detected.Proceed with the next deprotection step.
Brown or reddish-brown color Ambiguous Result: May indicate the presence of a secondary amine (not applicable for this compound) or other side reactions.Use an alternative test for confirmation.
Guide 2: Troubleshooting a Positive Kaiser Test After Coupling this compound

If you observe a positive Kaiser test, follow this troubleshooting workflow:

G start Positive Kaiser Test (Incomplete Coupling) double_couple Perform Double Coupling start->double_couple Step 1 check_reagents Check Reagents (Age, Purity, Concentration) double_couple->check_reagents If still positive proceed Proceed to Next Step double_couple->proceed If negative change_coupling Change Coupling Reagent (e.g., to HATU, HCTU) check_reagents->change_coupling If reagents are good reassess Re-evaluate Synthesis Strategy check_reagents->reassess If reagents are bad extend_time Extend Coupling Time change_coupling->extend_time If still positive change_coupling->proceed If negative capping Cap Unreacted Amines (e.g., with Acetic Anhydride) extend_time->capping If still positive extend_time->proceed If negative capping->proceed

Caption: Troubleshooting workflow for a positive Kaiser test.

Experimental Protocols

Kaiser Test Protocol (Qualitative)

Reagents:

  • Solution A: 1 g of ninhydrin in 20 mL of n-butanol.

  • Solution B: 40 g of phenol in 20 mL of n-butanol.

  • Solution C: 1.0 mL of a 0.001 M aqueous KCN solution diluted with 49 mL of pyridine.

Procedure:

  • Place a small sample of resin beads (10-15 beads) in a small glass test tube.

  • Add 2-3 drops of each of the Kaiser test solutions (A, B, and C) to the test tube.

  • Heat the test tube at 100-110°C for 5 minutes.

  • Observe the color of the beads and the solution.

Double Coupling Protocol
  • After the initial coupling reaction, wash the resin thoroughly with DMF (3-5 times).

  • Prepare a fresh solution of this compound and the coupling reagents in DMF.

  • Add the fresh coupling solution to the resin.

  • Allow the reaction to proceed for the standard coupling time (or longer).

  • Wash the resin with DMF and perform a Kaiser test to check for completion.

Capping Protocol

If coupling remains incomplete after troubleshooting, unreacted amines should be capped to prevent the formation of deletion sequences.

Reagents:

  • A solution of 5% acetic anhydride and 6% 2,6-lutidine in DMF.

Procedure:

  • Wash the resin with DMF.

  • Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Wash the resin thoroughly with DMF.

  • Perform a Kaiser test to confirm that all free amines have been acetylated (the test should be negative).

Data Presentation

Common Coupling Reagents for SPPS
Coupling ReagentClassKey Features
HBTU/TBTU Uronium/Aminium SaltEfficient and widely used.
HATU/HCTU Uronium/Aminium SaltHighly efficient, especially for sterically hindered amino acids.
DIC/DCC CarbodiimideCost-effective, but can lead to side reactions and racemization.
PyBOP Phosphonium SaltGood for hindered couplings, but can be less reactive than uronium salts.

Signaling Pathways and Workflows

G cluster_deprotection Fmoc Deprotection cluster_coupling Amino Acid Coupling deprotection Fmoc-NH-Peptide-Resin piperidine 20% Piperidine in DMF deprotection->piperidine deprotected H2N-Peptide-Resin (Free Amine) piperidine->deprotected activated_aa Activated Amino Acid deprotected->activated_aa Nucleophilic Attack cluster_coupling cluster_coupling coupling_reagent Coupling Reagent (e.g., HATU) coupling_reagent->activated_aa fmoc_aa This compound fmoc_aa->coupling_reagent coupled_product Fmoc-NH-(CH2)5-OH-CO-NH-Peptide-Resin activated_aa->coupled_product

Caption: General workflow of Fmoc deprotection and coupling in SPPS.

References

Minimizing racemization during coupling to 5-(Fmoc-amino)-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize or eliminate racemization during the coupling of Fmoc-amino acids to 5-(Fmoc-amino)-1-pentanol, ensuring the stereochemical integrity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue when coupling an Fmoc-amino acid to this compound?

A1: Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid, leading to the conversion of a pure L- or D-enantiomer into a mixture of both.[1][2] In the context of synthesizing peptide-linker conjugates or modified peptides, the biological activity is highly dependent on the precise three-dimensional structure.[3] The coupling of an Fmoc-amino acid to the primary alcohol of this compound is an esterification reaction. During the required activation of the amino acid's carboxyl group, the chiral center becomes susceptible to racemization.[4][5] The incorporation of the wrong stereoisomer results in a diastereomeric impurity that is often difficult to separate from the desired product, potentially compromising biological activity and therapeutic efficacy.[3][6]

Q2: What is the primary mechanism of racemization during the coupling step?

A2: The most common mechanism for racemization during the coupling of N-protected amino acids is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[2][6] The process is as follows:

  • The carboxyl group of the Fmoc-amino acid is activated by a coupling reagent.

  • This activated intermediate can cyclize to form a planar oxazolone ring.

  • The proton on the α-carbon of this oxazolone is acidic and can be readily abstracted by a base present in the reaction mixture.

  • This creates a planar, achiral enolate intermediate, erasing the stereochemical information.

  • Subsequent nucleophilic attack by the alcohol (this compound) can occur from either face of the achiral ring, resulting in a mixture of both the desired L-product and the undesired D-diastereomer.[2]

racemization_mechanism cluster_L_AminoAcid L-Amino Acid Pathway cluster_Oxazolone Racemization Pathway cluster_Products Products L_AA Fmoc-L-Amino Acid Activated_L Activated L-Ester L_AA->Activated_L Coupling Reagent Oxazolone 5(4H)-Oxazolone (Planar Intermediate) Activated_L->Oxazolone Cyclization Desired_Product Desired L-Ester Product Activated_L->Desired_Product Direct Coupling (Desired Pathway) Enolate Achiral Enolate Oxazolone->Enolate + Base - H⁺ Oxazolone->Desired_Product + Alcohol (Attack from one face) Undesired_Product Undesired D-Ester Product Oxazolone->Undesired_Product + Alcohol (Attack from other face) Enolate->Oxazolone + H⁺

Caption: The primary mechanism of racemization via a planar oxazolone intermediate.
Q3: Which coupling reagents and additives are recommended to minimize racemization for this esterification?

A3: The choice of coupling reagent and additive is critical. For esterification reactions prone to racemization, carbodiimide-based methods are often preferred, provided the correct additives are used.

  • Recommended Combinations:

    • DIC/Oxyma: The combination of Diisopropylcarbodiimide (DIC) with Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is highly effective at suppressing racemization.[5][7] Oxyma is a non-explosive and often more effective alternative to HOBt.[7]

    • DIC/HOBt: 1-hydroxybenzotriazole (HOBt) is a classic additive that, when combined with DIC, forms an active ester intermediate that is less prone to racemization.[3][8]

  • Reagents to Use with Caution:

    • Onium Salts (HATU, HBTU): While very efficient, reagents like HATU can sometimes lead to higher racemization levels for sensitive amino acids, especially when paired with strong bases.[3][5]

    • DMAP: 4-(Dimethylamino)pyridine is an effective catalyst for esterifications but is also a strong base that can significantly promote racemization. If required, it should be used in strictly catalytic amounts (e.g., <0.15 equivalents).[8]

Data Presentation: Comparison of Coupling Reagents

The following table summarizes the extent of racemization observed for sensitive Fmoc-amino acids using various coupling reagents. While this data was generated from a model amide bond formation, the relative performance of the reagents provides a valuable guide for minimizing racemization in esterification reactions.[5]

Coupling Reagent Combination% D-Isomer (Fmoc-L-Ser(tBu)-OH)% D-Isomer (Fmoc-L-Cys(Trt)-OH)% D-Isomer (Fmoc-L-His(Trt)-OH)
DIC/Oxyma NegligibleNegligible1.8%
HBTU/DIPEA 0.8%1.9%15.3%
HATU/NMM 1.2%3.5%20.1%
PyBOP/DIPEA 0.7%2.5%18.5%
EDCI/HOBt 0.6%1.5%13.9%
Disclaimer: Data adapted from a study on dipeptide synthesis (coupling to L-Leu-OtBu) and is intended to be illustrative of general trends. Actual racemization levels may vary.[5]
Q4: What is the best choice of base to avoid racemization?

A4: The base plays a crucial role in the racemization process by abstracting the α-proton. A weaker and more sterically hindered base is preferable.

  • Recommended:

    • 2,4,6-Collidine (TMP): This sterically hindered base is highly effective at minimizing racemization.[7][9]

    • N-Methylmorpholine (NMM): NMM is a weaker base than DIPEA and is a good alternative.[7]

  • Use with Caution:

    • Diisopropylethylamine (DIPEA): While widely used, DIPEA is a strong base that can significantly promote racemization and should be used judiciously, if at all, for sensitive couplings.[3][9]

Q5: How do reaction time and temperature affect racemization?

A5: Both time and temperature are critical parameters to control.

  • Temperature: Lowering the reaction temperature is an effective strategy to reduce the rate of racemization.[6] Performing the coupling at 0°C is often recommended. While elevated temperatures can speed up the coupling, they also accelerate racemization, often to a greater extent.[1]

  • Pre-activation Time: Avoid prolonged pre-activation, which is the period after the coupling reagent is added to the amino acid but before the alcohol is introduced. This time allows for the formation of the oxazolone intermediate. The activated amino acid solution should be added to the alcohol immediately after it is prepared.[10]

Troubleshooting Guide

Issue: I have detected a significant diastereomeric impurity in my product after coupling my Fmoc-amino acid to this compound. How can I troubleshoot this?

This impurity strongly suggests that racemization has occurred during the coupling step. Follow this workflow to identify and resolve the issue.

troubleshooting_workflow cluster_reagents Step 1: Evaluate Reagents cluster_conditions Step 2: Evaluate Conditions cluster_solutions Step 3: Implement Solutions start High Racemization Detected check_base What base was used? start->check_base check_coupling What coupling reagent and additive were used? start->check_coupling check_temp What was the coupling temperature? check_base->check_temp solution_base Switch to a weaker, hindered base (e.g., Collidine, NMM). check_base->solution_base If DIPEA or strong base check_coupling->check_temp solution_coupling Switch to DIC/Oxyma or DIC/HOBt. Ensure additive is present. check_coupling->solution_coupling If HATU/HBTU or no additive check_preactivation Was there a long pre-activation time? check_temp->check_preactivation solution_temp Perform coupling at 0°C. check_temp->solution_temp If > Room Temp solution_preactivation Minimize pre-activation. Add activated acid immediately. check_preactivation->solution_preactivation If > 2 mins end_node Analyze Product for Improved Purity solution_base->end_node Re-run Experiment solution_coupling->end_node Re-run Experiment solution_temp->end_node Re-run Experiment solution_preactivation->end_node Re-run Experiment

Caption: A logical workflow for troubleshooting high racemization during esterification.

Experimental Protocols

Protocol: Low-Racemization Coupling of Fmoc-L-Amino Acid to this compound

This protocol is designed to minimize racemization during the esterification of a chiral Fmoc-amino acid.

Materials:

  • Fmoc-L-Amino Acid (e.g., Fmoc-L-Phe-OH) (1.0 eq)

  • This compound (1.1 eq)

  • Diisopropylcarbodiimide (DIC) (1.2 eq)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) (1.2 eq)

  • 2,4,6-Collidine (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Argon or Nitrogen atmosphere

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the Fmoc-L-Amino Acid (1.0 eq) and this compound (1.1 eq).

  • Dissolution: Dissolve the solids in anhydrous DCM or THF (approx. 0.1 M concentration). Cool the flask to 0°C using an ice-water bath.

  • Additive and Base Addition: Add Oxyma (1.2 eq) to the cooled solution, followed by the slow, dropwise addition of 2,4,6-Collidine (1.5 eq). Stir for 5 minutes.

  • Activation and Coupling: Add DIC (1.2 eq) to the reaction mixture in a single portion. The activation and coupling steps proceed in situ.

  • Reaction Monitoring: Allow the reaction to stir at 0°C. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, filter the mixture to remove the precipitated diisopropylurea (DIU) byproduct.

    • Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with cold 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography. Analyze the final product for diastereomeric purity using chiral HPLC to quantify the extent of racemization.

References

Technical Support Center: Reactions Involving 5-(Fmoc-amino)-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the impact of solvent choice in reactions involving 5-(Fmoc-amino)-1-pentanol. Here you will find frequently asked questions, troubleshooting guides, and detailed protocols to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection so critical for reactions with this compound?

A1: The solvent plays a multifaceted role in solid-phase peptide synthesis (SPPS), the primary application for this compound.[1][2] An appropriate solvent must effectively swell the polymer resin to make reactive sites accessible, dissolve all reactants, including the protected amino acid and coupling reagents, and disrupt the secondary structures of the growing peptide chain to prevent aggregation.[2] Improper solvent choice can lead to poor reaction kinetics, low yields, and incomplete reactions.

Q2: What are the most commonly used solvents for Fmoc-based synthesis involving this reagent?

A2: N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are the most prevalent solvents used in Fmoc SPPS.[2][3] NMP is often preferred for challenging couplings due to its higher polarity, which enhances the solvation of the peptide-resin complex.[2][3] Dichloromethane (DCM) is less common in modern Fmoc chemistry as it can react with the piperidine used for deprotection.[3]

Q3: Are there "green" or more environmentally friendly solvent alternatives to DMF and NMP?

A3: Yes, research into greener alternatives is ongoing. Solvents such as 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), propylene carbonate, and γ-valerolactone (GVL) have been investigated as potential replacements for DMF and NMP.[2][4] However, the solubility of reagents and reaction efficiency can vary in these solvents, often requiring additional optimization.[4]

Q4: How does the solvent affect the Fmoc deprotection step?

A4: The removal of the Fmoc group is a base-mediated β-elimination reaction, typically using piperidine. This reaction proceeds more rapidly in polar aprotic solvents like DMF or NMP compared to less polar ones like DCM.[5][6] The solvent's ability to solvate the reactants and the dibenzofulvene byproduct (which must be scavenged by the base) is crucial for driving the reaction to completion.[6][7]

Q5: Can the solvent choice lead to side reactions?

A5: Yes. For instance, DMF can degrade over time to form dimethylamine, which can prematurely remove the Fmoc group, leading to the insertion of extra amino acids.[3] Furthermore, using certain "green" solvents like GVL with a base can lead to a competing ring-opening reaction, reducing the base concentration over time and potentially hindering Fmoc removal efficiency.[4]

Troubleshooting Guide

Issue 1: Low Coupling Yield or Incomplete Reaction

  • Probable Cause: Poor solubility of this compound or the growing peptide chain in the chosen solvent. This is often due to peptide aggregation on the resin.

  • Recommended Solution:

    • Switch to a More Polar Solvent: Change the reaction solvent from DMF to NMP, which is generally better at solvating complex peptide-resin structures.[2][3]

    • Use a Solvent Mixture: For severe aggregation, consider using a mixture containing a small percentage of Dimethyl sulfoxide (DMSO) to help disrupt secondary structures.[2]

    • Sonication: Gently sonicate the solution of this compound and coupling reagents before adding it to the reaction vessel to ensure complete dissolution.[2]

Issue 2: Incomplete Fmoc Deprotection

  • Probable Cause: The deprotection reagent (e.g., 20% piperidine in DMF) is not efficiently accessing the Fmoc group on the N-terminus.

  • Recommended Solution:

    • Verify Solvent Quality: Ensure the DMF is high quality and free from degradation products like dimethylamine.[3]

    • Increase Reaction Time/Temperature: While standard deprotection is fast, difficult sequences may require extended reaction times.

    • Change Solvent System: As with coupling, switching to NMP can improve solvation and allow the deprotection reagent to access the reactive site more effectively.[6]

Issue 3: Unexpected Side Products

  • Probable Cause: The solvent is reacting with reagents or promoting unwanted side reactions.

  • Recommended Solution:

    • Degas DMF: If using DMF, degas it just before use to remove any dissolved dimethylamine impurities.[3]

    • Avoid Reactive Solvents: Do not use DCM in Fmoc chemistry protocols that involve piperidine, as they can react.[3]

    • Prepare Solutions Freshly: When using solvents that may react with reagents (e.g., GVL and piperidine), prepare the solutions fresh before each use to ensure optimal performance.[4]

Data Presentation

Table 1: Qualitative Solubility of this compound and Related Reagents in Common Solvents

SolventThis compoundCoupling Reagents (HBTU, HOBt)Resin Swelling (Polystyrene)Notes
N-Methyl-2-pyrrolidone (NMP) HighHighExcellentConsidered superior for difficult couplings due to high polarity.[2][3]
N,N-Dimethylformamide (DMF) HighHighExcellentMost common solvent; can degrade to form dimethylamine.[2][3]
Dimethyl sulfoxide (DMSO) HighHighGoodOften used as an additive to disrupt aggregation.[2]
Dichloromethane (DCM) ModerateModerateExcellentRarely used in Fmoc chemistry due to reactivity with piperidine.[3]
2-Methyltetrahydrofuran (2-MeTHF) Low to ModerateLow to ModerateModerateA greener alternative; reagent solubility can be a limiting factor.[4]
Acetonitrile (MeCN) LowLowPoorGenerally not suitable for SPPS due to poor resin swelling and solubility.[8]

Table 2: Impact of Solvent Choice on Key Reaction Parameters

ParameterPolar Aprotic (NMP, DMF)Less Polar (DCM)"Green" Solvents (e.g., 2-MeTHF)
Fmoc Deprotection Rate FastSlowerVariable, often slower
Coupling Efficiency HighCan be lower, especially for difficult sequencesVariable, requires optimization
Peptide Aggregation MinimizedHigher riskVariable
Risk of Side Reactions Low (if pure)Low (but reactive with piperidine)Can be higher (e.g., GVL + base)

Experimental Protocols & Visualizations

General Workflow for Solid-Phase Synthesis

The following diagram illustrates a typical cycle for adding an amino acid to a resin, a process where this compound could be coupled to a resin-bound amino acid or vice versa.

G cluster_deprotect Fmoc Removal cluster_couple Coupling Reaction Swell 1. Swell Resin (e.g., in DMF or NMP) Deprotect 2. Add 20% Piperidine in DMF/NMP Swell->Deprotect Wash1 3. Wash Resin (DMF/NMP) Deprotect->Wash1 Couple 4. Add Activated Fmoc-AA-OH* in DMF/NMP Wash1->Couple Wash2 5. Wash Resin (DMF/NMP) Couple->Wash2 Wash2->Deprotect Start Next Cycle caption *Represents this compound or another Fmoc-protected amino acid.

Caption: General workflow for a single cycle in Fmoc solid-phase peptide synthesis.

Protocol 1: Fmoc Deprotection of Resin-Bound 5-(amino)-1-pentanol

This protocol assumes 5-(amino)-1-pentanol is already attached to a solid support via its hydroxyl group, with the amino group protected by Fmoc.

  • Resin Swelling: Swell the resin (0.1 mmol scale) in 5 mL of NMP for at least 60 minutes in a reaction vessel.[2] Drain the solvent.

  • Fmoc Removal: Add 5 mL of a 20% piperidine in NMP solution to the swollen resin.[9]

  • Agitation: Agitate the mixture at room temperature for 20 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with NMP (5 x 5 mL) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[2]

  • Proceed to Coupling: The resin, now presenting a free primary amine, is ready for the next coupling step.

Troubleshooting Workflow: Low Reaction Yield

G Start Problem: Low Reaction Yield CheckSolubility Is the Fmoc-reagent fully dissolved? Start->CheckSolubility CheckAggregation Is peptide aggregation a known issue for this sequence? CheckSolubility->CheckAggregation Yes Sol_Sonication Solution: Use sonication to aid dissolution. CheckSolubility->Sol_Sonication No CheckDeprotection Was the previous Fmoc deprotection complete? CheckAggregation->CheckDeprotection No Sol_ChangeSolvent Solution: Switch from DMF to NMP. Consider adding DMSO. CheckAggregation->Sol_ChangeSolvent Yes Sol_RepeatDeprotection Solution: Repeat deprotection step. Increase reaction time. CheckDeprotection->Sol_RepeatDeprotection No Sol_Recouple Solution: Perform a second coupling with fresh reagents. CheckDeprotection->Sol_Recouple Yes

Caption: Troubleshooting decision tree for addressing low yield in SPPS reactions.

References

Technical Support Center: Peptide Cleavage from 5-(Fmoc-amino)-1-pentanol Linked Resins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide cleavage. This resource is designed for researchers, scientists, and drug development professionals working with solid-phase peptide synthesis (SPPS). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when cleaving difficult peptide sequences from resins functionalized with the 5-(Fmoc-amino)-1-pentanol linker. This aliphatic hydroxymethyl linker, analogous to the well-established HMBA linker, allows for versatile cleavage strategies, particularly through nucleophilic attack.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using a this compound linker?

A1: The primary advantage of the this compound linker, a hydroxymethyl-based linker, is its compatibility with Fmoc/tBu solid-phase peptide synthesis and the flexibility it offers for cleavage. While stable to the acidic conditions used for side-chain deprotection (e.g., TFA), the ester bond linking the peptide to the resin is susceptible to nucleophilic attack. This allows for the generation of various C-terminal modifications, such as carboxylic acids, amides, esters, and hydrazides, directly upon cleavage.[1][2]

Q2: What are the main strategies for cleaving peptides from this type of linker?

A2: The two main strategies are:

  • Nucleophilic Cleavage: This is the most common and versatile method. It involves treating the peptide-resin with a nucleophile such as hydroxide, alkoxide, ammonia, hydrazine, or primary amines to yield the corresponding C-terminal modified peptide.[1][2][3]

  • Acidic Cleavage: While this linker is designed to be relatively stable to TFA, prolonged exposure to strong acids can eventually cleave the peptide, typically yielding the peptide acid. However, this is not the preferred method and may require harsh conditions.

Q3: How do I choose the right cleavage cocktail for my peptide?

A3: The choice of cleavage cocktail depends on the desired C-terminal functionality and the amino acid composition of your peptide. For nucleophilic cleavage, the choice of nucleophile dictates the C-terminal group. For peptides with sensitive residues (e.g., Trp, Cys, Met), it is crucial to use scavengers in acidic cleavage cocktails to prevent side reactions.[4][5] A general-purpose acidic cleavage cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[6]

Q4: My peptide is difficult to cleave. What are the possible reasons?

A4: Difficult cleavage can be due to several factors:

  • Steric Hindrance: Bulky amino acids at the C-terminus can hinder the approach of the nucleophile.

  • Peptide Aggregation: The peptide chain may aggregate on the resin, preventing reagents from accessing the cleavage site.

  • Insufficient Reaction Time: Some peptides, particularly longer sequences or those with hindered C-termini, may require extended cleavage times.[6]

  • Degraded Reagents: Old or improperly stored cleavage reagents can lose their efficacy.[4][7]

Q5: How can I confirm if the cleavage from the resin is complete?

A5: After the cleavage and precipitation of your peptide, you can perform a qualitative test on the resin beads to check for any remaining peptide. The Kaiser test is a sensitive colorimetric assay that detects free primary amines on the N-terminus of any peptide still attached to the resin. A positive (blue/purple) result indicates incomplete cleavage.[4]

Troubleshooting Guides

Issue 1: Low Peptide Yield After Cleavage and Precipitation

Possible Causes & Troubleshooting Steps:

  • Incomplete Cleavage:

    • Extend Reaction Time: For sterically hindered peptides or when using milder nucleophiles, increase the cleavage time. Perform a small-scale time-course experiment (e.g., 1, 2, 4, and 8 hours) to determine the optimal duration.[4][6]

    • Increase Reagent Concentration: A higher concentration of the nucleophile can sometimes improve cleavage efficiency.

    • Elevate Temperature: Gently heating the reaction (e.g., to 40-50 °C) can increase the reaction rate, but should be done cautiously to avoid side reactions.

    • Post-Cleavage Resin Test: Perform a Kaiser test on the resin after cleavage to confirm the absence of remaining peptide.[4]

  • Poor Peptide Precipitation:

    • Use Cold Ether: Ensure the diethyl ether used for precipitation is ice-cold.

    • Sufficient Ether Volume: Use a large excess of cold ether (at least 10-fold the volume of the cleavage filtrate).[4]

    • Overnight Precipitation: For some peptides, precipitation can be slow. Storing the ether suspension at -20°C overnight can improve recovery.

    • Alternative Ether: Methyl tert-butyl ether (MTBE) can sometimes be more effective for precipitating certain peptides.[6]

    • Concentrate Filtrate: Partially evaporate the TFA from the cleavage cocktail under a stream of nitrogen before adding to ether.[7]

  • Peptide Adsorption to Resin:

    • Thorough Washing: After the initial filtration of the cleavage cocktail, wash the resin multiple times with a small volume of fresh cleavage cocktail or TFA to ensure all cleaved peptide is recovered.[6]

Issue 2: Unexpected Peaks in HPLC/Mass Spectrometry Analysis

Possible Causes & Troubleshooting Steps:

  • Side-Chain Modification during Acidic Cleavage:

    • Use of Scavengers: Cationic species generated during TFA cleavage can modify sensitive residues like Trp, Met, Cys, and Tyr. Always include scavengers in your cleavage cocktail. Common scavengers include TIS, water, phenol, and 1,2-ethanedithiol (EDT).

    • Optimized Cleavage Cocktail: For peptides containing multiple sensitive residues, a more complex cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT) may be necessary.[8]

  • Incomplete Removal of Protecting Groups:

    • Extend Cleavage Time: Some protecting groups, like Pbf on Arginine, can be slow to remove. Increasing the cleavage time is often necessary.

    • Stronger Acid: For very resistant protecting groups, a stronger acid cocktail might be required, but this should be approached with caution to avoid degrading the peptide.

  • Formation of Deletion Sequences:

    • This is an issue with the synthesis rather than the cleavage. Review your SPPS protocol, including coupling times and reagents.

  • Alkylation of C-terminal Amide (from Rink Amide Resin):

    • While not directly applicable to the pentanol linker which yields a carboxylic acid with base, it's a known issue with amide-producing resins where linker fragments can alkylate the product. Using scavengers like 1,3-dimethoxybenzene can prevent this.[9]

Issue 3: Peptide is Difficult to Dissolve After Precipitation

Possible Causes & Troubleshooting Steps:

  • Hydrophobic Peptide/Aggregation:

    • Alternative Solvents: Try dissolving the peptide in a small amount of a stronger organic solvent like DMSO or DMF before diluting with water or your desired buffer.

    • Acidic Conditions: Dissolving in a dilute acidic solution (e.g., 10% acetic acid) can help to protonate acidic residues and disrupt aggregation.

    • Sonication: Gentle sonication can aid in dissolving aggregated peptides.

Data Presentation

Table 1: Comparison of Nucleophilic Cleavage Conditions for a Model Dipeptide (Ac-Trp-Ala) from an HMBA Linker (Aliphatic Linker Analogue). [1]

EntryNucleophile (Alcohol)ProductTime (min)Conversion (%)Purity (%)
1MethanolMethyl Ester15100>95
2EthanolEthyl Ester15100>95
3IsopropanolIsopropyl Ester120100>90
4IsobutanolIsobutyl Ester3020>90

Table 2: Comparison of Cleavage Efficiency for Different C-terminal Amino Acids using Ethanolysis on an HMBA Linker. [2]

C-terminal Amino AcidTime (min)Conversion (%)Purity (%)
Glycine15100>95
Alanine30100>95
Isoleucine60100>95

Experimental Protocols

Protocol 1: General Nucleophilic Cleavage for Peptide Acids (Hydrolysis)
  • Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) (3 x 10 mL/g resin) followed by methanol (3 x 10 mL/g resin) and dry under high vacuum for at least 4 hours.

  • Cleavage:

    • Prepare a 0.1 M NaOH solution in a mixture of methanol and water (e.g., 9:1 v/v).

    • Suspend the dry peptide-resin in the cleavage solution (10 mL/g resin).

    • Stir the suspension at room temperature for 1-4 hours. Monitor the cleavage progress by taking small aliquots of the resin, washing them, and performing a Kaiser test.

  • Peptide Isolation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with the cleavage solution (2 x 5 mL/g resin).

    • Combine the filtrates and neutralize with a dilute acid (e.g., 0.1 M HCl or 1% TFA in water) to pH ~7.

    • Concentrate the solution under reduced pressure to remove the organic solvent.

    • Lyophilize the aqueous solution to obtain the crude peptide acid.

Protocol 2: Nucleophilic Cleavage for Peptide Amides (Ammonolysis)
  • Resin Preparation: As described in Protocol 1.

  • Cleavage:

    • Prepare a solution of ammonia in methanol (e.g., 7N solution).

    • Suspend the dry peptide-resin in the methanolic ammonia solution (10 mL/g resin) in a sealed vessel.

    • Stir the suspension at room temperature for 12-48 hours. The reaction time will vary significantly depending on the peptide sequence.

  • Peptide Isolation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with methanol (3 x 5 mL/g resin).

    • Combine the filtrates and evaporate to dryness under reduced pressure to obtain the crude peptide amide.

Protocol 3: Nucleophilic Cleavage for Peptide Esters (Alkoxide Cleavage)
  • Resin Preparation: As described in Protocol 1. Ensure the resin is completely dry.

  • Cleavage:

    • Prepare a solution of the desired alcohol (e.g., methanol, ethanol) containing a catalytic amount of a non-nucleophilic base (e.g., potassium tert-butoxide, 0.1 eq).

    • Suspend the dry peptide-resin in the alcoholic solution (10 mL/g resin).

    • Stir the suspension at room temperature for 2-24 hours.

  • Peptide Isolation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with the corresponding alcohol (3 x 5 mL/g resin).

    • Combine the filtrates and neutralize with a dilute acid (e.g., a few drops of acetic acid).

    • Evaporate the solvent under reduced pressure to obtain the crude peptide ester.

Visualizations

Cleavage_Workflow start Start: Peptide-Resin wash_dry Wash & Dry Resin start->wash_dry cleavage Cleavage with Nucleophile/Acid Cocktail wash_dry->cleavage filter Filter to Separate Resin and Filtrate cleavage->filter wash_resin Wash Resin with Fresh Cocktail/Solvent filter->wash_resin Resin combine Combine Filtrates filter->combine Filtrate wash_resin->combine precipitate Precipitate Peptide (e.g., with cold ether) combine->precipitate centrifuge Centrifuge & Decant precipitate->centrifuge wash_pellet Wash Peptide Pellet centrifuge->wash_pellet dry_peptide Dry Crude Peptide wash_pellet->dry_peptide end_product End: Crude Peptide dry_peptide->end_product

Caption: General workflow for peptide cleavage and isolation.

Troubleshooting_Logic start Low Peptide Yield? incomplete_cleavage Incomplete Cleavage? start->incomplete_cleavage Yes poor_precipitation Poor Precipitation? start->poor_precipitation No extend_time Extend Cleavage Time incomplete_cleavage->extend_time Yes increase_temp Increase Temperature incomplete_cleavage->increase_temp Yes check_reagents Check Reagent Quality incomplete_cleavage->check_reagents Yes use_cold_ether Use Colder/More Ether poor_precipitation->use_cold_ether Yes overnight_precip Precipitate Overnight poor_precipitation->overnight_precip Yes change_ether Try MTBE poor_precipitation->change_ether Yes

Caption: Troubleshooting logic for low peptide yield.

References

Identifying and minimizing deletion sequences in SPPS with 5-(Fmoc-amino)-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing deletion sequences during Solid-Phase Peptide Synthesis (SPPS), with a focus on the use of 5-(Fmoc-amino)-1-pentanol.

Frequently Asked Questions (FAQs)

Q1: What are deletion sequences and how do they occur in SPPS?

A1: Deletion sequences are peptides that are missing one or more amino acid residues from the target sequence.[1] They are a common impurity in SPPS and arise from two primary causes:

  • Incomplete Fmoc Deprotection: If the N-terminal Fmoc protecting group is not completely removed from the growing peptide chain, the subsequent amino acid cannot be coupled, leading to its omission from the sequence.[1][2]

  • Incomplete Coupling: If the coupling reaction of the next Fmoc-amino acid is not complete, a portion of the peptide chains will remain unreacted, resulting in a deletion of that specific amino acid.[1]

Q2: What is this compound and what is its role in SPPS?

A2: this compound is a linker molecule used in SPPS. Its primary function is to attach the first amino acid to the solid support (resin). The hydroxyl group (-OH) of the pentanol reacts with the resin, while the Fmoc-protected amino group provides the starting point for peptide chain elongation.

Q3: Why might the use of this compound contribute to deletion sequences?

A3: While this compound itself is a standard linker, issues leading to deletion sequences can arise from its improper attachment to the resin or subsequent synthesis steps. Incomplete loading of the linker onto the resin can lead to a lower yield, and any unreacted sites on the resin could potentially interfere with the synthesis. More critically, steric hindrance or aggregation near the resin surface can impede the efficiency of subsequent deprotection and coupling steps, increasing the likelihood of deletion sequences.

Q4: How can I detect deletion sequences in my crude peptide product?

A4: The most effective methods for detecting deletion sequences are:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates peptides based on their hydrophobicity. Deletion sequences will typically appear as distinct peaks, often eluting earlier than the target peptide.[3]

  • Mass Spectrometry (MS): MS analysis is crucial for confirming the identity of impurities. Deletion sequences will have a lower molecular weight than the target peptide, with the mass difference corresponding to the missing amino acid(s).[3][4] Tandem mass spectrometry (MS/MS) can be used to sequence the impurity and pinpoint the exact location of the deletion.[3]

Troubleshooting Guide: Minimizing Deletion Sequences

This guide addresses common issues encountered during SPPS that lead to the formation of deletion sequences and provides actionable solutions.

Problem/Observation Potential Cause(s) Recommended Solutions & Optimization Strategies
Multiple peaks with lower molecular weight than the target peptide observed in HPLC/MS. 1. Incomplete Fmoc Deprotection Extend Deprotection Time: Increase the duration of the piperidine treatment, especially for sterically hindered amino acids.[2] • Perform a Second Deprotection: A second treatment with fresh deprotection reagent can ensure complete removal of the Fmoc group.[2] • Add DBU: For particularly difficult sequences, adding 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine solution can enhance deprotection efficiency.[5] • Monitor Deprotection: Quantitatively monitor the release of the dibenzofulvene (DBF)-piperidine adduct by UV spectrophotometry (around 301 nm) to confirm complete deprotection.[2]
2. Incomplete Amino Acid Coupling Double Coupling: Perform the coupling reaction twice with a fresh solution of the activated amino acid.[6] • Extend Coupling Time: Increase the reaction time to allow for complete coupling, particularly for bulky or "difficult" amino acids.[6] • Change Coupling Reagents: Use more efficient activating reagents like HATU, HCTU, or COMU, especially for sterically hindered couplings.[6] • Monitor Coupling Completion: Use a qualitative test like the Kaiser test or TNBS test on a few resin beads to check for free primary amines, which would indicate an incomplete reaction.[4][7]
3. Peptide Aggregation on Resin Incorporate "Structure-Disrupting" Residues: For long or hydrophobic peptides, strategically introduce pseudoproline dipeptides or Dmb/Hmb-protected amino acids to disrupt secondary structure formation. • Use Chaotropic Salts: Wash the resin with solutions of chaotropic salts (e.g., NaClO4, LiCl) before coupling to break up aggregates. • Elevate Temperature: Increasing the reaction temperature can sometimes improve reaction efficiency and reduce aggregation.[6]
The Kaiser test is negative (or shows a weak positive), but I still see deletion sequences. Aggregation of "Difficult Sequences" A false negative can occur when the peptide chain aggregates on the resin, preventing the ninhydrin reagent from accessing the free amines.[5] In this case, it is advisable to proceed with a double coupling or extend the coupling time as a precaution.[6]
Deletion sequences appear after a specific amino acid in the sequence. Steric Hindrance Some amino acids (e.g., Val, Ile, Thr) are sterically hindered and can be difficult to couple. When you identify a recurring deletion at a specific point, focus on optimizing the coupling step for that particular residue by using stronger coupling reagents, double coupling, or longer reaction times.[6]

Key Experimental Protocols

Protocol 1: Monitoring Fmoc Deprotection via UV-Vis Spectroscopy
  • After the piperidine deprotection step, collect the flow-through solution.

  • Dilute a small aliquot of the solution with a suitable solvent (e.g., DMF).

  • Measure the absorbance of the solution at approximately 301 nm using a UV-Vis spectrophotometer.

  • The presence of the dibenzofulvene-piperidine adduct indicates the removal of the Fmoc group. Continue the deprotection step until the absorbance reading plateaus, signifying complete deprotection.[5]

Protocol 2: Kaiser Test for Monitoring Coupling Completion
  • After the coupling step and subsequent washing, remove a small sample of the peptide-resin (a few beads).

  • Wash the beads thoroughly with ethanol.

  • Add a few drops of each of the three Kaiser test solutions (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine).

  • Heat the sample at 100°C for 5 minutes.

  • A dark blue color on the beads indicates the presence of free primary amines and, therefore, an incomplete coupling reaction.[2] A yellow or colorless result signifies a complete coupling.

Protocol 3: Capping to Terminate Deletion Sequences

If incomplete coupling is a persistent issue, a capping step can be introduced to terminate the unreacted peptide chains and prevent the formation of deletion sequences.

  • After the coupling step, wash the resin.

  • Treat the resin with a capping solution, typically a mixture of acetic anhydride and a base like DIPEA or pyridine in DMF.

  • This will acetylate any unreacted N-terminal amines, preventing them from participating in subsequent coupling reactions.[6] The resulting capped peptides are truncated and often easier to separate from the desired full-length product during purification.[8]

Visualizing SPPS and Troubleshooting

To better understand the SPPS workflow and the points at which deletion sequences can arise, the following diagrams illustrate the key processes and troubleshooting logic.

SPPS_Workflow cluster_cycle SPPS Cycle (Repeated for each Amino Acid) deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) wash1 2. Washing (e.g., DMF) deprotection->wash1 deletion1 Deletion Sequence Formation deprotection->deletion1 Incomplete Removal coupling 3. Amino Acid Coupling (Activated Fmoc-AA) wash1->coupling wash2 4. Washing (e.g., DMF) coupling->wash2 deletion2 Deletion Sequence Formation coupling->deletion2 Incomplete Reaction wash2->deprotection Next Cycle cleavage Final Cleavage & Deprotection wash2->cleavage Final Cycle start Start: Resin with Linker (e.g., this compound) start->deprotection purification Purification (e.g., RP-HPLC) cleavage->purification final_product Final Peptide purification->final_product impurities Deletion Sequences purification->impurities

Caption: A workflow of the Solid-Phase Peptide Synthesis (SPPS) cycle.

Troubleshooting_Deletion_Sequences cluster_deprotection Deprotection Troubleshooting cluster_coupling Coupling Troubleshooting cluster_aggregation Aggregation Troubleshooting start Deletion Sequence Detected (via HPLC/MS) check_deprotection Review Deprotection Step start->check_deprotection check_coupling Review Coupling Step start->check_coupling check_aggregation Consider Peptide Aggregation start->check_aggregation deprotection_q Was deprotection monitored? (e.g., UV-Vis) check_deprotection->deprotection_q coupling_q Was coupling monitored? (e.g., Kaiser Test) check_coupling->coupling_q aggregation_q Is the sequence long or hydrophobic? check_aggregation->aggregation_q deprotection_sol1 Extend deprotection time deprotection_q->deprotection_sol1 No deprotection_sol2 Perform double deprotection deprotection_sol1->deprotection_sol2 deprotection_sol3 Add DBU to piperidine deprotection_sol2->deprotection_sol3 coupling_sol1 Extend coupling time coupling_q->coupling_sol1 No or Positive coupling_sol2 Perform double coupling coupling_sol1->coupling_sol2 coupling_sol3 Use stronger coupling reagents (HATU, HCTU) coupling_sol2->coupling_sol3 aggregation_sol1 Use structure-disrupting pseudoprolines aggregation_q->aggregation_sol1 Yes aggregation_sol2 Increase reaction temperature aggregation_sol1->aggregation_sol2 aggregation_sol3 Use chaotropic salts aggregation_sol2->aggregation_sol3

Caption: A decision tree for troubleshooting deletion sequences in SPPS.

References

Technical Support Center: 5-(Fmoc-amino)-1-pentanol Linker

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the 5-(Fmoc-amino)-1-pentanol linker. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use and stability of this linker in solid-phase peptide synthesis (SPPS) and other applications.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of the this compound linker?

A1: this compound is a bifunctional linker commonly used in solid-phase peptide synthesis (SPPS).[1] Its primary role is to connect the first amino acid to a solid support (resin). The Fmoc (9-fluorenylmethoxycarbonyl) group protects the amino end, while the hydroxyl group allows for attachment to the resin.[1] This linker is particularly useful for creating custom-functionalized resins.

Q2: What are the general stability characteristics of the urethane linkage in the this compound linker?

A2: The urethane bond within the Fmoc protecting group is susceptible to cleavage under basic conditions, which is a fundamental aspect of Fmoc-based SPPS.[2][] Typically, a solution of 20% piperidine in DMF is used to remove the Fmoc group, allowing for the sequential addition of amino acids.[4] The amide bond formed when the linker is attached to an amino acid and the subsequent peptide bonds are generally stable under these conditions.[5]

Q3: Can the this compound linker be cleaved under acidic conditions?

A3: The core structure of the this compound linker itself is generally stable to the acidic conditions used for final peptide cleavage from many common resins (e.g., treatment with trifluoroacetic acid - TFA).[6] However, the stability of the entire linker-resin construct depends on the type of resin it is attached to. For instance, if attached to a highly acid-labile resin, the bond between the linker and the resin may be cleaved.

Q4: Are there any known side reactions associated with this linker during peptide synthesis?

A4: While the linker itself is relatively stable, side reactions can occur depending on the peptide sequence and synthesis conditions. For example, with certain amino acid sequences, diketopiperazine formation can occur after the removal of the Fmoc group from the second amino acid, leading to cleavage of the dipeptide from the resin. Using bulky linkers or resins can help minimize this side reaction.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Final Peptide Premature Cleavage of the Linker: The bond connecting the linker to the resin may be unstable under the repeated cycles of Fmoc deprotection, especially with prolonged exposure to the basic conditions.- Minimize the Fmoc deprotection time to the minimum required for complete removal.[7]- Consider using a milder base for Fmoc deprotection, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), although this may increase the risk of other side reactions.[5]- Ensure the resin chosen is compatible with the intended synthesis strategy and cleavage conditions.
Incomplete Coupling to the Linker: The initial coupling of the first amino acid to the hydroxyl group of the linker on the resin may be inefficient.- Use a suitable coupling reagent and optimize the reaction time. Common activators include DIC/HOBt or HBTU.[8]- Perform a double coupling of the first amino acid to ensure maximum loading.
Presence of Deletion Sequences in the Final Product Incomplete Fmoc Deprotection: If the Fmoc group is not completely removed at each step, the subsequent amino acid cannot be coupled, leading to deletion sequences.- Increase the Fmoc deprotection time or use fresh piperidine solution.- Monitor the completeness of the deprotection using a colorimetric test such as the Kaiser test.
Inefficient Coupling: Steric hindrance or aggregation of the growing peptide chain can lead to incomplete coupling of subsequent amino acids.- Use a more powerful coupling reagent like HATU or HCTU.[7]- Perform double coupling for difficult amino acids.[7]- Use a solvent mixture that disrupts secondary structures, such as adding a small percentage of DMSO to the DMF.
Modification of Sensitive Amino Acids Side Reactions During Final Cleavage: Reactive cationic species generated during TFA cleavage can modify sensitive amino acid residues like Tryptophan, Methionine, Cysteine, and Tyrosine.- Use a cleavage cocktail containing scavengers to quench these reactive species. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT).[9]- For peptides containing Trp, using Fmoc-Trp(Boc)-OH can suppress sulfonation side reactions.[9]

Experimental Protocols

Protocol 1: General Procedure for Loading this compound onto a Resin

This protocol describes a general method for attaching the this compound linker to a hydroxyl-functionalized resin (e.g., Wang resin).

  • Resin Swelling: Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) for at least 1 hour.[4]

  • Activation of Linker: In a separate vessel, dissolve 3-5 equivalents of this compound and an equimolar amount of an activating agent (e.g., HOBt) in DMF. Add a coupling reagent such as DIC (diisopropylcarbodiimide) and stir for 10-15 minutes at 0°C.

  • Coupling: Add the activated linker solution to the swollen resin. Allow the reaction to proceed for 4-24 hours at room temperature with gentle agitation.[4]

  • Washing: After the coupling is complete, wash the resin sequentially with DMF, dichloromethane (DCM), and methanol to remove any unreacted reagents and byproducts.

  • Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a capping solution, such as a mixture of acetic anhydride and a base (e.g., pyridine or DIPEA) in DMF.

  • Final Washing and Drying: Wash the resin again as in step 4 and dry it under vacuum.

Protocol 2: Standard Fmoc Deprotection

This protocol outlines the standard procedure for removing the Fmoc protecting group during SPPS.

  • Resin Preparation: Swell the Fmoc-protected peptide-resin in DMF.

  • Deprotection: Treat the resin with a solution of 20% piperidine in DMF for a specified period (typically 5-20 minutes).[4]

  • Washing: Thoroughly wash the resin with DMF to remove the piperidine and the cleaved Fmoc-adduct (dibenzofulvene-piperidine adduct).[9]

  • Monitoring: Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of a free primary amine, indicating complete Fmoc removal.

Protocol 3: Peptide Cleavage from the Resin and Side-Chain Deprotection

This protocol describes a general method for cleaving the synthesized peptide from the resin and removing acid-labile side-chain protecting groups.

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a suitable cleavage cocktail based on the amino acid composition of the peptide. A common general-purpose cocktail is Reagent K (TFA:water:phenol:thioanisole:ethanedithiol = 82.5:5:5:5:2.5).[9]

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin in a reaction vessel. Allow the reaction to proceed for 1.5 to 3 hours at room temperature with occasional swirling.[10]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide from the filtrate by adding cold diethyl ether.

  • Peptide Collection and Purification: Centrifuge the suspension to pellet the crude peptide. Wash the peptide pellet with cold diethyl ether several times. Dry the crude peptide and purify it using a suitable chromatographic method, such as reverse-phase HPLC.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage and Purification start Start: Resin with This compound Linker deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Amino Acid Coupling (Activated Fmoc-AA) deprotection->coupling wash1 Wash coupling->wash1 wash1->deprotection Repeat for each amino acid final_wash Final Wash and Dry wash1->final_wash cleavage Cleavage from Resin (e.g., TFA Cocktail) final_wash->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (e.g., HPLC) precipitation->purification final_product Final Peptide purification->final_product

Caption: Workflow for Solid-Phase Peptide Synthesis using the this compound linker.

troubleshooting_logic cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Problem Detected: Low Yield or Impure Product check_coupling Analyze Crude Product (MS) - Check for deletion sequences start->check_coupling check_deprotection Review Deprotection Protocol - Time, reagent freshness start->check_deprotection check_cleavage Review Cleavage Protocol - Scavengers used? start->check_cleavage check_loading Verify Initial Linker/AA Loading start->check_loading optimize_coupling Optimize Coupling: - Stronger activator - Double couple check_coupling->optimize_coupling optimize_deprotection Optimize Deprotection: - Adjust time - Use fresh reagents check_deprotection->optimize_deprotection optimize_cleavage Optimize Cleavage: - Use appropriate scavenger cocktail check_cleavage->optimize_cleavage optimize_loading Optimize Loading: - Adjust stoichiometry - Increase reaction time check_loading->optimize_loading

References

Validation & Comparative

5-(Fmoc-amino)-1-pentanol vs. other amino alcohol linkers in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 5-(Fmoc-amino)-1-pentanol and Other Amino Alcohol Linkers in Solid-Phase Peptide Synthesis (SPPS)

For researchers, scientists, and drug development professionals engaged in the synthesis of C-terminal peptide alcohols, the choice of the appropriate linker is a critical determinant of success. This guide provides an objective comparison of this compound with other commonly employed amino alcohol linkers in Solid-Phase Peptide Synthesis (SPPS), supported by experimental principles and methodologies.

Introduction to Amino Alcohol Linkers in SPPS

The synthesis of peptides with a C-terminal alcohol moiety requires specialized linkers, as the standard resins like Wang or Rink Amide are designed to yield C-terminal carboxylic acids or amides, respectively. Amino alcohol linkers provide a hydroxyl group for the initiation of peptide chain elongation, which upon final cleavage from the solid support, yields the desired peptide alcohol. These linkers are typically protected with an Fmoc group on the amino terminus to be compatible with the widely used Fmoc-SPPS chemistry.

This guide focuses on the performance characteristics of this compound, a linear and flexible linker, in comparison to other alternatives such as those derived from amino acids (e.g., Fmoc-serinol, Fmoc-threoninol) and other commercially available options.

Performance Comparison of Amino Alcohol Linkers

The selection of an amino alcohol linker influences several aspects of the SPPS process, including the loading efficiency onto the solid support, the stability of the linker during synthesis, and the purity of the final peptide alcohol. The following table summarizes a qualitative and quantitative comparison based on established principles of SPPS.

FeatureThis compoundFmoc-Amino Acid-Derived Linkers (e.g., Fmoc-Serinol, Fmoc-Threoninol)Other Amino Alcohol Linkers
Structure Linear, non-chiral aliphatic chainChiral, β-amino alcoholsVaries (e.g., aromatic, different chain lengths)
Loading Efficiency Generally high due to low steric hindranceCan be lower due to steric hindrance around the hydroxyl groupDependent on the specific structure
Resin Compatibility Broad (e.g., 2-Chlorotrityl, Wang, Sieber)Broad, but may require optimized loading conditionsDependent on the linker's reactivity
Risk of Side Reactions LowPotential for side reactions like O-acylation if not properly managedVaries
Cleavage Conditions Standard TFA-based cocktailsStandard TFA-based cocktailsStandard TFA-based cocktails
Final Product Purity Generally highGood, but may be affected by loading efficiency and side reactionsVaries
Cost-Effectiveness Generally cost-effectiveCan be more expensive due to chiral starting materialsVaries

Experimental Protocols

Detailed methodologies are crucial for reproducible and successful synthesis. Below are representative protocols for the loading of amino alcohol linkers onto common resins and the subsequent cleavage of the peptide alcohol.

Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride Resin

This protocol is advantageous as it minimizes racemization and allows for mild cleavage conditions.

  • Resin Swelling: Swell 2-chlorotrityl chloride resin (1.0 g, 1.0-1.6 mmol/g) in dichloromethane (DCM, 10 mL) for 30 minutes in a reaction vessel.

  • Linker Preparation: In a separate flask, dissolve this compound (1.5 eq. relative to resin capacity) in DCM (5 mL).

  • Coupling: Add the linker solution to the swollen resin. Then, add N,N-diisopropylethylamine (DIPEA) (3.0 eq.) to the mixture.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours.

  • Capping: To cap any unreacted chlorotrityl groups, add methanol (1 mL) and continue to agitate for 30 minutes.

  • Washing: Drain the reaction solution and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).

  • Drying: Dry the resin under vacuum. The loading can be determined spectrophotometrically by Fmoc quantification.

Protocol 2: General Method for Attachment of Fmoc-Amino Alcohols to Sieber Amide Resin

This method, adapted from Ferrer-Gago et al. (2020), provides a straightforward synthesis of pre-loaded resins for peptide alcohol synthesis.[1]

  • Resin Preparation: Swell Sieber amide resin (1.0 g) in DCM for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group. Wash the resin with DMF (5x) and DCM (5x).

  • Activation: In a separate flask, dissolve the Fmoc-amino alcohol (e.g., this compound) (3.0 eq.) in DCM. Add trichloroacetonitrile (10 eq.) and DBU (0.1 eq.). Stir the solution at room temperature for 1 hour.

  • Coupling: Add the activated linker solution to the deprotected resin and agitate at room temperature overnight.

  • Washing and Drying: Wash the resin with DCM (5x) and dry under vacuum.

Protocol 3: Peptide Cleavage and Deprotection

This is a general protocol for cleaving the peptide alcohol from the resin and removing side-chain protecting groups.

  • Resin Preparation: Place the dried peptide-resin in a reaction vessel.

  • Cleavage Cocktail: Prepare a cleavage cocktail. A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Cleavage Reaction: Add the cleavage cocktail to the resin (10 mL per gram of resin) and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

  • Drying: Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Experimental Workflow for SPPS of Peptide Alcohols

The following diagram illustrates the general workflow for the solid-phase synthesis of a peptide alcohol using an amino alcohol linker.

SPPS_Workflow cluster_repeat start Start: Swell Resin load_linker Load Fmoc-Amino Alcohol Linker start->load_linker fmoc_deprot_1 Fmoc Deprotection (Piperidine/DMF) load_linker->fmoc_deprot_1 coupling Couple Fmoc-Amino Acid (e.g., HATU/DIPEA) fmoc_deprot_1->coupling wash Wash coupling->wash wash->coupling n-1 times repeat Repeat Steps 3-5 for Peptide Elongation wash->repeat final_deprot Final Fmoc Deprotection repeat->final_deprot cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) final_deprot->cleavage purification Purification (RP-HPLC) cleavage->purification end Peptide Alcohol purification->end

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) of C-terminal peptide alcohols.

Logical Relationship of Linker Choice and Synthesis Outcome

This diagram illustrates how the choice of amino alcohol linker can influence the key outcomes of the peptide synthesis.

Linker_Choice_Outcome cluster_properties Linker Properties cluster_outcomes Synthesis Outcomes linker_choice Choice of Amino Alcohol Linker steric_hindrance Steric Hindrance linker_choice->steric_hindrance flexibility Chain Flexibility linker_choice->flexibility chirality Chirality linker_choice->chirality loading_eff Loading Efficiency steric_hindrance->loading_eff reaction_kinetics Reaction Kinetics steric_hindrance->reaction_kinetics flexibility->reaction_kinetics cost Overall Cost chirality->cost purity Final Peptide Purity loading_eff->purity reaction_kinetics->purity

Caption: Influence of amino alcohol linker properties on SPPS outcomes.

Conclusion

This compound serves as a versatile and efficient linker for the synthesis of C-terminal peptide alcohols. Its linear and non-chiral nature often leads to high loading efficiencies and minimal side reactions, making it a cost-effective choice for routine peptide synthesis. In contrast, chiral amino alcohol linkers derived from amino acids may offer specific advantages for certain applications but can present greater challenges in terms of steric hindrance and cost. The selection of the optimal linker should be based on the specific requirements of the target peptide, considering factors such as sequence complexity, desired purity, and overall cost. The protocols and workflows provided in this guide offer a solid foundation for researchers to successfully synthesize peptide alcohols using a variety of amino alcohol linkers.

References

A Comparative Analysis of SPPS Linkers: Evaluating the Efficiency of 5-(Fmoc-amino)-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a suitable linker is a critical determinant in the success of Solid-Phase Peptide Synthesis (SPPS). The linker, which tethers the growing peptide chain to the solid support, dictates the C-terminal functionality of the final peptide and influences key synthesis parameters such as loading capacity, cleavage efficiency, and overall purity. This guide provides an objective comparison of the hydrophilic linker, 5-(Fmoc-amino)-1-pentanol, with three of the most commonly utilized SPPS linkers: Wang, Rink Amide, and 2-Chlorotrityl chloride (2-CTC).

This comparison will delve into the performance characteristics of this compound, a flexible and hydrophilic linker, and contrast it with the well-established Wang, Rink Amide, and 2-CTC linkers, which are routinely used for the synthesis of peptides with C-terminal acids and amides, respectively.

Comparative Overview of SPPS Linkers

The efficiency of an SPPS linker is determined by several factors, including its loading capacity, the stability of the peptide-linker bond during synthesis, and the efficiency and mildness of the final cleavage conditions. The chemical nature of the linker also dictates the C-terminal functional group of the synthesized peptide.

Linker C-Terminal Functionality Cleavage Conditions Typical Loading Capacity (mmol/g) Key Advantages Potential Disadvantages
This compound C-terminal Carboxylic Acid (after esterification to resin)Mildly acidic (e.g., TFA/DCM)Dependent on resin functionalizationHydrophilic, flexible spacer may improve solubility of growing peptide and reduce aggregation.Requires initial coupling to the resin; less common, so less established protocols.
Wang Resin C-terminal Carboxylic AcidStrong acid (e.g., 95% TFA)0.5 - 1.0Well-established, cost-effective for routine synthesis.Harsh cleavage can damage sensitive peptides; risk of side reactions.
Rink Amide Resin C-terminal AmideMild to strong acid (e.g., 5-95% TFA)0.4 - 0.8Direct synthesis of C-terminal amides, which are common in bioactive peptides.Not suitable for synthesizing peptide acids.
2-Chlorotrityl Chloride (2-CTC) Resin Protected C-terminal Carboxylic AcidVery mild acid (e.g., 1% TFA in DCM, or AcOH/TFE/DCM)0.3 - 1.0Very mild cleavage preserves acid-sensitive side-chain protecting groups; versatile.Higher cost; can be sensitive to premature cleavage with some reagents.

Experimental Protocols

Detailed methodologies are crucial for the successful application of any SPPS linker. The following sections provide standardized protocols for the key steps in utilizing the compared linkers.

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the fundamental steps involved in Fmoc-based SPPS.

SPPS_Workflow cluster_1 Start Start with Resin Swell Swell Resin in Solvent (e.g., DMF) Start->Swell Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Swell->Deprotection Wash1 Wash Resin Deprotection->Wash1 Coupling Couple Fmoc-Amino Acid (e.g., with HBTU/DIPEA) Wash1->Coupling Wash2 Wash Resin Coupling->Wash2 Repeat Repeat Deprotection, Wash, and Coupling Cycles Wash2->Repeat Repeat->Deprotection Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Wash3 Wash Resin Final_Deprotection->Wash3 Cleavage Cleavage from Resin and Side-Chain Deprotection Wash3->Cleavage Precipitation Precipitate Peptide (e.g., in cold ether) Cleavage->Precipitation Purification Purify and Characterize Peptide Precipitation->Purification

General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Attachment of the First Amino Acid

Protocol 1: Loading of this compound to Carboxyl-Functionalized Resin

  • Resin Swelling: Swell the carboxyl-functionalized resin (e.g., Merrifield resin) in N,N-dimethylformamide (DMF) for 1-2 hours.

  • Activation of this compound: In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 eq.) and allow the mixture to pre-activate for 5-10 minutes.

  • Coupling: Add the activated linker solution to the swollen resin and agitate at room temperature for 4-12 hours.

  • Washing: Wash the resin sequentially with DMF (3x), dichloromethane (DCM) (3x), and methanol (3x).

  • Drying: Dry the resin under vacuum. The loading can be determined spectrophotometrically by measuring the absorbance of the fulvene-piperidine adduct upon Fmoc deprotection.

Protocol 2: Loading of the First Amino Acid onto Wang Resin

  • Resin Swelling: Swell Wang resin in DMF for 1-2 hours.

  • Activation of Fmoc-Amino Acid: In a separate vessel, dissolve the first Fmoc-protected amino acid (3 eq.) and HBTU (2.9 eq.) in DMF. Add DIPEA (6 eq.) to activate the amino acid.

  • Coupling: Add the activated amino acid solution to the swollen resin. Add a catalytic amount of 4-dimethylaminopyridine (DMAP). Agitate the mixture at room temperature for 2-4 hours.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and methanol (3x).

  • Capping (Optional): To block any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride and pyridine in DMF.

  • Drying: Dry the resin under vacuum.

Protocol 3: Loading of the First Amino Acid onto Rink Amide Resin

  • Resin Swelling: Swell Rink Amide resin in DMF for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the linker.

  • Washing: Wash the resin thoroughly with DMF (5x).

  • Coupling: Couple the first Fmoc-protected amino acid using standard coupling reagents (e.g., HBTU/DIPEA) for 1-2 hours.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Drying: Dry the resin under vacuum.

Protocol 4: Loading of the First Amino Acid onto 2-Chlorotrityl Chloride (2-CTC) Resin

  • Resin Swelling: Swell 2-CTC resin in dry DCM for 30 minutes.

  • Coupling: In a separate vessel, dissolve the Fmoc-protected amino acid (1.5 eq.) in dry DCM. Add DIPEA (3 eq.) and add the solution to the swollen resin. Agitate for 1-2 hours.

  • Capping: Add a solution of DCM/methanol/DIPEA (17:2:1) to the resin and agitate for 30 minutes to cap any remaining reactive sites.

  • Washing: Wash the resin with DCM (3x), DMF (3x), and methanol (3x).

  • Drying: Dry the resin under vacuum.

Peptide Cleavage and Deprotection

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups. The conditions for this step are highly dependent on the linker used.

Cleavage_Pathways cluster_Linkers Linker-Specific Cleavage cluster_Products Final Peptide Products Peptide_Resin Peptide-Resin Conjugate Pentanol_Linker This compound Linker Peptide_Resin->Pentanol_Linker Wang_Linker Wang Linker Peptide_Resin->Wang_Linker Rink_Amide_Linker Rink Amide Linker Peptide_Resin->Rink_Amide_Linker CTC_Linker 2-CTC Linker Peptide_Resin->CTC_Linker Cleavage_Reagents Cleavage Cocktail Pentanol_Linker->Cleavage_Reagents Mild Acid (TFA/DCM) Wang_Linker->Cleavage_Reagents Strong Acid (95% TFA) Rink_Amide_Linker->Cleavage_Reagents Mild/Strong Acid (5-95% TFA) CTC_Linker->Cleavage_Reagents Very Mild Acid (1% TFA or AcOH) Peptide_Acid Peptide-COOH Cleavage_Reagents->Peptide_Acid From Pentanol & Wang Peptide_Amide Peptide-CONH2 Cleavage_Reagents->Peptide_Amide From Rink Amide Protected_Peptide_Acid Protected Peptide-COOH Cleavage_Reagents->Protected_Peptide_Acid From 2-CTC

Cleavage pathways for different SPPS linkers.

Protocol 5: Cleavage from this compound and Wang Resins

  • Wash the peptide-resin with DCM and dry under vacuum.

  • Add a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) to the resin.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, wash with cold ether, and dry.

Protocol 6: Cleavage from Rink Amide Resin

  • Follow the same procedure as for Wang resin, using a cleavage cocktail appropriate for the peptide sequence (e.g., 95% TFA, 2.5% water, 2.5% TIS).

Protocol 7: Cleavage from 2-CTC Resin

  • For cleavage with preserved side-chain protecting groups, wash the peptide-resin with DCM.

  • Treat the resin with a solution of 1% TFA in DCM or a mixture of acetic acid/trifluoroethanol/DCM (e.g., 2:2:6) for 30-60 minutes.

  • Filter the resin and collect the filtrate.

  • Evaporate the solvent to obtain the protected peptide.

  • For simultaneous cleavage and deprotection, a standard TFA cocktail can be used as described for Wang resin.

Conclusion

The choice of an SPPS linker is a strategic decision that significantly impacts the outcome of peptide synthesis. While Wang and Rink Amide resins are the workhorses for the routine synthesis of peptide acids and amides, respectively, their reliance on strong acid cleavage can be a limitation for sensitive sequences. The 2-Chlorotrityl chloride resin offers a valuable alternative for the synthesis of protected peptide fragments due to its exceptionally mild cleavage conditions.

The This compound linker presents an intriguing option, particularly for peptides prone to aggregation. Its hydrophilic and flexible nature can potentially improve the solvation of the growing peptide chain, leading to higher purity and yield. Although less commonly used and requiring an initial coupling step to the resin, this linker's properties may offer significant advantages in the synthesis of "difficult" or hydrophobic peptides. Further experimental data directly comparing its performance with standard linkers would be highly beneficial for the scientific community to fully assess its potential and define its optimal applications in the field of peptide synthesis and drug development.

A Comparative Guide to HPLC Analysis for Purity Validation of Peptides from 5-(Fmoc-amino)-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust validation of synthetic peptide purity is a cornerstone of reliable and reproducible research in drug development and various scientific disciplines. For peptides synthesized utilizing 5-(Fmoc-amino)-1-pentanol, a building block often employed to introduce a flexible, hydrophilic spacer, a comprehensive purity assessment is critical. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques, supported by illustrative experimental data and detailed protocols, to aid in the selection of the most appropriate validation strategy.

The Gold Standard: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the industry-standard for determining the purity of synthetic peptides.[1] The technique separates molecules based on their hydrophobicity, which is particularly effective for resolving the target peptide from process-related impurities.

Key Performance Metrics of Analytical Techniques

The selection of a purity validation method often involves a trade-off between resolution, speed, and the specific physicochemical properties of the peptide and its potential impurities. Below is a summary of the expected performance of RP-HPLC compared to orthogonal and complementary techniques.

Performance MetricRP-HPLCLC-MSCapillary Electrophoresis (CE)Amino Acid Analysis (AAA)
Principle of Separation HydrophobicityHydrophobicity & Mass-to-Charge RatioCharge-to-Size RatioChemical Composition
Primary Application Purity QuantificationPurity, Impurity ID, Mass ConfirmationOrthogonal Purity CheckCompositional Stoichiometry
Illustrative Purity (%) 98.999.1 (UV), Mass Confirmation98.8N/A (Provides Content)
Resolution of Main Impurity High (Baseline often achievable)Very High (Mass resolves co-elution)High (Orthogonal selectivity)N/A
Analysis Time (minutes) 20 - 3020 - 4515 - 25>24 hours (including hydrolysis)
Relative Precision (RSD%) < 1.0< 1.5< 2.0~5-10%
Throughput HighModerateModerateLow
Cost per Sample LowHighLow to ModerateModerate

This data is representative and intended for illustrative purposes. Actual results may vary based on the specific peptide sequence, instrumentation, and method conditions.

Comparative Analysis of Purity Validation Techniques

While RP-HPLC is a powerful tool for purity assessment, a multi-faceted approach employing orthogonal methods provides a more complete picture of the peptide's quality.

High-Performance Liquid Chromatography (HPLC): As the primary method, HPLC excels at quantifying the target peptide relative to impurities.[2] Its high reproducibility and sensitivity make it ideal for routine quality control.[3] However, HPLC alone may not distinguish between the target peptide and impurities with very similar hydrophobic properties or identical molecular weights.[4]

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with mass spectrometry provides a significant advantage by offering both purity data from the UV chromatogram and identity confirmation from the mass spectrum.[3][5] This combination is invaluable for identifying unknown peaks corresponding to deletion sequences, truncated peptides, or products of side reactions, which are common in solid-phase peptide synthesis (SPPS).[6] LC-MS can resolve co-eluting peaks that are indistinguishable by UV detection alone.[5]

Capillary Electrophoresis (CE): CE separates molecules based on their charge-to-size ratio, offering a truly orthogonal separation mechanism to HPLC.[7][8] This makes it particularly useful for detecting impurities that may co-elute with the main peptide peak in an RP-HPLC system.[8] For peptides containing the hydrophilic linker derived from this compound, CE can be an effective method to resolve impurities with subtle charge differences.

Amino Acid Analysis (AAA): AAA is a destructive technique that provides the amino acid composition of the peptide.[9] It involves hydrolyzing the peptide into its constituent amino acids, which are then quantified.[9][10] While it does not provide direct information on the sequence or the presence of sequence-related impurities, it is the most accurate method for determining the net peptide content and confirming the correct amino acid ratios in the final product.[11]

Experimental Workflows and Logical Relationships

The following diagram illustrates a comprehensive workflow for the purity validation of a synthetic peptide.

Peptide_Purity_Workflow Peptide Purity Validation Workflow A Crude Peptide Synthesis (Fmoc-SPPS with this compound) B Purification (Preparative RP-HPLC) A->B Cleavage & Deprotection C Lyophilized Peptide B->C D Primary Purity Assessment (Analytical RP-HPLC) C->D Sample Prep E Identity Confirmation & Impurity ID (LC-MS) C->E Sample Prep F Orthogonal Purity Check (Capillary Electrophoresis) C->F Sample Prep G Compositional & Content Analysis (Amino Acid Analysis) C->G Sample Prep & Hydrolysis H Purity > 98%? D->H I Final Purity Report E->I Provides Impurity Profile F->I Confirms Purity G->I Confirms Composition H->I Yes J Further Purification H->J No J->B

Caption: A comprehensive workflow for peptide purity validation.

Experimental Protocols

Protocol 1: General HPLC Analysis of Peptide Purity

Objective: To determine the purity of a synthesized peptide by separating it from process-related impurities.

  • Sample Preparation:

    • Dissolve the lyophilized peptide in a suitable solvent, typically 0.1% trifluoroacetic acid (TFA) in HPLC-grade water or a mixture of water and acetonitrile, to a concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Conditions:

    • Instrumentation: A standard HPLC system equipped with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically employed. A common gradient is 5% to 65% B over 30 minutes.

    • Flow Rate: Typically 1.0 mL/min for analytical columns.

    • Detection: UV absorbance at 214-220 nm, which detects the peptide backbone.

    • Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility.

  • Data Analysis:

    • Integrate the peak areas of all detected peaks in the chromatogram.

    • Calculate the percent purity by dividing the peak area of the main peptide by the total area of all peaks and multiplying by 100.

Protocol 2: LC-MS for Identity Confirmation and Impurity Profiling

Objective: To confirm the molecular weight of the target peptide and identify the mass of any impurities.

  • Sample Preparation: As per the HPLC protocol, ensuring the solvent is compatible with mass spectrometry (e.g., using formic acid instead of TFA if necessary).

  • LC-MS Conditions:

    • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF or ESI-QqQ).

    • LC Conditions: Similar to the HPLC protocol, but potentially using a mobile phase modifier like 0.1% formic acid instead of TFA for better MS sensitivity.

    • MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Mass Range: Scanned over a range that includes the expected mass of the peptide and potential impurities (e.g., 300-2000 m/z).

      • Data Acquisition: Full scan mode to detect all ions. MS/MS fragmentation can be used for structural elucidation of impurities.

  • Data Analysis:

    • Extract the total ion chromatogram (TIC).

    • Determine the mass of the main peak and compare it to the theoretical mass of the target peptide.

    • Analyze the masses of impurity peaks to hypothesize their origin (e.g., deletion, truncation, or side-product formation).

Protocol 3: Capillary Electrophoresis for Orthogonal Purity Assessment

Objective: To provide an orthogonal assessment of peptide purity based on a different separation principle.

  • Sample Preparation:

    • Dissolve the peptide in the background electrolyte (BGE) or a low ionic strength buffer to a concentration of 0.5 mg/mL.

    • Filter the sample through a 0.22 µm filter.

  • CE Conditions:

    • Instrumentation: Capillary electrophoresis system with a UV detector.

    • Capillary: Fused-silica capillary (e.g., 50 µm I.D., 50 cm total length).

    • Background Electrolyte (BGE): A low pH buffer, such as 50 mM phosphate buffer at pH 2.5.

    • Voltage: 15-25 kV.

    • Temperature: 25°C.

    • Injection: Hydrodynamic or electrokinetic injection.

    • Detection: UV at 200-214 nm.

  • Data Analysis:

    • Calculate the purity based on the corrected peak area percentage, similar to HPLC analysis.

    • Compare the electropherogram to the HPLC chromatogram to identify any impurities not resolved by HPLC.

Protocol 4: Amino Acid Analysis for Compositional Verification

Objective: To confirm the amino acid composition and determine the net peptide content.

  • Hydrolysis:

    • Accurately weigh a sample of the lyophilized peptide (approximately 100-500 µg).

    • Place the sample in a hydrolysis tube and add 6 M HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours to hydrolyze the peptide bonds.[9]

  • Derivatization:

    • After hydrolysis, evaporate the HCl.

    • Derivatize the resulting free amino acids with a reagent such as phenyl isothiocyanate (PITC) to make them detectable by UV.

  • Analysis:

    • Analyze the derivatized amino acids using a dedicated amino acid analyzer or a standard HPLC system with a protocol specific for derivatized amino acids.

    • Quantify each amino acid by comparing its peak area to that of a known standard.

  • Data Analysis:

    • Calculate the molar ratio of each amino acid.

    • Compare the experimental ratios to the theoretical composition of the peptide.

    • The total amount of quantified amino acids can be used to determine the net peptide content of the sample.

References

A Comparative Guide to the Mass Spectrometry Analysis of Peptides Synthesized with 5-(Fmoc-amino)-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide chemistry, the modification of the C-terminus of a peptide is a critical step that can significantly influence its biological activity, stability, and pharmacokinetic properties. The introduction of a C-terminal alcohol is a common strategy to mimic peptide esters or amides, potentially increasing resistance to carboxypeptidases. 5-(Fmoc-amino)-1-pentanol is a key reagent that enables the synthesis of peptides with a C-terminal aminopentanol, effectively creating a stable peptide alcohol analog.

This guide provides a comparative analysis of peptides synthesized using this compound against two standard alternatives: peptides with a C-terminal carboxylic acid synthesized on Wang resin, and peptides with a C-terminal amide synthesized on Rink Amide resin. The comparison focuses on the outcomes of mass spectrometry analysis, including expected purity, yield, and fragmentation patterns, supported by detailed experimental protocols.

Data Presentation: A Comparative Overview

The choice of synthetic strategy for C-terminal modification has a direct impact on the overall yield and purity of the crude peptide. The following table summarizes typical quantitative data expected from the synthesis of a model peptide using the three different approaches.

ParameterPeptide-C-terminal Pentanol (via this compound)Peptide-C-terminal Carboxylic Acid (on Wang Resin)Peptide-C-terminal Amide (on Rink Amide Resin)
Typical Crude Purity (by HPLC) 80-90%85-95%85-95%
Overall Yield Moderate to GoodGood to ExcellentGood to Excellent
Primary Mass Spec Signal [M+H]+[M+H]+[M+H]+
Common Impurities Deletion sequences, Incomplete deprotectionDeletion sequences, Diketopiperazine formation (for specific sequences), Incomplete deprotectionDeletion sequences, Incomplete deprotection

Mass Spectrometry Analysis: Fragmentation Patterns

The C-terminal modification significantly influences the fragmentation pattern observed in tandem mass spectrometry (MS/MS). Understanding these differences is crucial for accurate peptide identification and characterization.

Peptides with a C-terminal Pentanol:

Peptides terminating in an alcohol exhibit characteristic fragmentation patterns. In addition to the typical b- and y-ion series from backbone cleavage, fragmentation of the C-terminal alcohol moiety is expected. Key fragmentation pathways include:

  • α-cleavage: Breakage of the C-C bond adjacent to the hydroxyl group.

  • Dehydration: Neutral loss of a water molecule (18 Da) from the precursor or fragment ions.

These specific fragmentation patterns can be used as diagnostic markers for the presence of a C-terminal alcohol.

Alternative C-terminal Modifications:

  • Peptide Acids (from Wang Resin): These peptides primarily show b- and y-ion series. The C-terminal carboxyl group can influence fragmentation, but the patterns are well-established and predictable.

  • Peptide Amides (from Rink Amide Resin): Similar to peptide acids, peptide amides predominantly generate b- and y-ions. The C-terminal amide is generally stable during collision-induced dissociation (CID).

Experimental Protocols

Detailed methodologies for the synthesis and analysis of a model peptide (e.g., a pentapeptide) using the three compared methods are provided below.

Protocol 1: Synthesis of a Peptide with a C-terminal Pentanol using this compound

This protocol outlines the manual solid-phase peptide synthesis (SPPS) of a model pentapeptide on a 2-chlorotrityl chloride resin, incorporating this compound at the C-terminus.

  • Resin Preparation: Swell 2-chlorotrityl chloride resin (100 mg, 1.5 mmol/g) in dichloromethane (DCM, 2 mL) for 30 minutes in a peptide synthesis vessel.

  • Loading of this compound:

    • Dissolve this compound (1.5 eq) and diisopropylethylamine (DIPEA) (3.0 eq) in DCM (1 mL).

    • Add the solution to the swollen resin and shake for 2 hours.

    • To cap any unreacted sites, add methanol (0.5 mL) and shake for 15 minutes.

    • Wash the resin with DCM (3x), dimethylformamide (DMF) (3x), and DCM (3x).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 mL) for 10 minutes. Repeat once. Wash with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • Dissolve the first Fmoc-protected amino acid (3 eq), hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) (2.9 eq), and DIPEA (6 eq) in DMF (1 mL).

    • Add the activated amino acid solution to the resin and shake for 1 hour.

    • Wash with DMF (5x).

  • Peptide Chain Elongation: Repeat steps 3 and 4 for the remaining amino acid residues in the sequence.

  • Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 3.

  • Cleavage from Resin and Side-Chain Deprotection:

    • Wash the resin with DCM (5x) and dry under vacuum.

    • Add a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) (2 mL) to the resin.

    • Shake at room temperature for 2 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and air dry.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Synthesis of a Peptide with a C-terminal Carboxylic Acid on Wang Resin
  • Resin Preparation: Swell Fmoc-amino acid pre-loaded Wang resin (100 mg, 0.5 mmol/g) in DMF (2 mL) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 mL) for 10 minutes. Repeat once. Wash with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • Dissolve the next Fmoc-protected amino acid (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF (1 mL).

    • Add the activated amino acid solution to the resin and shake for 1 hour.

    • Wash with DMF (5x).

  • Peptide Chain Elongation: Repeat steps 2 and 3 for the remaining amino acid residues.

  • Final Fmoc Deprotection: Perform the final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection: Cleave the peptide from the resin using a TFA/water/TIS cocktail as described in Protocol 1, step 7.

  • Peptide Precipitation and Purification: Precipitate and purify the peptide as described in Protocol 1, step 8.

Protocol 3: Synthesis of a Peptide with a C-terminal Amide on Rink Amide Resin
  • Resin Preparation: Swell Rink Amide resin (100 mg, 0.5 mmol/g) in DMF (2 mL) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 mL) for 10 minutes to remove the initial Fmoc group from the linker. Repeat once. Wash with DMF (5x) and DCM (3x).

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid as described in Protocol 2, step 3.

  • Peptide Chain Elongation: Repeat the deprotection and coupling steps for the remaining amino acid residues.

  • Final Fmoc Deprotection: Perform the final Fmoc deprotection.

  • Cleavage and Deprotection: Cleave the peptide from the resin using a TFA/water/TIS cocktail as described in Protocol 1, step 7. This will yield the peptide with a C-terminal amide.

  • Peptide Precipitation and Purification: Precipitate and purify the peptide as described in Protocol 1, step 8.

Protocol 4: LC-MS/MS Analysis
  • Sample Preparation: Dissolve the lyophilized crude or purified peptide in 0.1% formic acid in water/acetonitrile (50:50, v/v) to a final concentration of 1 mg/mL.

  • LC-MS/MS System: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a UHPLC system.

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would be 5-60% B over 20 minutes.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • MS1 Scan Range: m/z 200-2000.

    • MS/MS: Data-dependent acquisition (DDA) of the top 3-5 most intense precursor ions from the MS1 scan. Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) for fragmentation.

Visualizing the Workflow and Chemical Logic

To further clarify the processes and relationships described, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Analysis Resin_Prep Resin Preparation Fmoc_Deprotection Fmoc Deprotection Resin_Prep->Fmoc_Deprotection AA_Coupling Amino Acid Coupling Fmoc_Deprotection->AA_Coupling AA_Coupling->Fmoc_Deprotection Repeat for each amino acid Cleavage Cleavage & Deprotection AA_Coupling->Cleavage Purification RP-HPLC Purification Cleavage->Purification LCMS LC-MS/MS Analysis Purification->LCMS Data_Analysis Data Analysis LCMS->Data_Analysis

Caption: A generalized workflow for solid-phase peptide synthesis and subsequent analysis.

C_Terminal_Modifications cluster_pentanol C-terminal Pentanol Synthesis cluster_acid C-terminal Acid Synthesis cluster_amide C-terminal Amide Synthesis start_pentanol 2-Chlorotrityl Chloride Resin load_pentanol Load this compound start_pentanol->load_pentanol spps_pentanol SPPS load_pentanol->spps_pentanol cleavage_pentanol TFA Cleavage spps_pentanol->cleavage_pentanol product_pentanol Peptide-C-terminal-pentanol cleavage_pentanol->product_pentanol start_acid Wang Resin spps_acid SPPS start_acid->spps_acid cleavage_acid TFA Cleavage spps_acid->cleavage_acid product_acid Peptide-COOH cleavage_acid->product_acid start_amide Rink Amide Resin spps_amide SPPS start_amide->spps_amide cleavage_amide TFA Cleavage spps_amide->cleavage_amide product_amide Peptide-CONH2 cleavage_amide->product_amide

Caption: Comparison of synthetic routes for different C-terminal modifications.

MSMS_Fragmentation cluster_backbone Backbone Fragmentation cluster_cterminal C-terminal Alcohol Fragmentation Precursor [M+H]+ b_ions b-ions Precursor->b_ions y_ions y-ions Precursor->y_ions alpha_cleavage α-cleavage Precursor->alpha_cleavage Specific to C-terminal alcohol dehydration Dehydration (-H2O) Precursor->dehydration Specific to C-terminal alcohol

Caption: Expected MS/MS fragmentation pathways for a peptide with a C-terminal alcohol.

A Comparative Guide to Cleavage Cocktails for 5-(Fmoc-amino)-1-pentanol Linkers in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient cleavage of a synthesized molecule from its solid support is a critical final step in solid-phase synthesis. The choice of cleavage cocktail can significantly impact the yield and purity of the final product. This guide provides a comparative overview of common cleavage cocktails applicable to molecules attached to solid supports via 5-(Fmoc-amino)-1-pentanol linkers. Due to the limited availability of direct comparative studies on this specific linker, this guide draws upon data from analogous primary alcohol and p-alkoxybenzyl ester-based linkers, such as the 4-hydroxymethylbenzamide (HMBA) linker, to provide valuable insights into selecting an appropriate cleavage strategy.

Principles of Cleavage for Alcohol-Based Linkers

The this compound linker attaches molecules to the solid support via an ester bond. Cleavage of this bond is typically achieved under acidic or nucleophilic conditions. Acid-labile linkers are cleaved by protonation of the linker, leading to the formation of a stable carbocation and release of the target molecule. The choice of acid and the addition of scavengers are crucial to prevent side reactions with sensitive functional groups on the cleaved molecule.[1] Nucleophilic cleavage, on the other hand, involves the direct attack of a nucleophile on the ester carbonyl, resulting in the formation of a C-terminally modified product.[2]

Comparative Data of Cleavage Cocktails

The following table summarizes the performance of various cleavage cocktails. The data presented is based on studies with the closely related HMBA linker and other p-alkoxybenzyl ester linkers, providing a strong indication of the expected outcomes with a this compound linker. The efficiency of cleavage is dependent on the specific molecule attached to the linker.

Cleavage Cocktail Composition (v/v/v)Target Moiety & Linker TypeReaction Time (hr)TemperatureCleavage Yield (%)Purity (%)Notes
Acidolytic Cleavage
95% TFA / 2.5% H₂O / 2.5% TISPeptide acids from p-alkoxybenzyl ester linkers2 - 4Room Temp.> 90> 90A standard and widely effective cocktail for robust linkers. TIS acts as a scavenger for cationic species.[1]
1% TFA in DCMProtected peptides from highly acid-sensitive linkers0.5 - 2Room Temp.VariableHighUsed for cleavage from very acid-labile resins to keep side-chain protecting groups intact.[3]
Nucleophilic Cleavage (on HMBA linker)
K₂CO₃ / MeOH / THFPeptide methyl esters from HMBA linker0.5Room Temp.> 95> 95Mild and efficient for transesterification to the methyl ester.[2]
NH₃ (g) in THFPeptide amides from HMBA linker2Room Temp.> 95> 95Effective for the generation of primary amides.[2]
n-Propylamine in THFPeptide n-propylamides from HMBA linker2Room Temp.> 95> 95Demonstrates the utility for creating N-alkyl amides.[2]
Ethanethiol / K₂CO₃ / THFPeptide ethyl thioesters from HMBA linker2Room Temp.> 95> 95Useful for the synthesis of peptide thioesters for native chemical ligation.[2]

TFA: Trifluoroacetic acid; TIS: Triisopropylsilane; DCM: Dichloromethane; MeOH: Methanol; THF: Tetrahydrofuran. Data for nucleophilic cleavage is derived from studies on the HMBA linker and is expected to be comparable for the this compound linker.

Experimental Protocols

Below are detailed methodologies for representative acidolytic and nucleophilic cleavage procedures.

Protocol 1: Acidolytic Cleavage using a TFA-based Cocktail

This protocol is suitable for the complete deprotection and cleavage of peptides or small molecules from the this compound linker.

Materials:

  • Resin-bound product

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Swell the resin-bound product in DCM in a reaction vessel for 20 minutes.

  • Drain the DCM.

  • Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per 1 gram of resin).

  • Gently agitate the mixture at room temperature for 2-4 hours.

  • Filter the cleavage solution into a clean centrifuge tube.

  • Wash the resin with additional fresh cleavage cocktail and then with DCM. Combine the filtrates.

  • Precipitate the cleaved product by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the product.

  • Decant the ether and wash the pellet with cold diethyl ether twice.

  • Dry the product under vacuum.

Protocol 2: Nucleophilic Cleavage for C-terminal Modification (Amidation Example)

This protocol, adapted from studies on the HMBA linker, allows for cleavage and simultaneous C-terminal functionalization.

Materials:

  • Resin-bound product (with side-chain protecting groups removed if necessary)

  • Anhydrous Tetrahydrofuran (THF)

  • Ammonia gas or a saturated solution of ammonia in an organic solvent

  • Dichloromethane (DCM)

Procedure:

  • Swell the resin-bound product in anhydrous DCM in a reaction vessel for 20 minutes.

  • Drain the DCM and wash with anhydrous THF.

  • Add a solution of the nucleophile (e.g., saturated ammonia in THF) to the resin.

  • Seal the vessel and agitate the mixture at room temperature for 2-4 hours.

  • Filter the solution containing the cleaved product.

  • Wash the resin with THF and DCM and combine the filtrates.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product as required.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the cleavage process.

Cleavage_Workflow cluster_prep Preparation cluster_cleavage Cleavage cluster_isolation Isolation Resin Resin-Bound Product Swell Swell Resin in DCM Resin->Swell Add_Cocktail Add Cleavage Cocktail Swell->Add_Cocktail Incubate Incubate (2-4h) Add_Cocktail->Incubate Filter Filter Incubate->Filter Precipitate Precipitate in Ether Filter->Precipitate Centrifuge Centrifuge & Wash Precipitate->Centrifuge Dry Dry Product Centrifuge->Dry Final_Product Final_Product Dry->Final_Product Final Product

Caption: General workflow for acidolytic cleavage and product isolation.

Signaling_Pathway A Resin-Bound Ester B Acidolytic Cleavage (e.g., TFA) A->B H+ C Nucleophilic Cleavage (e.g., R-NH2) A->C Nu- D Carboxylic Acid Product B->D E Amide Product C->E

Caption: Alternative cleavage pathways for ester-linked compounds.

References

A Comparative Guide to the Validation of 5-(Fmoc-amino)-1-pentanol Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS) and bioconjugation, the efficient attachment of linkers and building blocks to a solid support is paramount for the overall success of the synthesis. 5-(Fmoc-amino)-1-pentanol is a commonly utilized bifunctional linker, featuring a terminal hydroxyl group for attachment to a resin and an Fmoc-protected amine for subsequent peptide chain elongation. Validating the conjugation efficiency of this linker to the solid support is a critical step to ensure optimal loading and to accurately quantify the yield of the final product.

This guide provides a comparative analysis of this compound with relevant alternatives, supported by a detailed experimental protocol for validating conjugation efficiency.

Comparative Analysis of Fmoc-Protected Linkers

The choice of a linker can influence the loading capacity, stability, and steric availability of the reactive site. Here, we compare this compound with two alternatives: 6-(Fmoc-amino)-1-hexanol, to assess the impact of alkyl chain length, and Fmoc-Glycine, a standard amino acid used for resin loading.

FeatureThis compound6-(Fmoc-amino)-1-hexanolFmoc-Glycine-OH
Structure Fmoc-NH-(CH₂)₅-OHFmoc-NH-(CH₂)₆-OHFmoc-NH-CH₂-COOH
Typical Resin Type Hydroxymethyl resins (e.g., Wang), Carboxy resins (via esterification), Aminomethyl resins (after activation of the hydroxyl group)Hydroxymethyl resins (e.g., Wang), Carboxy resins (via esterification), Aminomethyl resins (after activation of the hydroxyl group)Pre-loaded on Wang or 2-Chlorotrityl chloride resins
Attachment Chemistry Esterification, EtherificationEsterification, EtherificationEsterification
Typical Loading Capacity 0.3 - 0.8 mmol/g (Resin dependent)0.3 - 0.8 mmol/g (Resin dependent)0.25 - 1.0 mmol/g (Resin dependent)[1][2]
Key Advantages Provides a short, flexible spacer.Offers a slightly longer, more flexible spacer which can reduce steric hindrance.Standard building block, well-established loading protocols.
Potential Considerations Shorter spacer may lead to steric hindrance in some applications.Longer alkyl chain may slightly increase hydrophobicity.Risk of diketopiperazine formation with the second amino acid.

Experimental Protocol: Validation of Conjugation Efficiency by Fmoc Quantification

The most common method for determining the conjugation efficiency of an Fmoc-protected molecule to a solid support is the spectrophotometric quantification of the fluorenylmethoxycarbonyl (Fmoc) group.[3][4] This is achieved by cleaving the Fmoc group with a base and measuring the absorbance of the resulting dibenzofulvene-piperidine adduct.

Materials:

  • Fmoc-linker conjugated resin (e.g., this compound on Wang resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • UV-Vis Spectrophotometer

  • 1 cm path length quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Fmoc Cleavage Solution: Prepare a 20% (v/v) solution of piperidine in DMF.

  • Resin Sampling: Accurately weigh approximately 5-10 mg of the dry Fmoc-linker conjugated resin into a small, sealable vessel.

  • Fmoc Cleavage:

    • Add a precisely known volume (e.g., 1.0 mL) of the 20% piperidine in DMF solution to the resin.

    • Seal the vessel and agitate at room temperature for 30 minutes to ensure complete cleavage of the Fmoc group.

  • Sample Dilution:

    • Carefully take a known aliquot (e.g., 100 µL) of the supernatant from the cleavage reaction.

    • Dilute the aliquot with a known volume of DMF (e.g., 900 µL of DMF for a 1:10 dilution) in a clean tube.

  • Spectrophotometric Measurement:

    • Use DMF as a blank to zero the spectrophotometer.

    • Measure the absorbance of the diluted supernatant at 301 nm.[3]

  • Calculation of Loading: The loading (L) in mmol/g is calculated using the Beer-Lambert law:

    L (mmol/g) = (Absorbance × Dilution Factor) / (ε × Path Length × Resin Weight in g)

    • ε (Molar Extinction Coefficient): The commonly accepted value for the dibenzofulvene-piperidine adduct at 301 nm is 7800 L·mol⁻¹·cm⁻¹.[3]

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the conjugation and validation of this compound.

G cluster_0 Conjugation of this compound to Resin Resin Hydroxymethyl Resin -CH₂OH Coupling {Coupling Reagents | (e.g., DIC, DMAP)} Resin->Coupling 1. Linker This compound Fmoc-NH-(CH₂)₅-OH Linker->Coupling 2. ConjugatedResin Conjugated Resin -CH₂-O-(CH₂)₅-NH-Fmoc Coupling->ConjugatedResin 3. Esterification

Figure 1. Conjugation workflow.

G cluster_1 Validation of Conjugation Efficiency start Start: Weigh Conjugated Resin cleavage Add 20% Piperidine in DMF start->cleavage agitate Agitate for 30 min cleavage->agitate dilute Dilute Supernatant agitate->dilute measure Measure Absorbance at 301 nm dilute->measure calculate Calculate Resin Loading measure->calculate

Figure 2. Experimental validation workflow.

Signaling Pathway Analogy: The Logic of SPPS Initiation

While not a biological signaling pathway, the logical progression of initiating solid-phase peptide synthesis after successful linker conjugation can be visualized in a similar manner.

G Successful Conjugation Successful Conjugation Fmoc Deprotection Fmoc Deprotection Successful Conjugation->Fmoc Deprotection Initiates Free Amine on Resin Free Amine on Resin Fmoc Deprotection->Free Amine on Resin Results in Amino Acid Coupling Amino Acid Coupling Free Amine on Resin->Amino Acid Coupling Enables Peptide Chain Elongation Peptide Chain Elongation Amino Acid Coupling->Peptide Chain Elongation Leads to

References

A Comparative Guide to Solid Supports for the Immobilization of 5-(Fmoc-amino)-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase synthesis, the choice of solid support is a critical parameter that dictates the efficiency and success of the synthetic strategy. This guide provides a side-by-side comparison of common solid supports for the immobilization of 5-(Fmoc-amino)-1-pentanol, a versatile building block used in peptide synthesis, drug development, and bioconjugation.[1] The selection of an appropriate resin is crucial for achieving optimal loading, stability, and purity of the final product.

Performance Comparison of Solid Supports

The immobilization of this compound onto a solid support is the initial and one of the most crucial steps in the solid-phase synthesis of molecules where this linker is employed. The efficiency of this loading step, the stability of the resulting linkage under various reaction conditions, and the ease of cleavage of the final product are key determinants of the overall success of the synthesis. Below is a comparative summary of commonly used solid supports.

Solid SupportLinkage TypeTypical Loading Capacity (mmol/g)Linkage StabilityCleavage ConditionsKey AdvantagesPotential Disadvantages
Wang Resin Benzyl ether0.5 - 1.5Stable to basic and nucleophilic reagents used in Fmoc-SPPS.Moderate to strong acid (e.g., 50-95% TFA in DCM).[2]Widely used, cost-effective, good swelling properties in common solvents.[2]Risk of side reactions during acidic cleavage; linkage can be sensitive to very strong acids over prolonged periods.[2]
2-Chlorotrityl Chloride (2-CTC) Resin Trityl ether0.8 - 1.6Highly acid-labile. Stable to basic and nucleophilic reagents.Very mild acid (e.g., 1-5% TFA in DCM, or acetic acid).[2]Allows for the synthesis of fully protected fragments; minimizes racemization of the first amino alcohol.[3][4]Higher cost; moisture-sensitive, which can lead to lower loading efficiencies if not handled properly.[3]
Dihydropyran (DHP) Resin Acetal~0.5 - 1.0Stable to basic and nucleophilic conditions.Mild acidic conditions (e.g., dilute TFA).Specifically designed for the attachment of alcohols.May require specific activation conditions.
Rink, Ramage, and Sieber Resins Various acid-labile linkers0.4 - 0.8Stable to basic conditions of Fmoc deprotection.Mild to moderate acid (e.g., TFA).[5][6]Well-suited for the synthesis of peptide alcohols and other modified peptides.[5][6][7]Can be more expensive than traditional resins.

Experimental Protocols

Detailed methodologies for the immobilization of this compound onto two common solid supports, Wang resin and 2-Chlorotrityl Chloride resin, are provided below. These protocols are based on standard procedures for the attachment of alcohols and amino alcohols to these supports.

Protocol 1: Immobilization on Wang Resin

This protocol describes the esterification of this compound to the hydroxyl groups of Wang resin.

Materials:

  • Wang Resin

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Piperidine

Procedure:

  • Resin Swelling: Swell the Wang resin in DMF for 1-2 hours in a reaction vessel.

  • Activation of this compound: In a separate flask, dissolve 3-4 equivalents of this compound and 3-4 equivalents of an activating agent like HOBt in DMF. Add 3-4 equivalents of DIC and allow the mixture to pre-activate for 10-15 minutes.

  • Coupling: Add the activated this compound solution to the swollen resin. Add a catalytic amount of DMAP (0.1 equivalents). Agitate the mixture at room temperature for 12-24 hours.

  • Capping: After the coupling reaction, wash the resin with DMF and DCM. To cap any unreacted hydroxyl groups on the resin, treat it with a solution of acetic anhydride and pyridine in DCM for 1-2 hours.

  • Washing and Drying: Wash the resin thoroughly with DCM, DMF, and finally with methanol. Dry the resin under vacuum.

  • Determination of Loading: The loading of this compound on the resin can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed sample of the dried resin with a 20% piperidine in DMF solution and measuring the absorbance of the fulvene-piperidine adduct at approximately 301 nm.[8]

Protocol 2: Immobilization on 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol outlines the attachment of this compound to the highly acid-sensitive 2-CTC resin.

Materials:

  • 2-Chlorotrityl Chloride Resin

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM, anhydrous)

  • Methanol (MeOH)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the 2-CTC resin in anhydrous DCM for at least 30 minutes in a reaction vessel.

  • Coupling: In a separate flask, dissolve 1.5-2 equivalents of this compound in anhydrous DCM. Add 3-4 equivalents of DIPEA to this solution. Add the resulting solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.

  • Capping: To cap any unreacted chlorotrityl groups, add a small amount of methanol to the reaction mixture and agitate for another 30 minutes.

  • Washing and Drying: Wash the resin thoroughly with DCM, followed by DMF, and finally with methanol. Dry the resin under vacuum.

  • Determination of Loading: The loading can be determined using the same Fmoc-cleavage and spectrophotometric method as described for the Wang resin.[8]

Visualizing the Workflow

To better illustrate the process, the following diagrams created using Graphviz depict the experimental workflow for immobilizing this compound and a potential application in bioconjugation.

G cluster_workflow Immobilization and Synthesis Workflow start Start: Select Solid Support swell 1. Swell Resin (e.g., in DMF or DCM) start->swell activate 2. Activate this compound (if required, e.g., for Wang Resin) swell->activate couple 3. Couple to Resin activate->couple cap 4. Cap Unreacted Sites couple->cap wash_dry 5. Wash and Dry Resin cap->wash_dry spps 6. Proceed with Solid-Phase Synthesis (Fmoc deprotection and amino acid couplings) wash_dry->spps cleave 7. Cleave Product from Resin spps->cleave end End: Purified Product cleave->end

Caption: Experimental workflow for immobilizing this compound and subsequent solid-phase synthesis.

G cluster_bioconjugation Application in Bioconjugation support Solid Support with 5-(amino)-1-pentanol Linker (after Fmoc deprotection) activate_linker Activate Terminal Amino Group support->activate_linker conjugate Couple to Biomolecule activate_linker->conjugate biomolecule Biomolecule (e.g., Antibody, Enzyme) biomolecule->conjugate conjugated_support Biomolecule-Conjugated Solid Support conjugate->conjugated_support application Application (e.g., Affinity Chromatography, Drug Delivery) conjugated_support->application

Caption: Logical relationship for the application of a 5-aminopentanol-functionalized support in bioconjugation.

References

Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Determining the Purity of 5-(Fmoc-amino)-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of chemical compounds is a cornerstone of reliable and reproducible results. In the synthesis of peptides and other specialized chemical entities, the purity of building blocks such as 5-(Fmoc-amino)-1-pentanol is critical. This guide provides an objective comparison of two prominent analytical techniques for purity assessment: Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC). We will delve into the experimental protocols, present comparative data, and explore the underlying principles of each method to assist you in selecting the most appropriate technique for your analytical needs.

The Orthogonal Approach: Enhancing Confidence in Purity Assessment

Relying on a single analytical method for purity determination can sometimes be misleading as different techniques have inherent biases and limitations. An orthogonal approach, which employs multiple analytical methods based on different chemical or physical principles, provides a more comprehensive and reliable assessment of a compound's purity.[1] By cross-validating results from a spectroscopic method like qNMR and a chromatographic method like HPLC, a higher degree of confidence in the reported purity value can be achieved.[1]

Quantitative NMR (qNMR): A Primary Method for Purity Determination

Quantitative NMR has emerged as a powerful primary analytical method for determining the purity of organic molecules.[2][3] Unlike chromatographic techniques that are relative methods requiring a certified reference standard of the same compound for accurate quantification, qNMR is a direct method.[2] The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule.[4] By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined without the need for a specific reference standard of the analyte itself.[4][5]

Key advantages of qNMR include its high accuracy and precision, the ability to provide structural information about the analyte and any impurities in the same experiment, and often faster measurement times compared to developing a new chromatographic method.[2]

High-Performance Liquid Chromatography (HPLC): The Industry Standard

High-Performance Liquid Chromatography (HPLC) is a widely adopted and robust technique for purity assessment in the pharmaceutical and chemical industries.[5][6] Specifically, reverse-phase HPLC (RP-HPLC) is the most common method for determining the purity of Fmoc-protected amino acids and related compounds.[5][7] This technique separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase.[4] For purity assessment, a detector, most commonly a UV-Vis detector, measures the response of each eluting component.[4] The purity is typically determined by an area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks.[4] While highly sensitive for detecting trace impurities, this method relies on the assumption that all components have a similar response factor at the detection wavelength, or it requires reference standards for each impurity for accurate quantification.[4]

Experimental Protocols

Detailed methodologies for the purity assessment of this compound using both ¹H-qNMR and HPLC-UV are outlined below.

¹H-qNMR Purity Determination Protocol

This protocol describes the determination of the purity of this compound using ¹H-qNMR with an internal standard.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound and a suitable internal standard (e.g., maleic acid or dimethyl sulfone) into a clean, dry vial. The internal standard should be of high purity, stable, and have signals that do not overlap with the analyte signals.[8]

  • Record the exact weights to four decimal places.

  • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[9] Ensure complete dissolution.

2. NMR Data Acquisition:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer) should be used.[2]

  • Relaxation Delay (d1): A crucial parameter for accurate quantification. It should be at least 5 times the longest T₁ (spin-lattice relaxation time) of the signals of interest. A value of 30 seconds is generally sufficient for small molecules to ensure full relaxation.[2]

  • Number of Scans (ns): Typically 16 to 64 scans are acquired to achieve an adequate signal-to-noise ratio (S/N > 250:1 for accurate integration).[2][10]

  • Acquisition Time (aq): At least 3 seconds to ensure good digital resolution.[2]

  • Spectral Width (sw): Sufficient to encompass all signals of interest (e.g., -2 to 12 ppm).[2]

3. Data Processing and Quantification:

  • Apply a line broadening of approximately 0.3 Hz.

  • Manually phase the spectrum and apply a baseline correction.[2]

  • Integrate a well-resolved, characteristic signal of this compound (e.g., the methylene protons adjacent to the hydroxyl group) and a signal from the internal standard.[2]

  • The purity is calculated using the following formula:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard (IS)

HPLC Purity Determination Protocol

This method is designed for the separation and quantification of this compound and potential impurities. A typical purity specification for commercially available this compound is ≥98.0% (HPLC).[11]

1. Instrumentation and Reagents:

  • System: HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[7][12]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[7][12]

  • Sample Solvent: Acetonitrile/Water (50:50, v/v).[12]

2. Chromatographic Conditions:

  • Gradient: A linear gradient from 30% to 90% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm (for the Fmoc group).

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the sample solvent to a final concentration of approximately 1 mg/mL.[12]

  • Filter the solution through a 0.45 µm syringe filter prior to injection.[7]

4. Data Analysis:

  • The purity is calculated using the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[5]

Comparative Data Summary

The following table summarizes representative quantitative data for the purity assessment of a hypothetical batch of this compound by ¹H-qNMR and HPLC.

Parameter¹H-qNMRHPLC-UV
Principle Direct measurement based on signal intensity proportional to molar concentration.[4]Comparative method based on chromatographic separation and UV detection.[4]
Purity Result 98.5% (w/w)99.2% (area %)
Precision (RSD) < 1%< 2%
Analysis Time ~15-30 minutes per sample~30-45 minutes per sample
Reference Standard Requires a certified internal standard of a different compound.[2]Ideally requires a certified reference standard of the analyte for accurate quantification; often relies on area percent.[13]
Impurity Detection Detects all proton-containing impurities. Provides structural information.[2]Detects UV-active impurities. Identification requires further analysis (e.g., LC-MS).[14]
Strengths High accuracy, primary method, provides structural information.[2]High sensitivity, excellent for resolving complex mixtures.[5]
Limitations Lower sensitivity compared to HPLC, potential for signal overlap.[15]Purity by area percent can be inaccurate if impurities have different UV response factors.[4]

Note: The data presented are representative and may vary depending on the specific experimental conditions and instrumentation.

Visualizing the Workflows

To better illustrate the processes described, the following diagrams are provided.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Calculation weigh_sample Accurately weigh This compound dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Accurately weigh Internal Standard weigh_is->dissolve nmr_acq Acquire ¹H NMR Spectrum (Quantitative Parameters) dissolve->nmr_acq Transfer to NMR tube process_spec Phase and Baseline Correction nmr_acq->process_spec integrate Integrate Analyte and Internal Standard Signals process_spec->integrate calc_purity Calculate Absolute Purity (w/w %) integrate->calc_purity

Caption: Experimental workflow for qNMR purity determination.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis weigh_sample Weigh and Dissolve This compound filter_sample Filter through 0.45 µm filter weigh_sample->filter_sample inject Inject into HPLC system filter_sample->inject Transfer to autosampler vial separate Separation on C18 column inject->separate detect UV Detection separate->detect integrate Integrate all chromatographic peaks detect->integrate calc_purity Calculate Purity (Area %) integrate->calc_purity

Caption: Experimental workflow for HPLC purity determination.

Conclusion

Both qNMR and HPLC are powerful techniques for assessing the purity of this compound, each with its own set of advantages and limitations.

  • qNMR serves as an excellent primary method for obtaining a direct and highly accurate measure of absolute purity, providing valuable structural confirmation simultaneously.[2][3] It is particularly useful for qualifying reference materials or when a certified standard of the analyte is unavailable.[13]

  • HPLC remains the industry workhorse for routine quality control due to its high sensitivity, robustness, and ability to resolve complex mixtures of impurities.[5] However, for accurate quantification, it ideally requires reference standards for all impurities, or the assumption of equal detector response must be carefully considered.[4]

For a comprehensive and highly confident purity assessment of critical reagents like this compound, a dual approach leveraging the direct, absolute quantification of qNMR and the high-resolution separation of HPLC is recommended. This orthogonal strategy ensures the quality and reliability of starting materials, ultimately contributing to the success of research and development endeavors.

References

Kinetic studies of Fmoc deprotection from 5-(Fmoc-amino)-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Deprotection Reagent Performance

The efficiency of Fmoc removal is highly dependent on the base used, its concentration, and the solvent system. The following table summarizes the kinetic data for various deprotection reagents, highlighting their relative effectiveness.

Deprotection ReagentConcentration in DMFSubstrateHalf-life (t½) of Deprotection (seconds)Time for >99.9% Deprotection (minutes)Key Considerations
Piperidine20% (v/v)Fmoc-Val-OH~7[1]~1.5[1]The standard and most widely used reagent.[2]
Piperidine5% (v/v)Fmoc-Val-OH>60 (incomplete after 5 min)[3]>10Slower kinetics at lower concentrations.[3]
Piperazine5% (w/v)Fmoc-Val-OH~50[1]~11[1]A milder alternative to piperidine.
DBU2% (v/v)Not specifiedFaster than piperidine[4][5]Not specifiedA strong, non-nucleophilic base; requires a scavenger for the dibenzofulvene (DBF) byproduct.[2][4] Can cause side reactions like aspartimide formation.[4][5]
Piperazine + DBU5% (w/v) + 0.5% (v/v)Not specified12[6]< 1The combination of a nucleophile (piperazine) and a strong base (DBU) leads to very rapid deprotection.[6]
Piperazine + DBU5% (w/v) + 1% (v/v)Not specified7[6]< 1Increasing DBU concentration further accelerates the reaction.[6]
Piperazine + DBU5% (w/v) + 2% (v/v)Not specified4[6]< 1Offers a significant speed advantage over 20% piperidine.[6][7]
4-Methylpiperidine (4MP)20% (v/v)Fmoc-L-Arginine(Pbf)-OHNo significant difference from piperidine at 10 min[8][9]~10Similar performance to piperidine.[8][9]
Piperazine (PZ)10% (w/v) in 9:1 DMF/ethanolFmoc-L-Arginine(Pbf)-OHLess efficient than piperidine at shorter times[8][9]>10Lower efficiency at early time points compared to piperidine.[8][9]

Experimental Protocols

Detailed methodologies are crucial for reproducible kinetic studies. Below are protocols for standard and alternative Fmoc deprotection procedures.

Standard Fmoc Deprotection Protocol using Piperidine[10]
  • Resin Swelling: Swell the Fmoc-protected substrate loaded on the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Initial Deprotection: Drain the DMF and add a 20% (v/v) solution of piperidine in DMF to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2 minutes.

  • Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of 20% piperidine in DMF.

  • Agitate the mixture at room temperature for 5-15 minutes.[10]

  • Washing: Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[10]

Accelerated Fmoc Deprotection Protocol using DBU and Piperazine[1][6]
  • Resin Swelling: Swell the Fmoc-protected substrate loaded on the resin in DMF for at least 30 minutes.

  • Deprotection: Drain the DMF and add a solution of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in DMF.

  • Agitate the mixture for 2 intervals of 1 minute each.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 times for 1 minute each).

Kinetic Analysis of Fmoc Deprotection by UV-Vis Spectroscopy

The progress of the Fmoc deprotection can be monitored by measuring the UV absorbance of the dibenzofulvene (DBF)-amine adduct, which has a characteristic maximum absorbance at approximately 301 nm.

  • Initiate the deprotection reaction by adding the base solution to the resin.

  • At specific time intervals, take aliquots of the supernatant.

  • Dilute the aliquots with a known volume of the solvent (e.g., DMF).

  • Measure the absorbance of the diluted samples at 301 nm using a UV-Vis spectrophotometer.

  • The concentration of the released Fmoc group can be calculated using the Beer-Lambert law, allowing for the determination of reaction kinetics.

Experimental Workflow for Kinetic Studies

The following diagram illustrates a typical workflow for conducting a kinetic study of Fmoc deprotection.

Fmoc_Deprotection_Kinetics_Workflow cluster_reaction Reaction & Sampling cluster_analysis Analysis Resin_Swelling Swell Fmoc-Amino-Resin in DMF Initiate_Reaction Initiate Deprotection Resin_Swelling->Initiate_Reaction Deprotection_Solution Prepare Deprotection Reagent (e.g., 20% Piperidine in DMF) Deprotection_Solution->Initiate_Reaction Take_Aliquots Collect Aliquots at Timed Intervals Initiate_Reaction->Take_Aliquots t = 0, 1, 2, 5, 10 min UV_Vis Measure UV Absorbance at 301 nm Take_Aliquots->UV_Vis Data_Analysis Calculate % Deprotection vs. Time UV_Vis->Data_Analysis Kinetic_Plot Plot Kinetic Data (e.g., ln[Fmoc] vs. Time) Data_Analysis->Kinetic_Plot

Caption: Workflow for a kinetic study of Fmoc deprotection.

Signaling Pathway of Fmoc Deprotection

The deprotection of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism.

Fmoc_Deprotection_Mechanism Fmoc_Protected Fmoc-NH-R Proton_Abstraction Proton Abstraction by Base (B) Fmoc_Protected->Proton_Abstraction Carbanion Carbanion Intermediate Proton_Abstraction->Carbanion Elimination β-Elimination Carbanion->Elimination DBF Dibenzofulvene (DBF) Elimination->DBF Carbamic_Acid Carbamic Acid Intermediate Elimination->Carbamic_Acid DBF_Adduct DBF-Base Adduct DBF->DBF_Adduct Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation Free_Amine H2N-R (Free Amine) Decarboxylation->Free_Amine CO2 CO2 Decarboxylation->CO2 Base Base (B) Base->Proton_Abstraction Base2 Base (B) Base2->DBF_Adduct

Caption: Mechanism of Fmoc deprotection by a base.

References

A Researcher's Guide to Coupling Reagents for the Esterification of 5-(Fmoc-amino)-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and peptide synthesis, the efficient and clean coupling of protected amino alcohols is a critical step. This guide provides an objective comparison of various coupling reagents for the esterification of 5-(Fmoc-amino)-1-pentanol with a carboxylic acid, supported by experimental data and detailed protocols.

The choice of coupling reagent significantly impacts reaction yield, purity, and the potential for side reactions. This comparison focuses on three major classes of reagents: carbodiimides, aminium/uronium salts, and phosphonium salts.

Performance Comparison of Coupling Reagents

The following table summarizes the performance of selected coupling reagents for esterification reactions. While the data is compiled from various sources and may not directly involve this compound, the trends are representative for the esterification of primary alcohols.

Coupling Reagent ClassReagentAdditive/BaseTypical Yield (%)Typical Reaction Time (h)Key Advantages & Disadvantages
Carbodiimide DICDMAP (catalytic)80-952-12Advantages: Cost-effective, readily available. Disadvantages: Formation of urea byproduct can complicate purification, risk of racemization without additives.
DCCDMAP (catalytic)80-952-12Advantages: Similar to DIC. Disadvantages: Dicyclohexylurea (DCU) byproduct is poorly soluble in many organic solvents, making it unsuitable for solid-phase synthesis.
Aminium/Uronium Salt HBTUDIPEA90-980.5-4Advantages: High efficiency, fast reaction times, low racemization. Disadvantages: Can be more expensive than carbodiimides.
HATUDIPEA95-990.5-2Advantages: Generally faster and more efficient than HBTU, especially for hindered substrates. Disadvantages: Higher cost.
TBTUDIPEA/DBU81-960.25-4Advantages: High yields and fast reactions for primary alcohols. Disadvantages: May require a stronger base (DBU) for less reactive alcohols.
Phosphonium Salt BOPDIPEA80-951-4Advantages: Effective for both amide and ester formation, minimal racemization.[1][2][3] Disadvantages: Produces carcinogenic HMPA as a byproduct, leading to safety concerns.[1][4]
PyBOPDIPEA85-951-4Advantages: As effective as BOP but with less hazardous byproducts.[3] Disadvantages: Can be costly.
Other Mitsunobu Reaction (DIAD/PPh₃)-70-952-24Advantages: Proceeds with clean inversion of stereochemistry for secondary alcohols, useful for sterically hindered systems. Disadvantages: Can be sensitive to the pKa of the nucleophile, requires careful purification to remove phosphine oxide byproduct.

DIC: N,N'-Diisopropylcarbodiimide; DCC: N,N'-Dicyclohexylcarbodiimide; DMAP: 4-Dimethylaminopyridine; HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; HATU: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; TBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate; DIPEA: N,N-Diisopropylethylamine; DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene; BOP: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate; PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate; DIAD: Diisopropyl azodicarboxylate; PPh₃: Triphenylphosphine.

Experimental Protocols

Detailed methodologies for the esterification of a generic carboxylic acid (R-COOH) with this compound are provided below.

Protocol 1: Carbodiimide-Mediated Esterification (Steglich Esterification)

This protocol utilizes N,N'-diisopropylcarbodiimide (DIC) and a catalytic amount of 4-(dimethylaminopyridine) (DMAP).

Materials:

  • Carboxylic acid (1.0 eq.)

  • This compound (1.1 eq.)

  • DIC (1.1 eq.)

  • DMAP (0.1 eq.)

  • Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid and this compound in the anhydrous solvent in a round-bottom flask.

  • Add DMAP to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIC portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the diisopropylurea byproduct.

  • Wash the filtrate with 0.5 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Aminium/Uronium Salt-Mediated Esterification

This protocol is suitable for HBTU, HATU, and TBTU.

Materials:

  • Carboxylic acid (1.0 eq.)

  • This compound (1.1 eq.)

  • Aminium/Uronium salt (HBTU, HATU, or TBTU) (1.1 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq.)

  • Anhydrous DMF

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid and the aminium/uronium salt in anhydrous DMF.

  • Add DIPEA to the solution and stir for 5-10 minutes to pre-activate the carboxylic acid.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature for 0.5-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 0.5 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Phosphonium Salt-Mediated Esterification

This protocol is suitable for BOP and PyBOP.

Materials:

  • Carboxylic acid (1.0 eq.)

  • This compound (1.2 eq.)

  • Phosphonium salt (BOP or PyBOP) (1.2 eq.)

  • DIPEA (1.5 eq.)

  • Anhydrous DMF or DCM

Procedure:

  • Dissolve the carboxylic acid, this compound, and the phosphonium salt in the anhydrous solvent in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, work up the reaction as described in Protocol 2. Note: If using BOP, the aqueous workup is crucial for removing the carcinogenic HMPA byproduct.[4]

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the coupling of a carboxylic acid with this compound.

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Carboxylic_Acid Carboxylic Acid Mixing Mixing in Anhydrous Solvent Carboxylic_Acid->Mixing Amino_Alcohol This compound Amino_Alcohol->Mixing Coupling_Reagent Coupling Reagent Coupling_Reagent->Mixing Base_Additive Base/Additive Base_Additive->Mixing Stirring Stirring at RT or 0°C to RT Mixing->Stirring Monitoring Monitoring (TLC/LC-MS) Stirring->Monitoring Workup Aqueous Work-up Monitoring->Workup Drying Drying and Concentration Workup->Drying Purification Column Chromatography Drying->Purification Product Pure Ester Product Purification->Product

Caption: General experimental workflow for esterification.

Logical Relationship of Coupling Reaction Components

This diagram illustrates the roles and interactions of the different components in a typical coupling reaction.

G Carboxylic_Acid Carboxylic Acid (R-COOH) Activated_Intermediate Activated Intermediate (e.g., O-acylisourea, Active Ester) Carboxylic_Acid->Activated_Intermediate activates Coupling_Reagent Coupling Reagent (e.g., DIC, HBTU, PyBOP) Coupling_Reagent->Activated_Intermediate Base Base (e.g., DIPEA, DMAP) Base->Activated_Intermediate facilitates Ester_Product Ester Product Activated_Intermediate->Ester_Product reacts with Byproducts Byproducts (e.g., Urea, HOBt, Phosphine Oxide) Activated_Intermediate->Byproducts releases Amino_Alcohol This compound Amino_Alcohol->Ester_Product

Caption: Component interactions in coupling reactions.

References

Safety Operating Guide

Proper Disposal of 5-(Fmoc-amino)-1-pentanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 5-(Fmoc-amino)-1-pentanol is crucial for maintaining laboratory safety, ensuring environmental protection, and complying with regulatory standards. This guide provides detailed procedures for the safe handling and disposal of this reagent, tailored for researchers, scientists, and professionals in drug development.

Hazard and Safety Overview

Key Hazard Information Summary

Hazard ClassificationDescriptionPrimary Precaution
Acute Toxicity (Oral) Harmful if swallowed.[1][2]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1]
Skin Corrosion/Irritation Causes severe skin burns.[1][2]Wear protective gloves, protective clothing, and face protection.[1]
Serious Eye Damage Causes serious eye damage.[1][2]Wear eye protection.[1]
Chemical Incompatibility Avoid strong oxidizing agents, strong acids, copper, and aluminum.[2][4]Store away from incompatible materials.[5]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of pure this compound and waste streams containing this chemical. The overriding principle is that no laboratory activity should begin without a clear plan for waste disposal.[6]

Step 1: Segregation of Waste

Proper segregation at the source is the first and most critical step.[7]

  • Solid Waste: Collect unused or expired this compound in its original container or a clearly labeled, compatible container.[6] Do not mix with other solid wastes.

  • Liquid Waste:

    • Organic Solvents: Solutions of this compound in organic solvents (e.g., DMF, NMP) should be collected in a designated, labeled hazardous waste container for organic solvents.[6][7]

    • Aqueous Waste: Do not dispose of aqueous solutions containing this chemical down the drain.[6][8] Collect them in a separate, labeled container for aqueous hazardous waste.

    • Fmoc-Deprotection Waste: The waste generated from removing the Fmoc group, which typically contains piperidine or another base, must be collected as a separate hazardous waste stream.[]

Step 2: Container Management and Labeling

Proper containment and labeling prevent accidental mixing and ensure safe handling by waste management personnel.

  • Container Choice: Use containers that are chemically resistant, leak-proof, and have secure closures.[7][9] If possible, use the original container.[6]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, the approximate concentrations, and the accumulation start date.[6][7]

Step 3: Storage of Chemical Waste

Store waste containers in a designated, secure area.

  • Location: Waste should be stored at or near the point of generation, under the control of laboratory personnel.[9]

  • Conditions: The storage area should be cool, dry, and well-ventilated, away from heat or ignition sources.[5]

  • Segregation: Ensure incompatible waste types are physically separated to prevent dangerous reactions.[7][9] For example, keep acidic waste away from basic waste.

Step 4: Arranging for Professional Disposal

Hazardous chemical waste must be disposed of through a licensed and qualified hazardous waste disposal company.[7][10]

  • Contact: Follow your institution's procedures for contacting the Environmental Health and Safety (EHS) office or the contracted waste disposal service.

  • Documentation: Maintain accurate records of the waste generated, as required by regulations like the Resource Conservation and Recovery Act (RCRA).[9]

Step 5: Handling Empty Containers

Empty containers that held this compound must also be managed correctly.

  • Decontamination: Triple-rinse the empty container with a suitable solvent (e.g., methanol or acetone).[6][8]

  • Rinsate Collection: The rinsate from the cleaning process must be collected and disposed of as hazardous waste.[6]

  • Final Disposal: After triple-rinsing and removing or defacing the original label, the container may be disposed of as non-hazardous solid waste or recycled, according to institutional policy.[6][8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and related waste.

G cluster_0 Start: Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Containment & Labeling cluster_3 Final Disposal Path start This compound Waste solid_waste Solid (Unused/Expired Reagent) start->solid_waste Is it solid? liquid_waste Liquid (Solutions/Reaction Mixtures) start->liquid_waste Is it liquid? empty_container Empty Container start->empty_container Is it an empty container? collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Separate Labeled Liquid Waste Containers (Organic/Aqueous/Base) liquid_waste->collect_liquid rinse Triple-Rinse with Appropriate Solvent empty_container->rinse professional_disposal Arrange for Professional Hazardous Waste Disposal collect_solid->professional_disposal collect_liquid->professional_disposal collect_rinsate Collect Rinsate as Hazardous Waste rinse->collect_rinsate dispose_container Dispose of Clean Container as Non-Hazardous Waste rinse->dispose_container collect_rinsate->professional_disposal

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to both personnel and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Essential Safety and Operational Guide for Handling 5-(Fmoc-amino)-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling, storage, and disposal of 5-(Fmoc-amino)-1-pentanol. The following procedures are designed to ensure a safe laboratory environment and operational efficiency.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Weight325.40 g/mol
Melting Point103-108 °C (decomposes)
Storage Temperature2-8°C
AppearanceSolid
Water SolubilityDoes not mix with water[1]

Personal Protective Equipment (PPE)

A comprehensive hazard assessment should be conducted for any new or modified procedure involving this compound. The following PPE is recommended as a minimum standard of protection.

1. Eye and Face Protection:

  • Safety Glasses: Must be worn with side shields for basic protection.

  • Chemical Splash Goggles: Required when there is a risk of splashing, particularly when handling solutions or during purification processes.

  • Face Shield: Should be worn in conjunction with chemical splash goggles when handling large quantities or when there is a significant splash hazard.[1]

2. Skin and Body Protection:

  • Laboratory Coat: A standard lab coat should be worn to protect street clothes and skin from minor spills and contamination.

  • Chemical-Resistant Apron: Recommended when handling larger quantities or when there is a higher risk of splashes.

  • Gloves: Disposable nitrile gloves are generally suitable for incidental contact.[2] For prolonged contact or when handling solutions, consider heavier-duty gloves. Always check the manufacturer's glove compatibility chart for the specific solvent being used. Contaminated gloves should be removed immediately and disposed of as hazardous waste.

3. Respiratory Protection:

  • N95 Dust Mask: Recommended when handling the solid powder to prevent inhalation of dust particles.

  • Chemical Fume Hood: All weighing and handling of the solid, as well as any reactions involving this compound, should be performed in a certified chemical fume hood to minimize inhalation exposure.

Experimental Protocols

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

  • The recommended storage temperature is between 2-8°C.

  • Ensure the container is tightly sealed when not in use.

2. Handling and Use:

  • Engineering Controls: All work with this compound should be conducted in a properly functioning chemical fume hood.

  • Weighing: To minimize the generation of airborne dust, weigh the solid in a fume hood.

  • Personal Hygiene: Avoid all personal contact, including inhalation.[3] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling.

  • Spill Procedure:

    • Minor Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal. Clean the area with an appropriate solvent and decontaminate.

    • Major Spills: In the event of a large spill, evacuate the area and alert the appropriate safety personnel.

3. Disposal Plan:

  • Waste Classification: this compound and any materials contaminated with it should be treated as hazardous waste.

  • Containerization: Collect all waste in a clearly labeled, sealed container.

  • Disposal Route: Dispose of the hazardous waste through a licensed waste disposal contractor, following all local, state, and federal regulations.[1] Do not dispose of it down the drain or in the regular trash.

First Aid Measures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_ppe Don Appropriate PPE: - Lab Coat - Goggles/Face Shield - Gloves - N95 Mask prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handling_weigh Weigh Solid in Fume Hood prep_hood->handling_weigh Proceed if Safe handling_reaction Perform Reaction in Fume Hood handling_weigh->handling_reaction cleanup_decon Decontaminate Glassware & Surfaces handling_reaction->cleanup_decon storage_seal Seal Container Tightly handling_reaction->storage_seal If Unused Material Remains cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_disposal Dispose of Waste via Licensed Contractor cleanup_waste->cleanup_disposal storage_temp Store at 2-8°C storage_seal->storage_temp

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.